1-Aminoanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUFHLFHOQVFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28411-42-9 | |
| Record name | Poly(1-amino-9,10-anthraquinone) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=28411-42-9 | |
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DSSTOX Substance ID |
DTXSID2052572 | |
| Record name | 1-Aminoanthraquinone | |
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Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS] | |
| Record name | 1-Aminoanthraquinone | |
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CAS No. |
82-45-1, 25620-59-1 | |
| Record name | 1-Aminoanthraquinone | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=82-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Aminoanthraquinone | |
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| Record name | Aminoanthraquinone (mixed isomers) | |
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| Record name | 1-AMINOANTHRAQUINONE | |
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| Record name | 1-AMINOANTHRAQUINONE | |
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| Record name | 9,10-Anthracenedione, amino- | |
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| Record name | 9,10-Anthracenedione, 1-amino- | |
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| Record name | 1-aminoanthraquinone | |
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| Record name | 1-AMINOANTHRAQUINONE | |
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Foundational & Exploratory
1-Aminoanthraquinone: A Comprehensive Technical Guide
CAS Number: 82-45-1
This technical guide provides an in-depth overview of 1-aminoanthraquinone (B167232), a significant organic compound with wide-ranging applications, particularly as a key intermediate in the synthesis of various dyes and as a scaffold in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its properties, synthesis, analysis, and biological significance.
Chemical and Physical Properties
This compound is a crystalline solid, appearing as ruby-red to dark brown powder or needles.[1][2] It is a derivative of anthraquinone (B42736) with an amino group substituted at the C1 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 82-45-1 | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Ruby-red to dark brown crystalline powder/needles | [1][2] |
| Melting Point | 253-256 °C | [3] |
| Boiling Point | ~465 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water. Soluble in hot nitrobenzene, toluene, xylene, ether, acetic acid, chloroform, and benzene. Slightly soluble in cold ethanol. | [3] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The amino protons (NH₂) are exchangeable and may appear as a broad singlet. | [4][5] |
| ¹³C NMR | Characteristic peaks for carbonyl carbons (C=O) are observed around δ 180-190 ppm. Aromatic carbons appear in the range of δ 110-150 ppm. | [1][6] |
| Infrared (IR) | Key peaks include N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching (around 1670 cm⁻¹), and aromatic C-H stretching (around 3050-3100 cm⁻¹). | [7][8][9] |
| UV-Visible | Absorption maxima (λmax) are observed in the UV and visible regions due to π → π* and n → π* electronic transitions, characteristic of the anthraquinone chromophore. | [10][11][12] |
Experimental Protocols
Synthesis of this compound via Reduction of 1-Nitroanthraquinone (B1630840)
This protocol describes a common laboratory-scale synthesis of this compound.
Methodology:
-
Reaction Setup: In a 2L pressure hydrogenation glass reactor equipped with an electromagnetic stirrer, combine 100g of 1-nitroanthraquinone (99.0% purity), 600g of N,N-dimethylformamide (DMF), and 5.0g of 3% palladium on carbon (Pd/C) catalyst.[3]
-
Hydrogenation: Introduce hydrogen gas into the reactor and maintain the reaction at room temperature with vigorous stirring.[3]
-
Reaction Monitoring: The reaction is typically complete after approximately 3 hours, corresponding to the theoretical hydrogen uptake of 1.18 mol.[3]
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.[3]
-
Stir the resulting filtrate in the open air for 1 hour to oxidize any sensitive intermediates.[3]
-
Place the filtrate in a freezer for 4 hours to induce crystallization of the product.[3]
-
Collect the precipitated crystals by filtration.[3]
-
Wash the crystals with a minimal amount of cold solvent (e.g., ethanol) to remove residual DMF.
-
Dry the crystals under vacuum to obtain this compound. The expected yield is approximately 63.5g with a purity of around 99.4% as determined by liquid chromatography.[3]
-
Synthesis and purification workflow for this compound.
Purification by Recrystallization
For further purification, recrystallization can be employed.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Glacial acetic acid is a suitable solvent.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot glacial acetic acid with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biological Activity and Signaling Pathways
Anthraquinone derivatives, including this compound, are known for their diverse biological activities. Notably, they have been investigated for their cytotoxic effects against various cancer cell lines.[13][14]
The primary mechanism of cytotoxicity for many anthraquinones is believed to involve the generation of reactive oxygen species (ROS).[13][15][16] This oxidative stress can lead to cellular damage, including DNA damage, and trigger apoptotic cell death.[17][18]
Some anthraquinone derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[16][18] Specifically, the ROS-JNK signaling pathway has been implicated in the pro-apoptotic effects of certain modified anthraquinones in colon cancer cells.[15][16]
Proposed signaling pathway for aminoanthraquinone-induced apoptosis.
Safety and Toxicology
This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is known to be an irritant to the eyes, respiratory system, and skin.[2] There is limited evidence of a carcinogenic effect, and it is recommended to handle it as a potential carcinogen.[2]
Table 3: Toxicological Data for this compound
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Intraperitoneal | 1250 mg/kg | [2] |
| LD₅₀ | Mouse | Intraperitoneal | 6026 mg/kg | [2] |
| LD₅₀ | Rat | Oral | > 5000 mg/kg | [19][20] |
| LD₅₀ | Mouse | Dermal | > 2000 mg/kg | [19] |
In repeated-dose oral toxicity studies in rats, histopathological changes in the kidney and spleen were observed.[1][19]
Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
This technical guide provides a summary of the key properties and protocols related to this compound. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Page loading... [guidechem.com]
- 4. This compound(82-45-1) 1H NMR [m.chemicalbook.com]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 6. This compound(82-45-1) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(82-45-1) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 9,10-Anthracenedione, 1-amino- [webbook.nist.gov]
- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy this compound | 25620-59-1 [smolecule.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 20. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Aminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthraquinone (B167232) (1-AAQ) is an aromatic organic compound and a key derivative of anthraquinone (B42736).[1] It is characterized by an amino group (-NH2) substituted at the C1 position of the anthraquinone core, which consists of three fused benzene (B151609) rings.[1] This substitution imparts a distinct deep red to brown coloration to the compound.[1] this compound is a crucial intermediate in the synthesis of a wide array of anthraquinone-based dyes, including disperse, reactive, and vat dyes.[2] Beyond its role in the colorant industry, its derivatives are explored in medicinal chemistry for their potential biological activities, including as anticancer agents due to their ability to intercalate with DNA.[3] The compound's planar aromatic structure and reactivity of its amino and quinone functionalities make it a versatile building block in organic synthesis and materials science.[4]
Physical Properties
This compound is a solid at room temperature, typically appearing as ruby-red or orange to brown crystals or powder.[5][6] It is stable under normal laboratory conditions.[6]
Tabulated Physical Data
The following tables summarize the key physical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉NO₂ | [3] |
| Molecular Weight | 223.23 g/mol | [3] |
| Appearance | Ruby-red crystals; Orange to brown powder | [5][6] |
| Melting Point | 253-255 °C | [3] |
| Boiling Point | 464.9 °C at 760 mmHg (estimated) | [7] |
| Density | 1.383 g/cm³ | [7] |
| Water Solubility | 312.5 µg/L at 25 °C (practically insoluble) | [5][6] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [5] |
| Ethanol | Slightly soluble (cold), Freely soluble (hot) | [4][7] |
| Benzene | Soluble | [8] |
| Chloroform | Soluble | [6] |
| Diethyl Ether | Soluble | [6] |
| Glacial Acetic Acid | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Good solubility | [4] |
| Dimethylformamide (DMF) | Good solubility | [4] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both its aromatic amine and quinone functionalities.
-
Stability : The compound is stable under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6]
-
Reduction : The quinone carbonyl groups can be reduced to form hydroquinones.[9]
-
Substitution Reactions : The amino group can undergo various reactions, such as acylation and diazotization, allowing for the synthesis of a wide range of derivatives.[1] The presence of the amino group also influences the reactivity of the anthraquinone ring system.
-
Coordination Chemistry : The nitrogen and oxygen atoms can act as ligands, forming complexes with metal ions.
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Key Features / Wavelengths (λmax) | Reference(s) |
| UV-Vis | Absorption bands in the UV and visible regions. Specific λmax values are solvent-dependent. | [10] |
| Infrared (IR) | Characteristic peaks for N-H stretching (amino group), C=O stretching (quinone), and aromatic C-H and C=C stretching. | [11] |
| ¹H NMR | Signals corresponding to the aromatic protons and the protons of the amino group. | |
| ¹³C NMR | Resonances for the carbonyl carbons and the aromatic carbons. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound via Nitration-Reduction of Anthraquinone
This two-step process is a common laboratory and industrial method for preparing this compound.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Step 1: Nitration of Anthraquinone [3][6]
-
Reaction Setup : In a suitable reaction flask, suspend 60g of anthraquinone in 120 mL of dichloroethane.
-
Addition of Nitrating Agent : Add 20g of 98% concentrated nitric acid to the suspension.
-
Initiation of Reaction : While maintaining the temperature between 35-40°C, slowly and carefully add 45g of 100% sulfuric acid to the mixture.
-
Reaction Progression : After the addition of sulfuric acid is complete, maintain the reaction mixture at a constant temperature of 35-40°C for 3 hours. Monitor the reaction progress to determine the endpoint.
-
Work-up : Once the reaction is complete, neutralize the mixture. Recover the dichloroethane by distillation. Filter the remaining solid and wash it thoroughly to obtain crude 1-nitroanthraquinone.
Step 2: Reduction of 1-Nitroanthraquinone [4][6]
-
Reaction Setup : The crude 1-nitroanthraquinone from the previous step is used directly. Prepare an aqueous solution of a reducing agent, such as sodium hydrosulfide.
-
Reduction Reaction : Add the crude 1-nitroanthraquinone to the reducing agent solution. Heat the mixture to 100°C and maintain this temperature for 5 hours to carry out the reduction.
-
Isolation of Crude Product : After the reaction is complete, filter the hot reaction mixture. Wash the collected solid with water until the pH of the filtrate is between 7 and 8. Dry the solid to yield crude this compound.
Step 3: Purification [6]
-
Acid Dissolution : Dissolve the crude this compound in 70% (by mass) sulfuric acid. Heat the solution to 80°C and maintain this temperature for 1 hour.
-
Hot Filtration : Filter the hot acidic solution to remove any insoluble impurities.
-
Precipitation : Collect the filtrate and add water to it. This will decrease the acid concentration and cause the precipitation of this compound.
-
Final Product Isolation : Filter the precipitated solid, wash it thoroughly with water, and then dry it to obtain high-purity this compound.
Protocol for UV-Visible Spectroscopy
Experimental Workflow for UV-Vis Analysis
Caption: General workflow for UV-Visible spectroscopic analysis.
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol. The concentration should be low enough to ensure the absorbance falls within the linear range of the instrument.
-
Instrument Setup : Turn on the UV-Visible spectrophotometer and allow it to warm up.
-
Baseline Correction : Fill a quartz cuvette with the pure solvent (blank) and place it in the reference beam path. Record a baseline spectrum to subtract the solvent's absorbance.
-
Sample Measurement : Rinse the sample cuvette with the prepared this compound solution and then fill it. Place the cuvette in the sample beam path.
-
Data Acquisition : Scan the absorbance of the sample over the desired wavelength range (typically 200-800 nm).
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Background Spectrum : Place the empty sample holder in the IR spectrometer and record a background spectrum. This will account for atmospheric CO₂ and water vapor.
-
Sample Spectrum : Mount the KBr pellet containing the sample in the spectrometer's sample holder.
-
Data Acquisition : Acquire the IR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C=O stretch, aromatic C=C stretch).
Synthesis Pathway Visualization
The synthesis of this compound from anthraquinone can be visualized as a two-step chemical transformation.
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Conclusion
This compound is a compound of significant industrial and scientific interest. Its physical properties, including its high melting point and characteristic solubility, are important for its application and handling. The chemical reactivity endowed by its amino and quinone groups makes it a versatile precursor for a wide range of dyes and biologically active molecules. The experimental protocols and spectral data provided in this guide offer a comprehensive resource for researchers and professionals working with this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. journalajacr.com [journalajacr.com]
- 5. Page loading... [guidechem.com]
- 6. US4003924A - Process for preparing 1-amino anthraquinone - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. This compound(82-45-1) IR Spectrum [m.chemicalbook.com]
- 10. mmrc.caltech.edu [mmrc.caltech.edu]
- 11. Page loading... [wap.guidechem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Aminoanthraquinone (B167232): Molecular Structure and Formula
This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of this compound. It includes detailed quantitative data, experimental protocols for its synthesis, and visualizations to illustrate key processes.
Molecular Structure and Identification
This compound is an organic compound belonging to the anthraquinone (B42736) family.[1] Its structure consists of a central anthraquinone core, which is a tricyclic aromatic ketone, with an amino group (-NH2) substituted at the C1 position.[1] This substitution pattern is crucial as it defines the compound's chemical properties and color.[2] The IUPAC name for this compound is 1-aminoanthracene-9,10-dione.[3]
| Identifier | Value |
| Molecular Formula | C₁₄H₉NO₂[1][3][4][5][6][7][8][9] |
| IUPAC Name | 1-aminoanthracene-9,10-dione[3] |
| CAS Registry Number | 82-45-1[1][3][4][6][7][8] |
| Molecular Weight | 223.23 g/mol [3][4][5][6][7][8] |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N[3][5] |
| InChI Key | KHUFHLFHOQVFGB-UHFFFAOYSA-N[5] |
Physicochemical Properties
This compound appears as ruby-red crystals or a dark brown crystalline powder.[3][4] It is practically insoluble in water but freely soluble in organic solvents such as alcohol, benzene, chloroform, ether, and glacial acetic acid.[4][7]
| Property | Value |
| Melting Point | 251-255 °C[5][6][7] |
| Boiling Point | 464.9 °C at 760 mmHg[7] |
| Density | 1.383 g/cm³[7] |
| Flash Point | 235 °C[7] |
| Water Solubility | 312.5 µg/L (at 25 °C)[7] |
| Vapor Pressure | 8.04 x 10⁻⁹ mmHg (at 25 °C)[7] |
| Refractive Index | 1.707[7] |
Elemental Composition:
| Element | Percentage |
| Carbon (C) | 75.33%[4] |
| Hydrogen (H) | 4.06%[4] |
| Nitrogen (N) | 6.27%[4] |
| Oxygen (O) | 14.33%[4] |
Spectroscopic and Crystallographic Data
Spectroscopic data is crucial for the structural elucidation and characterization of this compound.
Spectroscopic Data Summary:
| Technique | Availability |
| ¹H NMR | Spectra are available in databases like PubChem and ChemicalBook.[3][10] |
| ¹³C NMR | Data is available through SpringerMaterials.[3] |
| Mass Spectrometry (GC-MS) | Data is available in the NIST Mass Spectrometry Data Center.[3] |
| Infrared (IR) Spectroscopy | FTIR spectra are available in databases like PubChem.[3] |
| UV-Vis Spectroscopy | Absorption and emission spectra in various solvents have been reported.[11] |
Crystallographic Data:
The crystal structure of this compound has been determined by powder diffraction data. The molecule occupies a special position on the inversion center in a disordered manner.[12][13]
| Parameter | Value |
| Crystal System | Triclinic[12][13] |
| Space Group | P1[12][13] |
| a | 8.205(1) Å[12][13] |
| b | 8.396(1) Å[12][13] |
| c | 3.7882(3) Å[12][13] |
| α | 93.46(1)°[12][13] |
| β | 92.57(1)°[12][13] |
| γ | 105.13(1)°[12][13] |
| Z | 1[12][13] |
Experimental Protocols: Synthesis of this compound
This compound is a vital intermediate in the manufacturing of anthraquinone dyes and pharmaceuticals.[4][6][9] Several methods for its synthesis have been established.
Reduction of 1-Nitroanthraquinone (B1630840)
A prevalent method for synthesizing this compound is through the reduction of 1-nitroanthraquinone.[4][14][15]
Protocol 1: Catalytic Hydrogenation [14]
-
Materials : 1-nitroanthraquinone (100g, 99.0% purity), N,N-dimethylformamide (DMF) (600g), 3% palladium on carbon catalyst (5.0g).
-
Procedure : a. Combine the 1-nitroanthraquinone, DMF, and palladium/carbon catalyst in a 2L pressure hydrogenation glass reactor equipped with an electromagnetic stirrer. b. Introduce hydrogen into the system and conduct the hydrogenation reaction at room temperature. c. After approximately 3 hours (when the theoretical amount of hydrogen is absorbed), stop the reaction. d. Filter the reaction mixture to remove the catalyst. e. Stir the resulting solution in the air for 1 hour and then let it stand in a freezer for 4 hours to precipitate the crystals. f. Filter the crystals from the solution and dry them to obtain this compound.
-
Yield : The overall yield for this process is reported to be 98.3%, with a product purity of over 99.2%.[14]
Protocol 2: Reduction with Sodium Hydrosulfide (B80085) [8][15]
-
Materials : 1-nitroanthraquinone (98.0% purity) and a 12.0% aqueous solution of sodium hydrosulfide.
-
Procedure : a. Prepare a slurry of 1-nitroanthraquinone in water with a concentration of 17.2%. b. In a glass vessel under agitation, add the 1-nitroanthraquinone slurry and the sodium hydrosulfide solution dropwise. c. Maintain the internal temperature of the vessel at 94-96 °C throughout the addition. d. After an hour from the start of the addition, begin withdrawing the reaction mixture from the bottom of the flask at a constant rate.
-
Yield : This continuous process can yield this compound at 99.3% based on the starting material.[8]
Aminolysis of Anthraquinone-1-sulfonic acid
This method involves the sulfonation of anthraquinone followed by amination.[7][16]
Logical Workflow for Synthesis via Sulfonation
Caption: Logical workflow for the synthesis of this compound.
Applications and Significance
This compound is a cornerstone intermediate in the dye industry, used for the production of disperse, reactive, and vat dyes.[7] Its derivatives are also explored in pharmaceutical development, particularly for their potential to intercalate with DNA, which is relevant in cancer research.[6] Furthermore, it finds applications in analytical chemistry and environmental monitoring.[6]
References
- 1. CAS 82-45-1: this compound | CymitQuimica [cymitquimica.com]
- 2. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 3. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. This compound [stenutz.eu]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. jzzchem.com [jzzchem.com]
- 10. This compound(82-45-1) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound: Crystal data and a model of molecular packing | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. This compound: Crystal data and a model of molecular packing | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. Page loading... [wap.guidechem.com]
- 15. journalajacr.com [journalajacr.com]
- 16. This compound CAS#: 82-45-1 [m.chemicalbook.com]
Synthesis of 1-Aminoanthraquinone from Anthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the predominant synthetic route for producing 1-aminoanthraquinone (B167232) from anthraquinone (B42736). The primary and most established method involves a two-step process: the nitration of anthraquinone to yield 1-nitroanthraquinone (B1630840), followed by the reduction of the nitro group to form the final product, this compound. This guide provides a comprehensive overview of the methodologies, quantitative data, and experimental protocols for this synthesis.
Core Synthesis Pathway: Nitration and Subsequent Reduction
The conversion of anthraquinone to this compound is a cornerstone of industrial dye and pharmaceutical intermediate production. The most common industrial approach involves the electrophilic nitration of the anthraquinone core, followed by the reduction of the resulting nitro-intermediate.
Step 1: Nitration of Anthraquinone
The introduction of a nitro group onto the anthraquinone ring is typically achieved through electrophilic aromatic substitution. Direct nitration, however, can lead to a mixture of products, including 1-nitroanthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinones.[1][2] Controlling the reaction conditions is crucial to selectively obtain the desired 1-nitro isomer.
Common nitrating agents include concentrated nitric acid, a mixture of nitric acid and sulfuric acid (mixed acid), or nitric acid in an organic solvent.[3][4][5] The use of mixed acid is a prevalent method, where sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.
Step 2: Reduction of 1-Nitroanthraquinone
The subsequent reduction of the nitro group in 1-nitroanthraquinone to an amino group can be accomplished using various reducing agents.[6] A notable environmentally friendly and scalable method employs sodium hydrosulfide (B80085) (NaHS) in an aqueous medium.[6] Other methods include the use of sodium sulfite (B76179) or catalytic hydrogenation.[7][8] The choice of reducing agent can influence the yield and purity of the final this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound from anthraquinone, based on cited experimental findings.
Table 1: Nitration of Anthraquinone to 1-Nitroanthraquinone
| Nitrating Agent/Method | Temperature (°C) | Reaction Time (hours) | Purity of Crude 1-Nitroanthraquinone (%) | Reference |
| Mixed Acid (H₂SO₄/HNO₃) | 50 | 14 | 77.4 | [3] |
| 99% Nitric Acid | 45 | 0.28 | ~68% yield of 98.9% pure product after distillation | [9] |
| 100% HNO₃ in HF | 25-35 | Not Specified | Good Purity | [10] |
| Nitric Acid in Dichloroethane | 35-40 | 3 | 45 | [8] |
Table 2: Reduction of 1-Nitroanthraquinone to this compound
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Sodium Hydrosulfide (NaHS) | Water | 94-96 | 99.3 | 98.5 | [11] |
| Catalytic Hydrogenation (Pd/C) | N,N-dimethylformamide (DMF) | Room Temperature | 98.3 (overall) | 99.4 | [8] |
| Sodium Sulfide | Not Specified | 100 | Not Specified | Not Specified | [8] |
| Ammonia (B1221849) | Water | 130-150 | ~88 | Not Specified | [12] |
Experimental Protocols
The following are detailed experimental protocols for the key reactions in the synthesis of this compound.
Protocol 1: Nitration of Anthraquinone using Mixed Acid[3]
-
Reaction Setup: In a suitable reactor, suspend 5 kg of anthraquinone in 30 kg of 73.8% sulfuric acid.
-
Addition of Nitric Acid: Over a period of 1 hour, add 15.3 kg of 99% nitric acid to the suspension while maintaining the temperature at 50°C.
-
Reaction: Stir the mixture for 14 hours at 50°C.
-
Work-up: Cool the reaction mixture to 30°C to stop the reaction. The crude 1-nitroanthraquinone can be isolated by filtration.
Protocol 2: Reduction of 1-Nitroanthraquinone using Sodium Hydrosulfide[11]
-
Reaction Setup: In a glass vessel equipped for agitation, maintain an internal temperature of 94-96°C.
-
Reagent Addition: Continuously add a 17.2% aqueous slurry of 1-nitroanthraquinone (98.0% purity) at a rate of 1,055 parts/hour. Simultaneously, add a 12.0% aqueous solution of sodium hydrosulfide at a rate of 945 parts/hour.
-
Reaction and Product Collection: After one hour from the start of the addition, begin to withdraw the reaction mixture from the bottom of the vessel at a constant rate of 2,000 parts/hour.
-
Isolation: The crystals of this compound can be isolated from the effluent by filtration. This method reports a yield of 99.3% with a purity of 98.5%.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from anthraquinone.
Caption: Synthesis workflow for this compound.
Alternative Synthesis Routes
While the nitration-reduction pathway is dominant, other methods for synthesizing this compound exist. One notable alternative is the sulfonation of anthraquinone, followed by ammonolysis.[1][13] This process involves reacting anthraquinone with oleum (B3057394) in the presence of a mercury catalyst to produce anthraquinone-1-sulfonic acid, which is then reacted with ammonia to yield this compound.[1] However, the use of toxic mercury presents significant environmental concerns.[1][13] Another complex route involves the condensation of a 2-substituted benzoic acid with xylene, followed by a series of reactions including oxidation, ring closure, amination, and decarboxylation.[1][11]
Purification of this compound
The purity of the final this compound is critical, especially for pharmaceutical applications. Crude this compound may contain unreacted starting materials, intermediates, and byproducts such as diaminoanthraquinones.[14] Purification can be achieved through various techniques, including recrystallization from suitable solvents.[4] A patented process for purification involves the hydrogenation of crude this compound in an aqueous medium to form the corresponding hydroquinone, followed by a series of oxidation and separation steps to remove impurities.[14]
References
- 1. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4289706A - Method for producing 1-nitroanthraquinone - Google Patents [patents.google.com]
- 4. 1-NITROANTHRAQUINONE | 82-34-8 [chemicalbook.com]
- 5. US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents [patents.google.com]
- 6. journalajacr.com [journalajacr.com]
- 7. CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Nitration of anthraquinone [infoscience.epfl.ch]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 14. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]
Spectroscopic Profile of 1-Aminoanthraquinone: A Technical Guide
Introduction
1-Aminoanthraquinone (CAS No. 82-45-1) is an aromatic compound derived from anthraquinone (B42736), featuring an amine group at the C1 position.[1] It serves as a critical intermediate in the manufacturing of pharmaceuticals and a wide range of anthraquinone-based dyes.[2][3] Its chemical structure, a conjugated system of aromatic rings and carbonyl groups, gives rise to a distinct spectroscopic signature. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development and material science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆).[4]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows distinct signals in the aromatic region, corresponding to the protons on the anthraquinone skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | - | - | - |
Note: While specific peak assignments for this compound were not available in the provided search results, a general protocol for related compounds involves using a 300 MHz instrument with DMSO-d₆ as the solvent and TMS as the internal standard.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon atoms within the molecule, including the carbonyl and aromatic carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 157.06 | Quinone imine group (in a related imine derivative) |
| 153.01 | C-NH₂ (in a related imine derivative) |
| Other specific peak data not found in search results | Aromatic & Carbonyl Carbons |
Note: The specific chemical shifts for this compound were not fully detailed in the search results. The provided data points are from a study on a closely related derivative, 1-amino-anthraquinone imine, and are indicative of the expected ranges.[5] The spectrum for the parent compound is available in spectral databases.[6][7]
Experimental Protocol: NMR Spectroscopy
A representative methodology for acquiring NMR spectra of this compound derivatives is as follows:[4]
-
Sample Preparation : Approximately 5-10 mg of the this compound sample is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : A Bruker 300 MHz NMR spectrometer or an equivalent instrument is utilized for the analysis.[4]
-
Data Acquisition :
-
For ¹H NMR, the spectrum is typically acquired over a spectral width of 0-15 ppm.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used to capture the signals from all carbon environments, including the carbonyl carbons.
-
Standard pulse sequences are used, and a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups, most notably the amino (N-H) and carbonyl (C=O) groups.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3420, 3300 | Medium | N-H Stretch (asymmetric & symmetric) |
| 1660 - 1670 | Strong | C=O Stretch (conjugated ketone) |
| 1625 | Strong | N-H Bend |
| 1580 - 1600 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~3050 | Medium-Weak | C-H Aromatic Stretch |
| 1250 - 1350 | Medium | C-C Stretch |
Note: The exact frequencies can vary slightly based on the sample preparation method (e.g., KBr wafer vs. ATR). The data presented is a compilation of typical values for aminoanthraquinones.[8][9]
Experimental Protocol: IR Spectroscopy (KBr Wafer Technique)
The following protocol is a standard method for obtaining an IR spectrum of a solid sample like this compound.[9][10]
-
Sample Preparation : 1-2 mg of dry this compound powder is intimately mixed and finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation : The resulting homogeneous powder is transferred to a pellet press die. A hydraulic press is used to apply high pressure (typically 7-10 tons) for several minutes, forming a thin, transparent KBr wafer containing the sample.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, such as a SHIMADZU FTIR-8400, is used.[4]
-
Data Acquisition :
-
A background spectrum of the empty sample compartment is recorded to correct for atmospheric H₂O and CO₂.
-
The KBr wafer is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically from 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are commonly averaged.
-
References
- 1. This compound — Wikipédia [fr.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. chemimpex.com [chemimpex.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. US4003924A - Process for preparing 1-amino anthraquinone - Google Patents [patents.google.com]
- 6. This compound(82-45-1) 13C NMR [m.chemicalbook.com]
- 7. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(82-45-1) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-Amino-4-hydroxyanthraquinone | C14H9NO3 | CID 8323 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Aminoanthraquinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-aminoanthraquinone (B167232) in various organic solvents. This information is critical for a wide range of applications, including dye synthesis, pharmaceutical development, and materials science, where precise control over dissolution and precipitation is essential. This document offers a compilation of available solubility data, a detailed experimental protocol for its determination, and a logical workflow to guide researchers in their experimental design.
Quantitative Solubility Data
This compound, a vibrant red-orange crystalline solid, exhibits a range of solubilities in different organic solvents, largely influenced by the polarity of the solvent and the temperature. While extensive quantitative data with temperature dependence remains elusive in publicly available literature, this guide compiles the available information to provide a comparative overview.
It is generally reported that this compound is soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in ethanol.[1] It is also described as being soluble in alcohol, benzene, chloroform, ether, glacial acetic acid, and hydrochloric acid.[2][3][4] One study on a related compound, 1,4-bis(isopropylamino)anthraquinone, reported a solubility of approximately 20 mmol/L in acetonitrile (B52724) and 200 mmol/L in toluene, highlighting the significant impact of solvent choice.
For more specific applications, the solubility in N-methyl-2-pyrrolidone (NMP) has been noted as being relatively good, which is advantageous for certain synthetic procedures.[5][6] In the realm of supercritical fluids, the mole fraction solubility of this compound in supercritical carbon dioxide has been measured at various temperatures and pressures, reaching a mole fraction of 3.51 x 10⁻⁵ at 383.15 K and 25 MPa.[4]
Due to the limited availability of precise, temperature-dependent solubility data in common organic solvents, experimental determination is often necessary for specific applications. The following sections provide a detailed protocol for such determinations.
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for determining the solubility of this compound in an organic solvent of interest using UV-Vis spectroscopy, a technique well-suited for colored compounds.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, compatible with the solvent)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a sealed flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter (also pre-heated to the experimental temperature) to remove any undissolved particles. This step is critical to prevent crystallization of the solute upon cooling.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the absorbance within the linear range of the UV-Vis spectrophotometer. The dilution factor should be recorded accurately.
-
-
UV-Vis Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a range of wavelengths.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent.
-
Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the diluted, saturated sample at the same λmax.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
-
Temperature-Dependent Solubility:
-
Repeat the entire procedure at different temperatures to determine the temperature-dependent solubility profile.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound [drugfuture.com]
- 3. This compound CAS#: 82-45-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety Information for 1-Aminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information for 1-Aminoanthraquinone (CAS No. 82-45-1), a key intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2] The information is compiled to assist professionals in research, development, and handling of this compound, ensuring safe laboratory and manufacturing practices.
Chemical and Physical Properties
This compound is a solid that typically appears as ruby-red crystals or a red-brown powder.[1][2][3] It is practically insoluble in water but soluble in several organic solvents, including ethanol, benzene, chloroform, and glacial acetic acid.[2][4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₂ | [2][6] |
| Molecular Weight | 223.23 g/mol | [2][6] |
| Appearance | Ruby-red crystals or red-brown powder | [1][2][3] |
| Melting Point | 251 - 255 °C (487.4 - 491 °F) | [4][7] |
| Boiling Point | 464.9 °C at 760 mmHg | [4] |
| Water Solubility | 312.5 µg/L (at 25 °C); Practically insoluble | [2][4] |
| Solubility | Soluble in alcohol, benzene, chloroform, ether, and glacial acetic acid. | [2][4] |
| Vapor Pressure | Negligible | [8] |
| Density | 1.383 g/cm³ | [4] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated, but available data indicate several potential health hazards.[3] It is considered irritating to the eyes, skin, and respiratory system.[4][8] There is also concern regarding its potential for carcinogenicity, although data is limited.[8]
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 1,600 mg/kg or > 5,000 mg/kg | |
| Acute Dermal Toxicity (LD50) | Mouse | Dermal | > 2,000 mg/kg | [9] |
| Eye Irritation | Rabbit | Ocular | Mild Irritant (500 mg/24H) | [3] |
| Repeated Dose & Reproductive Toxicity (NOAEL) | Rat | Oral | < 40 mg/kg/day (Lowest tested dose) | [6] |
Carcinogenicity and Mutagenicity
Some anthraquinone (B42736) dyes are known to be carcinogenic.[8] NTP studies on related nitro- and amino-anthraquinones have shown that most compounds tested have some mutagenic activity and are carcinogenic in at least one species, with tumors developing in sites like the urinary bladder and liver.[8] For this compound specifically, a reverse gene mutation assay showed positive results in S. typhimurium TA1537 with metabolic activation, indicating potential mutagenicity.[9] However, other strains were negative.[9]
Mechanism of Toxicity: Oxidative Stress Pathway
The toxicity of quinone molecules, including this compound, is often linked to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which lead to oxidative stress.[8] Oxidative stress can damage cellular macromolecules like DNA, lipids, and proteins.[3] This damage, particularly to DNA (e.g., formation of 8-oxo-dG), and the activation of stress-related signaling pathways like the JNK pathway, are believed to be associated with the initiation and progression of carcinogenesis.[3][8][10]
Caption: Quinone-induced oxidative stress and cellular damage pathway.
Hazard Identification and GHS Classification
This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[8] The Globally Harmonized System (GHS) classification indicates it can cause skin, eye, and respiratory irritation.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term | 1 | H410: Very toxic to aquatic life with long lasting effects |
(Data aggregated from multiple sources indicating varying percentages of notification)[6][7][11]
Experimental Protocols
Detailed toxicological assessment of chemical substances follows standardized experimental protocols, often established by organizations like the Organisation for Economic Co-operation and Development (OECD).
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (Based on OECD TG 422)
This study provides information on general systemic toxicity as well as effects on male and female reproductive performance.[4][6][12]
-
Group Size: At least 10 male and 10 female animals per dose group.[12][13]
-
Dosing: The test substance is typically administered daily by oral gavage.[13] Males are dosed for a minimum of four weeks (including a two-week pre-mating period), and females are dosed throughout the study (approximately 54-63 days), covering pre-mating, gestation, and lactation.[6][12][13]
-
Dose Levels: At least three dose levels are used along with a control group. A limit test may be conducted at 1000 mg/kg body weight.[13]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and monitoring of the estrous cycle are performed.[12] For offspring, viability, body weight, and clinical signs are recorded.
-
Pathology: At the end of the study, all animals (adults and offspring) undergo a gross necropsy. A full histopathological examination is conducted on the control and high-dose groups, with special attention to the reproductive organs.[13]
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)
This in vitro assay is used to detect gene mutations induced by a chemical.[14][15]
-
Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively.[14][16]
-
Methodology: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[14] They are then plated on a minimal medium lacking the specific amino acid (histidine or tryptophan).[16]
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after 48-72 hours of incubation.[5][16] A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[15]
Handling and Safety Precautions
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]
-
Skin Protection: Wear protective gloves (e.g., natural rubber) and clothing to prevent skin contact.[7]
-
Respiratory Protection: Use in a well-ventilated area. If dust generation is likely, a particulate respirator (e.g., N95) should be used.[8][11]
Safe Handling and Storage
-
Avoid all personal contact, including inhalation of dust.[8]
-
Use in a well-ventilated area and minimize dust generation.[3]
-
Do not eat, drink, or smoke when handling.[8]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[3][11]
-
Keep containers securely sealed when not in use.[8]
Caption: General workflow for safely handling this compound.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap for at least 15 minutes. Seek medical attention in case of irritation.[3][8]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get medical aid.[3]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8]
-
Hazards: Combustible solid. Dust clouds may form an explosive mixture with air.[8] During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon oxides, may be generated.[3][13]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
For any spill, ensure proper PPE is worn and avoid generating dust.
Caption: Logical decision flow for responding to a this compound spill.
Ecotoxicological Information
This compound is classified as very toxic to aquatic life with long-lasting effects.[11] It is not readily biodegradable and has a low to moderate potential for bioconcentration in aquatic organisms.[9]
| Endpoint | Species | Duration | Value | Reference |
| Algae Toxicity (EC50) | Algae | 72 h | 0.1 mg/L | [9] |
| Daphnia Toxicity (EC50) | Daphnia magna | 48 h | > 1,000 mg/L | [9] |
| Fish Toxicity (LC50) | Oryzias latipes | 96 h | > 100 mg/L | [9] |
| Bioconcentration Factor (BCF) | Carp | 8 weeks | 50 - 150 | [9] |
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It may be necessary to contain and dispose of this material as a hazardous waste.[13] Do not allow the product to enter drains or waterways.[11]
This technical guide is intended to provide comprehensive health and safety information. It is not a substitute for a thorough risk assessment for specific applications. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. biotoxicity.com [biotoxicity.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Quinone-induced DNA damage and its relationship to antitumor activity in L5178Y lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. mdpi.com [mdpi.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. oecd.org [oecd.org]
- 13. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Books [books.google.com]
- 14. enamine.net [enamine.net]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
A Technical Guide to 1-Aminoanthraquinone: History, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-aminoanthraquinone (B167232), a pivotal molecule in the history of synthetic dyes and an emerging scaffold in medicinal chemistry. This document details its historical background, discovery, key synthesis protocols, and explores its biological activities, including its interaction with cellular signaling pathways.
Historical Background and Discovery
The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Following the synthesis of alizarin, a naturally occurring red dye from the madder plant, by Carl Gräbe and Carl Liebermann in 1868, the German chemical company Badische Anilin- & Soda-Fabrik (BASF) began to dominate the production of anthraquinone-based colorants.[1][2] While the precise individual and date for the first synthesis of this compound are not clearly documented in readily available historical records, its development was a logical progression from the intensive research into anthraquinone (B42736) chemistry during this period. The first commercial anthraquinone dyes were brought to market in 1901.[1]
Early production methods for this compound were often harsh and environmentally taxing. One of the first industrial syntheses involved the sulfonation of anthraquinone using oleum (B3057394) in the presence of a mercury catalyst, followed by ammonolysis.[3][4][5] The toxicity of mercury led to the exploration of alternative routes, with the nitration of anthraquinone followed by reduction becoming a more common, though less selective, method.[3][4] The foundational work of companies like BASF in this era paved the way for the large-scale production of this compound, establishing it as a crucial intermediate for a wide range of dyes.[6][7]
Physicochemical Properties
This compound is a crystalline solid with distinct physical and chemical characteristics. A summary of its key quantitative properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Melting Point | 253-256 °C |
| Boiling Point | 464.9 °C at 760 mmHg |
| Density | 1.383 g/cm³ |
| Water Solubility | 312.5 µg/L at 25 °C |
| Appearance | Ruby-red to brown crystalline powder |
Note: The reported values may vary slightly between different sources.
Key Experimental Protocols
The synthesis of this compound can be achieved through several methods. The two most historically significant and commonly cited laboratory-scale and industrial processes are detailed below.
Synthesis via Nitration and Reduction of Anthraquinone
This is a widely used method for the preparation of this compound.
Step 1: Nitration of Anthraquinone
-
In a reaction flask, suspend 60g of anthraquinone in 120mL of dichloroethane.
-
Add 20g of 98% concentrated nitric acid to the suspension.
-
While maintaining the temperature between 35-40°C, slowly add 45g of 100% sulfuric acid.
-
After the addition is complete, maintain the reaction at a constant temperature for 3 hours.
-
Upon reaction completion, neutralize the mixture and recover the dichloroethane.
-
Filter and wash the resulting solid to obtain crude 1-nitroanthraquinone (B1630840).
Step 2: Reduction of 1-Nitroanthraquinone
-
To a 2L pressure hydrogenation glass reactor equipped with an electromagnetic stirrer, add 100g of 1-nitroanthraquinone (99.0% purity), 600g of N,N-dimethylformamide (DMF), and 5.0g of a 3% palladium on carbon catalyst.[8]
-
Introduce hydrogen into the reactor and conduct the hydrogenation at room temperature for approximately 3 hours.[8]
-
After the reaction, filter to remove the catalyst.[8]
-
Stir the filtrate in the open air for 1 hour and then allow it to crystallize in a freezer for 4 hours.[8]
-
Filter the precipitated crystals and dry to yield this compound. The purity can be assessed by liquid chromatography, with expected purities exceeding 99%.[8]
Synthesis via Sulfonation and Ammonolysis of Anthraquinone
This older method highlights the historical approach to this compound synthesis.
Step 1: Sulfonation of Anthraquinone
-
React anthraquinone with fuming sulfuric acid (oleum) in the presence of mercury sulfate (B86663) as a catalyst. This reaction yields anthraquinone-1-sulfonic acid.
Step 2: Ammonolysis of Anthraquinone-1-sulfonic acid
-
Neutralize the anthraquinone-1-sulfonic acid with ammonia (B1221849) water.
-
The resulting ammonium (B1175870) salt is then converted to the sodium salt.
-
The sodium salt of anthraquinone-1-sulfonic acid is then subjected to ammonolysis, often in the presence of an oxidizing agent like sodium m-nitrobenzenesulfonate, to yield this compound.
-
The crude product is then purified to obtain the final product.
Experimental and Logical Workflows
The synthesis of this compound can be generalized into a series of logical steps, as depicted in the workflow diagram below. This diagram illustrates the two primary historical routes.
Biological Significance and Signaling Pathways
Beyond its role in the dye industry, this compound and its derivatives have garnered significant interest for their biological activities, particularly as potential anticancer agents.[9][10] These compounds have been shown to interact with DNA and inhibit nucleic acid synthesis.[9] More specifically, certain anthraquinone analogs have been found to modulate key cellular signaling pathways involved in cancer progression.
One such pathway is the p53 signaling pathway . The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Some anthraquinone derivatives have been shown to induce the degradation of MDM2, leading to an upregulation of p53 and subsequent apoptosis in cancer cells.[8][11][12][13]
Another relevant pathway is the PI3K/Akt/mTOR pathway , which is crucial for cell proliferation and survival and is often overactive in cancer.[14][15][16][17] Isoquinoline-based derivatives, which can be conceptually related to fused ring systems like anthraquinones, have been shown to target this pathway.[18]
The diagram below illustrates the mechanism by which certain aminoanthraquinone analogs can activate the p53 pathway.
References
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. BASF - Wikipedia [en.wikipedia.org]
- 8. Upregulation of p53 through Induction of MDM2 Degradation: Amino Acid Prodrugs of Anthraquinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental antitumor activity of aminoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of p53 through induction of MDM2 degradation: Amino acid prodrugs of anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inducing Apoptosis through Upregulation of p53: Structure-Activity Exploration of Anthraquinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upregulation of p53 through induction of MDM2 degradation: Anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Unveiling Nature's Palette: A Technical Guide to the Natural Analogues of 1-Aminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Aminoanthraquinone (B167232), a cornerstone scaffold in the synthesis of a vast array of dyes and pharmaceutically active compounds, is notably absent from the natural world. Extensive research and literature reviews confirm that this compound is a product of chemical synthesis. However, nature presents a rich and diverse portfolio of its structural analogues. These naturally occurring anthraquinone (B42736) derivatives, found across kingdoms from fungi and plants to lichens and bacteria, exhibit a remarkable range of biological activities, offering a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of these natural analogues, detailing their sources, isolation methodologies, and mechanisms of action.
Natural Sources of this compound Analogues
While this compound is of synthetic origin, its structural relatives are widespread in nature. These analogues are typically characterized by hydroxylation, methylation, glycosylation, and other substitutions on the core anthraquinone structure. Fungi, in particular, are prolific producers of diverse anthraquinones.[1][2] Plants, lichens, and some insects also serve as significant natural reservoirs.[3]
Table 1: Selected Natural Analogues of this compound and Their Sources
| Analogue Name | Chemical Structure | Natural Source(s) | Key Biological Activities | Reference(s) |
| Emodin (B1671224) | 1,3,8-trihydroxy-6-methylanthraquinone | Rheum spp. (Rhubarb), Polygonum spp., Fungi (Aspergillus, Penicillium) | Anticancer, Anti-inflammatory, Antiviral, Laxative | [2] |
| Physcion | 1,8-dihydroxy-3-methyl-6-methoxyanthraquinone | Rheum spp., Cassia spp., Fungi, Lichens | Anticancer, Antioxidant, Antimicrobial | [2][3] |
| Rhein | 1,8-dihydroxy-3-carboxyanthraquinone | Rheum spp., Cassia spp. | Anti-inflammatory, Antidiabetic, Neuroprotective | [2] |
| Catenarin | 1,4,6,8-tetrahydroxy-3-methylanthraquinone | Fungi (Helminthosporium spp.) | Antimicrobial | [2] |
| Islandicin | 1,4,5-trihydroxy-2-methylanthraquinone | Fungi (Penicillium islandicum) | Cytotoxic | |
| Chrysophanol | 1,8-dihydroxy-3-methylanthraquinone | Rheum spp., Cassia spp., Fungi | Anticancer, Anti-inflammatory, Antimicrobial | [3] |
| Alizarin | 1,2-dihydroxyanthraquinone | Rubia tinctorum (Madder) | Dye, Antimicrobial, Antioxidant | |
| Carminic acid | A C-glycosyl anthraquinone | Cochineal insect (Dactylopius coccus) | Red food colorant (Carmine) | [3] |
Biosynthesis of Anthraquinone Analogues in Nature
The biosynthesis of these natural analogues primarily follows the polyketide pathway, particularly in fungi.[1] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the characteristic tricyclic anthraquinone scaffold. Subsequent enzymatic modifications, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of naturally occurring anthraquinone derivatives. In plants, the shikimate pathway can also contribute to the formation of the anthraquinone core.[3]
Caption: Generalized polyketide pathway for the biosynthesis of anthraquinone analogues in fungi.
Experimental Protocols: Isolation and Characterization
The isolation and purification of natural anthraquinone analogues from their sources are critical steps for their study and potential development. The following provides a generalized workflow and a specific example of an experimental protocol.
General Experimental Workflow
Caption: A typical workflow for the isolation and characterization of natural anthraquinone analogues.
Detailed Protocol: Isolation of Emodin from Rheum palmatum (Rhubarb)
This protocol is a representative example and may require optimization based on the specific plant material and laboratory conditions.
1. Plant Material Preparation:
-
Air-dry the rhizomes of Rheum palmatum at room temperature.
-
Grind the dried rhizomes into a fine powder.
2. Extraction:
-
Macerate 100 g of the powdered rhizomes with 500 mL of 80% methanol at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Fractionation:
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Concentrate the ethyl acetate fraction, which is typically rich in anthraquinones, to dryness.
4. Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
5. Purification by Preparative HPLC:
-
Pool the fractions containing the compound of interest (emodin).
-
Further purify the pooled fractions by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a mobile phase of methanol and water.
6. Structure Elucidation:
-
Identify the purified compound as emodin by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry) with published values.
Biological Activities and Signaling Pathways
Naturally occurring anthraquinone analogues exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
Table 2: Biological Activities of Key Natural Anthraquinone Analogues
| Analogue | Biological Activity | Mechanism of Action (where known) |
| Emodin | Anticancer | Induction of apoptosis via modulation of PI3K/Akt and MAPK signaling pathways. |
| Anti-inflammatory | Inhibition of NF-κB activation and pro-inflammatory cytokine production. | |
| Rhein | Antidiabetic | Improves insulin (B600854) sensitivity and glucose uptake. |
| Neuroprotective | Attenuates oxidative stress and neuroinflammation. | |
| Physcion | Antioxidant | Scavenges free radicals and upregulates antioxidant enzymes. |
| Antimicrobial | Disrupts bacterial cell membranes and inhibits biofilm formation. | |
| Alizarin | Anticancer | Induces cell cycle arrest and apoptosis in various cancer cell lines. |
Signaling Pathway: Emodin-Induced Apoptosis in Cancer Cells
Emodin, a well-studied natural anthraquinone, has been shown to induce apoptosis in various cancer cell types through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.
Caption: Simplified signaling pathway of emodin-induced apoptosis in cancer cells.
Conclusion and Future Perspectives
While this compound itself is a synthetic entity, the natural world provides a vast and structurally diverse library of its analogues. These compounds, with their wide-ranging biological activities, represent a promising frontier in the quest for new therapeutic agents. Further research into the isolation of novel analogues from unexplored natural sources, coupled with detailed mechanistic studies and advancements in synthetic biology for their sustainable production, will undoubtedly unlock their full potential in medicine and biotechnology. This guide serves as a foundational resource for researchers dedicated to harnessing the power of these remarkable natural products.
References
A Technical Guide to 1-Aminoanthraquinone: Commercial Availability, Purity Analysis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Aminoanthraquinone, a key chemical intermediate. The guide details its commercial suppliers, available purity grades, and in-depth experimental protocols for its analysis and purification. Furthermore, it explores the compound's biological significance by illustrating a relevant signaling pathway.
Commercial Suppliers and Purity Grades of this compound
This compound is readily available from a variety of commercial chemical suppliers, catering to a wide range of research and development needs. The purity of the commercially available product varies, with grades suitable for general synthesis to high-purity standards for analytical and pharmaceutical applications. Key suppliers and their offered purities are summarized below.
| Supplier | Purity Grade(s) Offered | Notes |
| Sigma-Aldrich (Merck) | ≥96.5% (HPLC)[1], For synthesis[2] | A leading supplier for research chemicals. |
| Otto Chemie Pvt. Ltd. | 96% | Offers material for synthesis purposes. |
| Pragna Group | 98.00% Min (HPLC)[3] | Specializes in intermediates for dyes and other applications. |
| Tokyo Chemical Industry (TCI) | >98.0% (N) | Provides a range of organic chemicals for research. |
| Chem-Impex | ≥96.5% (HPLC) | Suitable for hematology and histology applications. |
| Haihang Industry | Industrial Grade | Supplier for larger scale and industrial applications. |
| ChemicalBook | 98.5%, 99%, 99.5%, 99.99% | An online directory listing various Chinese suppliers. |
| ChemScene | ≥98% | Supplier of bioactive small molecules. |
| Echemi | Various | A platform connecting buyers with chemical suppliers. |
Experimental Protocols
This section details methodologies for the analysis and purification of this compound, crucial for ensuring the quality and consistency of the material used in research and drug development.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of this compound and identifying any impurities.
-
Method 1: Reversed-Phase HPLC
-
Column: Newcrom R1, 5 µm[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid[4].
-
Detection: UV detector.
-
Note: This method is scalable and can be adapted for preparative separation to isolate impurities[4].
-
-
Method 2: Isocratic Reversed-Phase HPLC for Metabolite Analysis
-
Column: 100 × 4.6 mm reversed-phase (C18), 3.5 µm particle size[1].
-
Mobile Phase: Isocratic elution with a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid solution[1].
-
Detection: UV detector at 230 nm and Mass Spectrometry (ESI+)[1].
-
Typical Retention Time: For this compound: 10.02 min[1].
-
-
Method 3: Gradient Reversed-Phase HPLC
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative analysis of this compound and its derivatives, particularly in complex matrices.
-
General Procedure:
-
Sample Preparation: The sample is dissolved in a suitable solvent and may require derivatization.
-
Injection: The sample is injected into the GC, where it is vaporized.
-
Separation: The components are separated on a capillary column based on their boiling points and interactions with the stationary phase.
-
Detection: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
-
Note: GC-MS methods have been developed for the analysis of anthraquinone (B42736) series working solutions and for detecting polyaromatic quinones in environmental samples[6][7].
-
Purification Methods
Crude this compound can be purified to higher grades using several methods.
Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Suitable solvents include toluene, xylene, acetic acid, and ethanol[8][9].
-
General Protocol:
-
Dissolve the crude this compound in a minimum amount of the chosen solvent at its boiling point.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature, which may be followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Chemical Purification from Crude Product
For this compound synthesized via the nitration-reduction of anthraquinone, specific chemical purification steps can be employed.
-
Procedure:
-
The crude product from the reduction of 1-nitroanthraquinone (B1630840) can be treated with a lye solution and sodium hydrosulfite to remove diaminoanthraquinone impurities[8].
-
Subsequent oxidation, filtration, and drying yield the purified this compound[8].
-
Another method involves sulfonation of the crude nitroanthraquinone mixture, followed by dissolution in a polar solvent and reduction with sodium sulfide (B99878) to obtain a high-purity product[11].
-
Biological Activity and Signaling Pathway
Recent studies have highlighted the potential of anthraquinone derivatives as anti-tumor agents. Some novel amide anthraquinone-amino acid derivatives have been shown to induce apoptosis in colon cancer cells through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the JNK signaling pathway.
ROS-Mediated JNK Apoptotic Pathway
The following diagram illustrates the key steps in the ROS/JNK signaling pathway that can be activated by certain anthraquinone derivatives, leading to programmed cell death (apoptosis).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. CN103694126A - Process for refining 1-amino-anthraquinone - Google Patents [patents.google.com]
The Multifaceted Biological Activities of 1-Aminoanthraquinone and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminoanthraquinone (B167232) and its diverse derivatives represent a significant class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is curated from recent scientific literature to facilitate a deeper understanding of the therapeutic potential of these compounds and to guide future research endeavors.
Introduction
The anthraquinone (B42736) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among these, this compound and its derivatives have garnered considerable attention due to their potent and varied pharmacological effects. The presence of the amino group at the C1 position, along with other substitutions on the anthraquinone ring, significantly influences their biological activity, leading to a wide array of potential therapeutic applications. This guide will delve into the key biological activities of these compounds, with a focus on their mechanisms of action and the experimental methodologies used for their evaluation.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving DNA intercalation, inhibition of key enzymes, and induction of apoptosis.
Quantitative Anticancer Activity Data
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of various derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Amide Anthraquinone Derivative 67 | HCT116 | Colon Cancer | 17.80 µg/mL | [1] |
| Anthraquinone Derivative 37 | DU-145 | Prostate Cancer | 10.2 | [1] |
| Anthraquinone Derivative 37 | HT-29 | Colon Cancer | 8.5 | [1] |
| Anthraquinone Derivative 38 | DU-145 | Prostate Cancer | 11.5 | [1] |
| Anthraquinone Derivative 38 | HT-29 | Colon Cancer | 10.4 | [1] |
| Hybrid Molecule 47 | HepG2 | Liver Cancer | 3.74 µg/mL | [1] |
| Hybrid Molecule 48 | HepG2 | Liver Cancer | 3.92 µg/mL | [1] |
| Anthraquinone Epoxide 22 | AGS | Gastric Cancer | 4.1 | [1] |
| Anthraquinone Epoxide 23 | AGS | Gastric Cancer | 4.9 | [1] |
| 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | - | - | 4.24 | [2] |
Mechanisms of Anticancer Action
Several this compound derivatives exert their anticancer effects by targeting and inhibiting critical cellular enzymes.
-
p21-Activated Kinase 4 (PAK4): Certain derivatives act as inhibitors of PAK4, a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and metastasis.
-
Phosphoglycerate Mutase 1 (PGAM1): Inhibition of PGAM1, a key glycolytic enzyme, disrupts cancer cell metabolism and proliferation.
The planar aromatic structure of the anthraquinone core allows some derivatives to intercalate between the base pairs of DNA, leading to conformational changes that can inhibit DNA replication and transcription, ultimately triggering cell death.
Signaling Pathways
The following diagram illustrates the central role of PAK4 in cancer cell signaling, a key target for some this compound derivatives.
This diagram illustrates the role of PGAM1 in the glycolytic pathway, a target for metabolic intervention in cancer therapy by certain this compound derivatives.
Antimicrobial Activity
This compound derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The following table presents MIC values for selected this compound derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| N-[(2-(2-Acetamido)-6-methylbenzothiazole-2-yl]-1-aminoanthraquinone | Streptococcus pneumoniae | 15 | [3] |
| N-[(2-(2-Acetamido)-6-methylbenzothiazole-2-yl]-1-aminoanthraquinone | Enterococcus faecalis | 20 | [3] |
| N-[(2-(2-Acetamido)-6-methylbenzothiazole-2-yl]-1-aminoanthraquinone | Salmonella typhi | 25 | [3] |
| N-[(2-(2-Acetamido)-6-methoxybenzothiazole-2-yl]-1-aminoanthraquinone | Streptococcus pneumoniae | 10 | [3] |
| N-[(2-(2-Acetamido)-6-methoxybenzothiazole-2-yl]-1-aminoanthraquinone | Enterococcus faecalis | 15 | [3] |
| N-[(2-(2-Acetamido)-6-methoxybenzothiazole-2-yl]-1-aminoanthraquinone | Salmonella typhi | 20 | [3] |
| Rhein | Candida albicans | 25-250 | [4] |
| Physcion | Cryptococcus neoformans | 25-250 | [4] |
| Aloe-emodin | Trichophyton mentagrophytes | 25-250 | [4] |
| Chrysophanol | Aspergillus fumigatus | 25-250 | [4] |
Anti-inflammatory Activity
Certain this compound derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways, such as the production of nitric oxide (NO).
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators. The following table provides IC50 values for the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 3-hydroxy-2-hydroxymethyl anthraquinone | NO Production Inhibition | 1.56 | [5] |
| 2-hydroxymethyl-3-O-prenylanthraquinone | NO Production Inhibition | 6.80 | [5] |
| 2-hydroxymethyl anthraquinone | 15-Lipoxygenase Inhibition | 13.80 | [5] |
| Damnacanthol | 15-Lipoxygenase Inhibition | 14.80 | [5] |
| 3-hydroxy-2-hydroxymethyl anthraquinone | 15-Lipoxygenase Inhibition | 15.80 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Anticancer Activity
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells to approximately 80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include untreated control wells (medium only) and vehicle control wells (medium with DMSO).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Broth Microdilution Assay for Antimicrobial Activity
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
-
Preparation of Inoculum:
-
From a pure overnight culture of the test microorganism, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the this compound derivative (in a suitable solvent like DMSO, diluted in broth) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of this compound derivatives to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) and incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
DNA Intercalation Assay (Ethidium Bromide Displacement)
This fluorescence-based assay determines the ability of this compound derivatives to intercalate into DNA.
-
Preparation:
-
Prepare a solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of ethidium (B1194527) bromide (EtBr).
-
Prepare solutions of the this compound derivatives at various concentrations.
-
-
Assay Procedure:
-
In a fluorescence cuvette, mix the ct-DNA solution with EtBr to form a fluorescent complex.
-
Measure the initial fluorescence intensity (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the this compound derivative to the cuvette.
-
After each addition, incubate for a few minutes and measure the fluorescence intensity.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting an intercalative binding mode.
-
The binding affinity can be quantified by calculating the Stern-Volmer quenching constant (Ksv).
-
Conclusion
This compound and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, particularly in the realms of oncology, infectious diseases, and inflammation, underscore their potential for clinical applications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering further investigation into the structure-activity relationships and mechanisms of action of these promising compounds. Future work should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as to improve their pharmacokinetic and toxicological profiles, with the ultimate goal of translating these findings into novel therapies.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theoretical and Computational Perspectives on 1-Aminoanthraquinone: A Technical Guide
An In-depth Examination of the Physicochemical Properties, Quantum Chemical Behavior, and Biomolecular Interactions of a Key Anthraquinone (B42736) Derivative.
Introduction
1-Aminoanthraquinone (B167232) (1-AAQ) is a prominent member of the anthraquinone family, characterized by an amino group substituted at the C1 position of the anthraquinone core. This substitution imparts a distinct ruby-red color and significantly influences its chemical and photophysical properties.[1] 1-AAQ serves as a crucial intermediate in the synthesis of a wide array of dyes and pigments, and its derivatives are explored for various pharmaceutical applications.[1] The scientific interest in 1-AAQ is largely driven by its rich photochemistry, particularly the phenomenon of intramolecular charge transfer (ICT), which is highly sensitive to the molecular environment.[2]
This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characteristics, quantum mechanical properties, and interactions with biological macromolecules. The guide summarizes key quantitative data, outlines prevalent computational methodologies, and visualizes fundamental processes and workflows.
Physicochemical Properties
This compound is a crystalline solid with poor solubility in water but is soluble in various organic solvents such as alcohols, benzene, and chloroform.[1][3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉NO₂ | [3] |
| Molar Mass | 223.23 g/mol | [3][4] |
| Appearance | Ruby-red crystals | [1] |
| Melting Point | 251-256 °C | [3][5] |
| Boiling Point | 464.9 °C at 760 mmHg | [3] |
| Density | 1.383 g/cm³ | [3] |
| Water Solubility | 312.5 µg/L at 25 °C | [3] |
| pKa (Predicted) | -0.51 ± 0.20 | [3][5] |
| LogP (XLogP3) | 3.2 | [4] |
Theoretical and Computational Methodologies
The intricate electronic and structural properties of this compound have been extensively investigated using a variety of computational techniques. These methods provide insights that are often complementary to experimental findings and are crucial for understanding its behavior at a molecular level.
Experimental Protocols: A General Overview of Synthesis
While detailed, step-by-step laboratory protocols are best sourced from primary literature, a common and industrially significant method for the synthesis of this compound is the reduction of 1-nitroanthraquinone (B1630840).[1][6]
General Procedure for the Reduction of 1-Nitroanthraquinone:
-
Reaction Setup: The reduction is typically carried out in an aqueous medium. 1-nitroanthraquinone is reacted with a reducing agent such as sodium sulfide (B99878) or sodium hydrosulfide (B80085) (NaHS).[6][7] An alternative method involves catalytic hydrogenation.[8]
-
Reaction Conditions: The reaction mixture is heated, often under reflux, to facilitate the reduction of the nitro group to an amino group.[7] In the case of catalytic hydrogenation, the reaction is performed under a hydrogen atmosphere in the presence of a suitable catalyst.[8]
-
Work-up and Purification: Upon completion of the reaction, the product is isolated by filtration. The crude this compound is then purified, typically by washing with hot water and drying.[7] Purity can be assessed by techniques such as thin-layer chromatography and infrared spectroscopy.[8]
Computational Modeling: Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are pivotal in elucidating the electronic structure, spectroscopic properties, and excited-state dynamics of 1-AAQ.[2][9]
Typical Computational Workflow:
-
Geometry Optimization: The molecular geometry of 1-AAQ in its ground state (S₀) is optimized. This is a crucial first step to find the minimum energy conformation. Common software packages for this purpose include Gaussian.[9] The B3LYP functional is frequently employed in conjunction with basis sets like 6-311G or 6-31++G(d,p).[9][10][11]
-
Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[9]
-
Excited State Calculations: TD-DFT is used to calculate the vertical excitation energies, oscillator strengths, and transition characters of the excited states (e.g., S₁).[9] This allows for the interpretation of experimental UV-Vis absorption spectra.
-
Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the nature of electronic transitions. For 1-AAQ, the HOMO is typically localized on the amino group, while the LUMO is distributed over the anthraquinone core, indicative of a charge-transfer character upon excitation.[12]
-
Potential Energy Surface Scanning: To study photochemical processes like the Twisted Intramolecular Charge Transfer (TICT), the potential energy surface of the first excited state (S₁) is often scanned along the coordinate of the amino group rotation. This helps in identifying energy barriers for such processes.[2]
Computational Modeling: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for understanding the potential of 1-AAQ derivatives as drugs.
General Molecular Docking Protocol:
-
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein or DNA is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. The 1-AAQ derivative (the ligand) is built and its geometry is optimized using a suitable method.
-
Docking Simulation: Software such as AutoDock or Discovery Studio is used to perform the docking.[13][14] A grid box is defined around the active site of the receptor to specify the search space for the ligand. The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, then explores various conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.
Key Computational Findings
Molecular Structure and Electronic Properties
The molecular structure of this compound is largely planar in its ground state. The amino group acts as an electron donor, while the carbonyl groups of the anthraquinone moiety act as electron acceptors. This donor-acceptor character is fundamental to its electronic properties.
Intramolecular Charge Transfer (ICT)
Upon photoexcitation, 1-AAQ can undergo an intramolecular charge transfer from the electron-donating amino group to the electron-accepting anthraquinone core. Theoretical studies have been instrumental in characterizing this process, particularly the Twisted Intramolecular Charge Transfer (TICT) mechanism.[2] In the excited state, the amino group can twist relative to the plane of the anthraquinone moiety. This structural change leads to a highly polar state, which is stabilized in polar solvents.[2] TD-DFT calculations have suggested a relatively low energy barrier for this twisting motion in the excited state.[2]
Computational Results Summary
The following table summarizes key quantitative results from various computational studies on this compound.
| Parameter | Value/Range | Computational Method | Reference(s) |
| S₀ → S₁ Vertical Excitation Energy | ~2.68 eV | TD-DFT/B3LYP | |
| HOMO-LUMO Energy Gap | Low, indicating charge transfer character | DFT/B3LYP/6-311++G(d,p) | [10] |
| Energy Barrier for TICT (in Acetonitrile) | ~350 cm⁻¹ | TD-DFT | [2] |
| Energy Barrier for Intramolecular Proton Transfer | ~3300 cm⁻¹ | TD-DFT | [2][15] |
| Fluorescence Lifetime (in Acetone) | 454 ps | Experimental | [12] |
| Binding Affinity (ΔG) to DNA | -31.8 kJ/mol | Molecular Docking | [10] |
Molecular Docking and Drug Development
Molecular docking studies have explored the potential of this compound derivatives as therapeutic agents. For instance, they have been investigated as antibacterial agents by targeting proteins like penicillin-binding protein 2a (PDB ID: 1VQQ) from methicillin-resistant Staphylococcus aureus (MRSA).[14] Additionally, their interaction with DNA has been modeled, suggesting that they can bind to DNA with significant affinity, which is a characteristic of some anticancer drugs.[10] These in silico studies are crucial for the rational design of new and more effective drug candidates based on the 1-AAQ scaffold.
Conclusion
Theoretical studies and computational modeling have provided profound insights into the fundamental properties of this compound. Quantum chemical calculations have been essential in understanding its electronic structure, the nature of its excited states, and the mechanism of intramolecular charge transfer. These theoretical frameworks, validated by experimental data, offer a detailed picture of the photophysical processes that govern the behavior of this important molecule.
Furthermore, computational techniques like molecular docking are accelerating the exploration of 1-AAQ derivatives in drug discovery. By predicting the interactions of these compounds with biological targets, these in silico approaches help in identifying promising candidates for further experimental investigation. The continued synergy between advanced computational methods and experimental research will undoubtedly lead to a deeper understanding of this compound and facilitate the development of novel materials and therapeutics based on its versatile chemical structure.
References
- 1. This compound [drugfuture.com]
- 2. Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 82-45-1 [chemicalbook.com]
- 6. journalajacr.com [journalajacr.com]
- 7. CN103497116A - Synthetic method of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 8. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]
- 9. Theoretical study on twisted intramolecular charge transfer of this compound in different solvents [cpb.iphy.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel anthraquinone amide derivatives as potential glyoxalase-I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro biological evaluation and in silico molecular docking studies of novel β-lactam-anthraquinone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrafast investigation of photoinduced charge transfer in aminoanthraquinone pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Aminoanthraquinone as a Fluorescent Probe in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthraquinone (1-AAQ) is a synthetic compound belonging to the anthraquinone (B42736) family. While historically recognized for its use as an intermediate in the synthesis of dyes, recent interest has focused on its intrinsic fluorescent properties and potential applications in biomedical imaging. Structurally, 1-AAQ is a planar tricyclic system that exhibits environmentally sensitive fluorescence, making it a candidate for a fluorescent probe in cell imaging. Its photophysical characteristics are influenced by the polarity of its microenvironment, a phenomenon known as solvatochromism. This property is particularly useful for investigating cellular components with different polarities, such as lipid droplets. Furthermore, the cytotoxicity of anthraquinone derivatives is an area of active research, with some compounds demonstrating potential as anticancer agents by inducing apoptosis.
These application notes provide a comprehensive overview of the use of this compound as a fluorescent probe for cell imaging. Detailed protocols for cell staining, cytotoxicity assessment, and data interpretation are included to facilitate its use in research and drug development.
Photophysical and Cytotoxic Properties of this compound
The utility of a fluorescent probe is defined by its photophysical properties and its impact on cell viability. The following tables summarize key quantitative data for this compound and its derivatives.
Table 1: Photophysical Properties of this compound Derivatives
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λabs) | ~465-488 nm | Organic Solvents | [1] |
| Emission Maximum (λem) | ~584-628 nm | Benzene to Ethanol | [1] |
| Stokes Shift | Up to 4997 cm⁻¹ | Ethanol | [1] |
| Molar Extinction Coefficient (ε) | Varies with solvent and substitution | Organic Solvents | [1] |
| Fluorescence Quantum Yield (Φf) | Generally low, decreases with electron-withdrawing substituents | Organic Solvents | [1] |
Note: The photophysical properties of 1-AAQ are highly dependent on the solvent environment due to its intramolecular charge transfer (ICT) characteristics.
Table 2: Cytotoxicity of Anthraquinone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value (µM) |
| Anthraquinone Derivative 10 | HeLa | MTT | 12.3 ± 1.8 |
| Anthraquinone Derivative 10 | HeLa | Crystal Violet | 9.4 ± 1.5 |
| Anthraquinone Derivative 19 | HCC1937 (human TNBC) | Not Specified | ~4 |
| Anthraquinone Derivative 19 | BT-474 (human HER2+/HR+) | Not Specified | ~4 |
| Marine Anthraquinone CL0292 | SKPC (Pancreatic) | Not Specified | >10 |
| Marine Anthraquinone CL0292 | PANC1 (Pancreatic) | Not Specified | ~5 |
Note: IC50 values are highly dependent on the specific derivative, cell line, and assay conditions.
Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Live HeLa Cells with this compound
This protocol describes the use of 1-AAQ as a fluorescent probe to visualize lipid droplets in live HeLa cells, leveraging its solvatochromic properties.
Materials:
-
This compound (1-AAQ)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)
-
Nile Red (as a co-stain for validation)
Procedure:
-
Cell Seeding:
-
Preparation of 1-AAQ Staining Solution:
-
Prepare a 1 mM stock solution of 1-AAQ in anhydrous DMSO.
-
On the day of the experiment, dilute the 1-AAQ stock solution to a final working concentration of 1-10 µM in pre-warmed (37°C) serum-free DMEM. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Aspirate the culture medium from the HeLa cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the 1-AAQ staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
After incubation, gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove unbound 1-AAQ and reduce background fluorescence.
-
After the final wash, add fresh, pre-warmed serum-free DMEM or a suitable live-cell imaging solution.
-
-
Fluorescence Microscopy:
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Use an excitation wavelength of approximately 488 nm and collect the emission between 580-630 nm. These settings may need to be optimized based on the specific microscope and filter sets available.
-
Lipid droplets should appear as bright fluorescent puncta within the cytoplasm.
-
-
(Optional) Co-localization with Nile Red:
-
To confirm the localization of 1-AAQ to lipid droplets, co-stain the cells with Nile Red, a known lipid droplet marker.
-
After the 1-AAQ staining and washing steps, incubate the cells with a 0.5 µM solution of Nile Red in PBS for 10 minutes.
-
Wash the cells again with PBS and proceed with imaging.
-
Image 1-AAQ and Nile Red in separate channels and merge the images to observe co-localization.
-
Protocol 2: Assessment of this compound Cytotoxicity using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1-AAQ on a chosen cell line.[1][4][5][6]
Materials:
-
This compound (1-AAQ)
-
DMSO
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-AAQ in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (≤ 0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 1-AAQ.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[5]
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the 1-AAQ concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Application in Visualizing Cellular Processes
Monitoring Apoptosis
Several anthraquinone derivatives are known to induce apoptosis, or programmed cell death.[7] This process is characterized by a series of morphological and biochemical changes, including mitochondrial dysfunction. The intrinsic apoptosis pathway is initiated by signals that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.[8][9] This release is a critical event that activates the caspase cascade, ultimately leading to cell death.[8]
Given that some anthraquinone compounds can trigger this pathway, 1-AAQ could potentially be used as a fluorescent probe to monitor changes in the cellular environment associated with early apoptosis. For instance, alterations in the polarity of mitochondrial membranes during the initial stages of apoptosis could potentially be detected by changes in the fluorescence of 1-AAQ that has localized to these membranes.
Conclusion
This compound presents itself as a promising, albeit not yet fully characterized, fluorescent probe for cell imaging. Its solvatochromic properties make it particularly interesting for studying nonpolar cellular compartments like lipid droplets. The provided protocols offer a starting point for researchers to explore the utility of 1-AAQ in their specific experimental systems. Further research is warranted to fully elucidate its photophysical properties within the complex cellular environment, its specific subcellular localization, and its potential to monitor dynamic cellular processes such as apoptosis. As with any fluorescent probe, careful optimization of staining conditions and appropriate controls are essential for obtaining reliable and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Aminoanthraquinone in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Aminoanthraquinone (1-AAQ) and its derivatives as photosensitizers in dye-sensitized solar cells (DSSCs). While anthraquinone-based dyes offer the advantage of strong light absorption in the visible spectrum, their overall performance in DSSCs has been modest. This is often attributed to inefficient electron injection from the excited dye molecule into the conduction band of the semiconductor, typically titanium dioxide (TiO₂). These notes aim to provide a comprehensive overview of their application, performance metrics, and detailed methodologies for fabrication and characterization.
Data Presentation: Photovoltaic Performance of Anthraquinone-Based Dyes
The performance of DSSCs is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Below is a summary of reported performance data for DSSCs sensitized with 1-AAQ derivatives. It is important to note that comprehensive data for a wide range of 1,4-anthraquinone-based dyes is limited in the literature, reflecting the challenges in achieving high performance with this class of sensitizers.[1]
| Dye Structure/Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Aminohydroxyanthraquinone derivative | - | - | - | 0.125 | [1] |
| Anthraquinone (B42736) with carboxylic acid anchor | 0.44 | 0.52 | 0.60 | 0.13 | [1] |
| Polymeric anthraquinone sensitizer | 0.23 | 0.24 | 0.69 | 0.04 | [1] |
Experimental Protocols
The following are detailed protocols for the fabrication and characterization of a DSSC using a this compound-based dye.
Protocol 1: Preparation of TiO₂ Photoanode
-
Cleaning of FTO Glass:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried in an oven.
-
-
Deposition of TiO₂ Paste:
-
A commercially available TiO₂ paste (e.g., P25) is applied to the conductive side of the FTO glass using the doctor-blade technique to ensure a uniform layer.
-
The thickness of the TiO₂ film can be controlled by the thickness of the adhesive tape used as a spacer at the edges of the glass.
-
-
Sintering of TiO₂ Film:
-
The TiO₂ coated FTO glass is gradually heated in a furnace to 450-500°C and maintained at this temperature for 30 minutes to sinter the TiO₂ nanoparticles.
-
The sintered photoanode is then allowed to cool down slowly to room temperature.
-
Protocol 2: Sensitization of TiO₂ Photoanode
-
Preparation of 1-AAQ Dye Solution:
-
A solution of the this compound derivative dye is prepared in a suitable organic solvent, such as ethanol (B145695) or a mixture of acetonitrile (B52724) and tert-butanol, at a typical concentration of 0.3-0.5 mM.
-
-
Dye Adsorption:
-
The sintered TiO₂ photoanode, while still warm (around 80°C), is immersed in the dye solution and kept in a sealed container in the dark for 12-24 hours to ensure complete dye adsorption onto the TiO₂ surface.
-
-
Rinsing:
-
After sensitization, the photoanode is removed from the dye solution and rinsed with the same solvent used to prepare the dye solution to remove any non-adsorbed dye molecules. The photoanode is then dried.
-
Protocol 3: Assembly of the Dye-Sensitized Solar Cell
-
Preparation of the Counter Electrode:
-
A hole is drilled in another FTO glass substrate to serve as the electrolyte filling port.
-
The conductive side of this FTO glass is coated with a thin layer of a platinum catalyst, typically by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it at 400°C for 15-20 minutes.
-
-
Cell Assembly:
-
The dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic spacer (e.g., Surlyn®) of 25-60 µm thickness.
-
The cell is sealed by heating the assembly on a hot plate at around 100-120°C to melt the spacer.
-
-
Electrolyte Injection:
-
A redox electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile, is introduced into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.
-
The hole is then sealed with a small piece of Surlyn® and a coverslip by heating.
-
Protocol 4: Photovoltaic Characterization
-
Current-Voltage (I-V) Measurement:
-
The photovoltaic performance of the assembled DSSC is measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator.
-
The current-voltage characteristics are recorded with a source meter to determine the key photovoltaic parameters: Jsc, Voc, FF, and PCE.[1]
-
Mandatory Visualizations
Experimental Workflow for DSSC Fabrication
Caption: Experimental workflow for the fabrication of a 1-AAQ dye-sensitized solar cell.
Energy Level Diagram of a 1-AAQ Dye-Sensitized Solar Cell
References
1-Aminoanthraquinone: A Key Intermediate in the Synthesis of Anthraquinone-Based Pharmaceuticals
Introduction
1-Aminoanthraquinone (B167232) is a vital aromatic organic compound that serves as a fundamental building block in the synthesis of a wide array of dyes, pigments, and specialty chemicals.[1] In the pharmaceutical industry, its rigid, planar tricyclic structure is a key pharmacophore for a class of potent anticancer agents.[2][3] These compounds primarily exert their therapeutic effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair, ultimately leading to cancer cell death.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical agents and their analogues using this compound and its derivatives as key intermediates.
Application Note 1: Synthesis of Ametantrone and Mitoxantrone Analogues
Ametantrone and Mitoxantrone are important anticancer drugs characterized by a 1,4-diaminoanthraquinone (B121737) core. While direct synthesis from this compound is less common for these specific drugs, the synthesis of structurally related and biologically active analogues often starts from 1,4-disubstituted anthraquinones. A general approach involves the nucleophilic substitution of leaving groups at the 1 and 4 positions of the anthraquinone (B42736) scaffold with desired aminoalkylamino side chains.
A representative synthesis of 1,4-bis(substituted-amino)anthraquinones can be achieved by reacting 1,4-ditosylanthraquinone with an excess of the corresponding amine.[6]
Experimental Protocol: Synthesis of 1,4-bis-(n-butylamino)-anthraquinone [6]
This protocol describes the synthesis of a 1,4-bis(substituted-amino)anthraquinone, a structural analogue of Ametantrone.
Materials and Reagents:
-
1,4-Ditosylanthraquinone
-
n-Butylamine
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1,4-ditosylanthraquinone in pyridine.
-
Add an excess of n-butylamine to the solution.
-
Heat the reaction mixture at 100°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure 1,4-bis-(n-butylamino)-anthraquinone.
Quantitative Data:
| Compound | Yield | Melting Point (°C) |
| 1,4-bis-(n-butylamino)-anthraquinone | 68% | 120-121 |
| 1-(isopropylamino)-4-(n-propylamino)anthraquinone | 67% | 120-121 |
| 1-(anilino)-4-(n-butylamino)-anthraquinone | 90% | 118-120 |
Table 1: Yields and melting points of synthesized 1,4-diaminoanthraquinone derivatives.[6]
Experimental Workflow for the Synthesis of 1,4-Diaminoanthraquinone Analogues
Application Note 2: Synthesis of 4-Substituted this compound Derivatives from Bromaminic Acid
A common and direct application of this compound derivatives in pharmaceutical synthesis involves the use of 1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid, commonly known as bromaminic acid. The bromine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains to produce a library of potentially bioactive compounds.[7]
Experimental Protocol: General Procedure for the Synthesis of 4-Substituted 1-Aminoanthraquinones [7]
This protocol outlines a general method for the synthesis of 4-substituted this compound derivatives.
Materials and Reagents:
-
Bromaminic acid sodium salt
-
Corresponding amine (e.g., 2-aminoethanol)
-
Sodium hydrogen carbonate
-
Copper(II) sulfate (B86663)
-
Iron(II) sulfate
-
Water
-
o-Xylene-acetone (4:6) for TLC
-
Concentrated HCl
-
20% aqueous sodium chloride
Procedure:
-
Dissolve bromaminic acid (1.0 eq) in hot water (70-80°C).
-
Add the corresponding amine (1.5 eq) and sodium hydrogen carbonate (2.0 eq) sequentially.
-
Add catalytic amounts of copper(II) sulfate and iron(II) sulfate.
-
Heat the mixture to 90°C and maintain this temperature for 4 hours, with stirring.
-
Monitor the reaction progress by TLC for the disappearance of bromaminic acid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify with concentrated aqueous HCl to precipitate the product.
-
Filter the precipitate and wash it with 20% aqueous sodium chloride.
-
The crude product can be further purified by recrystallization from hot water.
Quantitative Data:
| Amine Used | Product | Yield |
| 2-Aminoethanol | 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 96% |
| Ethylenediamine | 1-Amino-4-(2-aminoethylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 65% |
Table 2: Yields for the synthesis of 4-substituted 1-aminoanthraquinones from bromaminic acid.[7]
Experimental Workflow for the Synthesis of 4-Substituted 1-Aminoanthraquinones
References
- 1. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, DNA binding, topoisomerase II inhibition and cytotoxicity of two guanidine-containing anthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 7. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Diazotization of 1-Aminoanthraquinone: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the diazotization of 1-aminoanthraquinone (B167232), a critical process in the synthesis of a wide range of dyes and pharmaceutical intermediates. These protocols are intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound is a versatile building block, and its conversion to a diazonium salt opens up a plethora of synthetic possibilities. The resulting diazonium salt is a key intermediate for the introduction of various functional groups onto the anthraquinone (B42736) core, enabling the synthesis of diverse molecular architectures with a wide range of applications, particularly in the development of novel colorants and therapeutic agents. The reactivity of the amino group in this compound is influenced by the anthraquinone scaffold, necessitating specific and carefully controlled reaction conditions for efficient diazotization. This document outlines three reliable protocols for this conversion, providing a comparative overview of the reagents, conditions, and expected outcomes.
Data Presentation
The following table summarizes the quantitative data for three distinct protocols for the diazotization of this compound, allowing for a direct comparison of the methodologies.
| Parameter | Protocol 1: Sulfuric Acid | Protocol 2: Sulfuric Acid & Tetrafluoroboric Acid | Protocol 3: Hydrochloric Acid |
| This compound | 50 g | 2.32 g (0.01 mol) | Not explicitly stated for parent compound, general for derivatives |
| Diazotizing Agent | Sodium Nitrite (B80452) (17 g) | Sodium Nitrite (1.04 g, 0.015 mol) | Sodium Nitrite |
| Acid Medium | Concentrated Sulfuric Acid (150 cc) | Concentrated Sulfuric Acid (20 ml) | 1 M Hydrochloric Acid |
| Precipitating Agent | Ice (350 g) | Tetrafluoroboric Acid (4 g, 40% w/w) | Not Applicable |
| Temperature | 30-35°C, then 50°C, then cooled to 30°C | 5°C | 0-5°C |
| Reaction Time | 1 hour (amine addition), 20 min (heating) | 1 hour (stirring), 30 min (after HBF4 addition) | 5 min (after nitrite addition) |
| Product | Anthraquinone-1-diazonium sulfate (B86663) | Anthraquinone-1-diazonium tetrafluoroborate (B81430) | Anthraquinone-1-diazonium chloride |
| Reported Yield | 120 g (humid product)[1] | Yield for subsequent coupling reaction: 64-84% | High yields reported for derivatives[2] |
Experimental Protocols
Protocol 1: Diazotization in Concentrated Sulfuric Acid
This protocol utilizes nitrosylsulphuric acid, formed in situ from sodium nitrite and concentrated sulfuric acid, as the diazotizing agent. The diazonium salt is then precipitated by pouring the reaction mixture onto ice.
Methodology:
-
To 150 cc of concentrated sulfuric acid, add 17 g of sodium nitrite portion-wise with stirring over a period of 15 minutes. Ensure the temperature is controlled during the addition.
-
Once a homogeneous solution is obtained, add 50 g of this compound in portions over 1 hour, maintaining the reaction temperature between 30-35°C.[1]
-
After the addition is complete, heat the reaction mixture to 50°C for approximately 20 minutes.
-
Cool the homogeneous solution back down to 30°C.
-
In a separate vessel, prepare 350 g of crushed ice.
-
Slowly and carefully pour the reaction mixture over the ice with constant stirring.
-
The precipitated anthraquinone-1-diazonium sulfate is then collected by filtration.
-
The collected solid should be washed with a small amount of cold water (e.g., 30 cc) and then pressed to remove excess liquid.[1]
Protocol 2: Diazotization in Sulfuric Acid with Tetrafluoroboric Acid Precipitation
This method also employs nitrosylsulphuric acid for diazotization but utilizes tetrafluoroboric acid to precipitate the more stable diazonium tetrafluoroborate salt.
Methodology:
-
Dissolve 2.32 g (0.01 mol) of this compound in 20 ml of concentrated sulfuric acid (98% w/w) with stirring at 5°C.
-
Prepare a solution of 1.04 g (0.015 mol) of sodium nitrite in 5 ml of water.
-
Add the sodium nitrite solution dropwise to the this compound solution while maintaining the temperature at 5°C.
-
Stir the mixture for 1 hour at 5°C.
-
Add 4 g of tetrafluoroboric acid (40% w/w) to the reaction mixture as a precipitating agent at 5°C.
-
Continue stirring for an additional 30 minutes.
-
Isolate the precipitated diazonium tetrafluoroborate salt by filtration.
-
Wash the collected salt with 300 ml of water.
Protocol 3: Diazotization in Hydrochloric Acid
This protocol represents a more classical approach to diazotization, using an aqueous solution of hydrochloric acid. While specific quantitative data for the parent this compound is not as readily available in the provided search results, this general procedure is widely applied to its derivatives.[2][3]
Methodology:
-
Suspend the desired amount of a this compound derivative in 1 M aqueous hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath.
-
Prepare a solution of sodium nitrite in distilled water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains between 0-5°C.
-
Stir the reaction mixture for a short period (e.g., 5 minutes) at this temperature to ensure complete formation of the diazonium salt. The resulting solution or suspension of anthraquinone-1-diazonium chloride is then used immediately in subsequent reactions.
Visualizations
Reaction Pathway for Diazotization
The following diagram illustrates the general chemical transformation involved in the diazotization of this compound.
Caption: General reaction scheme for the diazotization of this compound.
Experimental Workflow
This diagram outlines the key steps in a typical laboratory workflow for the synthesis and isolation of an anthraquinone-1-diazonium salt.
References
Application Notes and Protocols for the Analysis of 1-Aminoanthraquinone by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthraquinone (B167232) is a key intermediate in the synthesis of a wide range of anthraquinone (B42736) dyes and pigments. It is also utilized in the pharmaceutical industry for the development of various drugs. Due to its widespread use, the accurate and sensitive determination of this compound in various matrices is crucial for quality control, environmental monitoring, and research purposes. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the separation and quantification of this compound. The choice of column and mobile phase is critical for achieving optimal separation and peak shape.
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine analysis of this compound in various samples.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Agilent EC-C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase: A gradient of water with 0.05% trifluoroacetic acid (TFA) (A) and methanol (B).[1]
-
Gradient Program:
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Method 2: Isocratic Reversed-Phase HPLC-MS
This method is suitable for the analysis of this compound and its metabolites, offering higher specificity through mass spectrometric detection.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Similar to Method 1, ensuring the final solvent is compatible with the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Analyte | This compound | This compound |
| Column | Agilent EC-C18 (150 x 4.6 mm, 5 µm)[1] | C18 (100 x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | Water (0.05% TFA) / Methanol (Gradient)[1] | Acetonitrile / 0.1% Formic Acid (50:50)[2] |
| Detection | UV at 254 nm[1] | ESI-MS (Positive Mode)[2] |
| Retention Time (min) | To be determined empirically | ~10.02[2] |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocols
Method 1: High-Temperature GC-MS
This method is suitable for the analysis of thermally stable impurities and related compounds in this compound samples.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate.
-
Derivatization (Recommended): For improved peak shape and sensitivity, derivatization of the amino group is recommended. A common approach is silylation.
-
To 100 µL of the sample solution in ethyl acetate, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70-80 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280-300 °C.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Splitless or split (e.g., 10:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
-
Quantitative Data Summary
| Parameter | GC-MS Method 1 |
| Analyte | This compound (as TMS derivative) |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temp. | 280-300 °C |
| Oven Program | 100°C (2 min) -> 280°C (10 min) at 15°C/min |
| Detection | EI-MS (70 eV) |
| Retention Time (min) | To be determined empirically |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Decision tree for selecting between HPLC and GC-MS.
References
- 1. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unsuitability of 1-Aminoanthraquinone as a pH Indicator and a Practical Alternative: 1,4-Diaminoanthraquinone
While 1-Aminoanthraquinone is a notable organic compound, its chemical properties render it unsuitable for use as a standard pH indicator in typical laboratory settings. Extensive analysis indicates that its color change occurs in highly acidic conditions, falling outside the conventional aqueous pH scale of 0-14. As a more viable alternative for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the structurally similar compound, 1,4-Diaminoanthraquinone, which exhibits a distinct color transition in a more practical pH range.
Introduction: The Limitations of this compound
This compound is an organic dye and a common intermediate in the synthesis of other dyes. However, its utility as a pH indicator is severely limited. The predicted pKa of this compound is approximately -0.51.[1][2] This extremely low value suggests that the protonation of the amino group, which would induce a color change, only occurs in super-acidic, non-aqueous environments. For the vast majority of chemical and biological applications that operate within the standard aqueous pH scale, this compound will not exhibit a discernible color change and therefore cannot function as a practical pH indicator.
A Viable Alternative: 1,4-Diaminoanthraquinone
In contrast, 1,4-Diaminoanthraquinone serves as a useful pH indicator, displaying a clear color transition from violet in neutral to basic conditions to red in acidic conditions. This change is driven by the protonation of its two amino groups.
Properties of 1,4-Diaminoanthraquinone
| Property | Value |
| Chemical Name | 1,4-Diaminoanthracene-9,10-dione |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Violet powder[3] |
| pH Range of Color Change | Approximately pH 4.0 - 6.0 |
| Color in Acidic Solution | Red |
| Color in Basic Solution | Violet |
Experimental Protocols
Preparation of 1,4-Diaminoanthraquinone Indicator Solution (0.1% w/v)
Materials:
-
1,4-Diaminoanthraquinone (CAS 128-95-0)
-
Ethanol (B145695) (95%)
-
Deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
-
Stirring plate and stir bar
Procedure:
-
Weigh 0.1 g of 1,4-Diaminoanthraquinone powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Place the flask on a stirring plate with a stir bar and stir until the powder is completely dissolved. The solution will appear violet.
-
Once dissolved, add deionized water to the flask to bring the final volume to 100 mL.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the indicator solution in a well-sealed, amber glass bottle away from direct light.
Determination of an Unknown Solution's pH (Qualitative)
Materials:
-
1,4-Diaminoanthraquinone indicator solution (0.1% w/v)
-
Test tubes or a spot plate
-
Pipettes or droppers
-
Sample solution of unknown pH
-
Acidic control (e.g., 0.1 M HCl, pH 1)
-
Neutral control (e.g., deionized water, pH 7)
-
Basic control (e.g., 0.1 M NaOH, pH 13)
Procedure:
-
Place a small amount (e.g., 1-2 mL) of the unknown sample solution into a clean test tube.
-
Prepare three control test tubes with the acidic, neutral, and basic solutions.
-
Add 2-3 drops of the 1,4-Diaminoanthraquinone indicator solution to each test tube.
-
Gently swirl the test tubes to mix the contents.
-
Observe the color of each solution and compare the unknown sample to the controls.
-
A red color indicates an acidic pH (likely below 4).
-
A violet color indicates a neutral to basic pH (likely above 6).
-
An intermediate color (e.g., reddish-violet) indicates a pH within the transition range (approximately 4-6).
-
Mechanism of Action and Spectrophotometric Data
The color change of 1,4-Diaminoanthraquinone is a result of the protonation and deprotonation of its amino groups, which alters the electronic structure of the molecule and, consequently, its absorption of visible light.
In neutral to basic solutions, the amino groups are in their unprotonated form (-NH₂), and the molecule absorbs light at longer wavelengths, appearing violet. In acidic solutions, the amino groups become protonated (-NH₃⁺), causing a shift in the absorption spectrum to shorter wavelengths, resulting in a red appearance.
The following table summarizes the UV-Visible absorption maxima for 1,4-Diaminoanthraquinone in different states.
| pH Environment | Protonation State | Color | λmax (nm) |
| Acidic | Diprotonated (-NH₃⁺)₂ | Red | ~500-530 |
| Neutral/Basic | Unprotonated (-NH₂)₂ | Violet | ~550-600[4] |
Visualizations
Caption: Experimental workflow for preparing and using 1,4-Diaminoanthraquinone pH indicator.
Caption: Acid-base equilibrium of 1,4-Diaminoanthraquinone (1,4-DAAQ).
References
- 1. US4699735A - Process for the preparation of 1,4-diaminoanthraquinone-2-sulfonic acid - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 4. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
Application Notes & Protocols: Synthesis of Azo Dyes Using 1-Aminoanthraquinone as a Diazo Component
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes represent a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). When an anthraquinone (B42736) moiety is incorporated into the azo dye structure, the resulting dyes often exhibit high lightfastness and strong tinctorial strength. 1-Aminoanthraquinone (B167232) is a key intermediate in the synthesis of such dyes, serving as the diazo component. This document provides detailed protocols for the synthesis of azo dyes derived from this compound, along with quantitative data for the resulting products. These dyes have applications in various fields, including textile dyeing, particularly for synthetic fibers like polylactide (PLA), and have been explored for their potential in other areas due to their unique chromophoric system.[1][2][3][4]
Synthesis Overview
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. Due to the reduced reactivity of the amino group on the anthraquinone scaffold, this step often requires strong acidic conditions.[2][5]
-
Azo Coupling: The resulting diazonium salt, an electrophile, is reacted with a coupling component (an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine) to form the azo dye.[6][7][8]
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrosylsulphuric acid or Sodium Nitrite (B80452) (NaNO₂)
-
Ice bath
Procedure:
-
In a flask, carefully dissolve this compound in concentrated sulfuric acid. The use of concentrated H₂SO₄ is necessary as the amine is readily soluble in this medium.[2]
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add nitrosylsulphuric acid to the cooled solution while maintaining the temperature between 0-5 °C. Alternatively, a solution of sodium nitrite in concentrated sulfuric acid can be added dropwise.[2][9] Nitrosylsulphuric acid is an efficient diazotizing agent for less reactive amines.[2]
-
Stir the reaction mixture at this temperature for a specified period (e.g., 30 minutes) to ensure complete diazotization.[2] The completion of the reaction can be monitored using an Erich reagent.[10]
-
The resulting solution contains the 1-anthraquinonediazonium salt, which is then used directly in the coupling reaction.
Protocol 2: Azo Coupling with Pyridone Derivatives
This protocol details the coupling of the diazotized this compound with substituted pyridone derivatives to synthesize azo-anthraquinone disperse dyes.[2]
Materials:
-
Solution of 1-anthraquinonediazonium salt (from Protocol 1)
-
Substituted pyridone derivative (e.g., 1-substituted-2-hydroxy-4-methyl-5-cyano-6-pyridone)
-
Dimethylformamide (DMF)
-
Sodium Hydroxide (B78521) (NaOH) solution (1 M)
-
Ice bath
Procedure:
-
Cool a solution of the 1-anthraquinonediazonium salt in dimethylformamide (DMF) to 5 °C in an ice bath.[2]
-
Dissolve the pyridone derivative in a 1 M sodium hydroxide solution.[2]
-
Add the solution of the pyridone derivative to the cooled diazonium salt solution in portions over a period of time (e.g., in four equal proportions at 3-minute intervals).[2]
-
Stir the reaction mixture for approximately 30 minutes at 5 °C.[2]
-
Precipitate the dye by adding water to the reaction mixture.
-
Filter the crude dye, wash it with water, and then purify it by recrystallization from a suitable solvent such as toluene.[2]
Quantitative Data
The following table summarizes the yields and spectral properties of a series of monoazo dyes synthesized from this compound and various pyridone coupling components.
| Dye ID | Coupling Component | Yield (%) | λmax (nm) in DMF |
| 7a | 1-Amino-2-hydroxy-4-methyl-5-cyano-6-pyridone | - | 484 |
| 7b | 1-Methyl-2-hydroxy-4-methyl-5-cyano-6-pyridone | - | 446 |
| 7c | 1-Ethyl-2-hydroxy-4-methyl-5-cyano-6-pyridone | - | 483 |
| 7d | 1-Butyl-2-hydroxy-4-methyl-5-cyano-6-pyridone | - | 486 |
| 7e | 1-Dodecyl-2-hydroxy-4-methyl-5-cyano-6-pyridone | - | 488 |
Data extracted from a study on monoazo-anthraquinone disperse dyes. The yields for dyes 6a-6e, which correspond to a similar synthesis, ranged from 64% to 84%.[2] Dye 7e, with a longer alkyl chain on the coupling component, exhibits a bathochromic shift (absorbs at a longer wavelength) compared to the other dyes in the series.[2]
Characterization
The synthesized azo dyes can be characterized using various spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the color of the dye.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the dye molecule. Characteristic peaks include the azo group (-N=N-) stretching vibration (around 1450-1510 cm⁻¹), C=O stretching (around 1680-1780 cm⁻¹), and aromatic C-H stretching (around 3030-2900 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the synthesized dyes.[11]
-
Mass Spectrometry: To confirm the molecular weight of the dyes.[1]
Visualizations
Logical Relationship of the Synthesis Process
Caption: Logical flow of the synthesis of azo-anthraquinone dyes.
Experimental Workflow for Azo Dye Synthesis
Caption: Experimental workflow for the synthesis and characterization of azo dyes.
References
- 1. blazingprojects.com [blazingprojects.com]
- 2. arpgweb.com [arpgweb.com]
- 3. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound can only be diazotised by which of the following? (.. [askfilo.com]
- 6. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
1-Aminoanthraquinone: A Versatile Building Block for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
1-Aminoanthraquinone (B167232) (1-AAQ), a derivative of anthraquinone (B42736), has emerged as a crucial building block in the field of polymer chemistry. Its rigid, planar structure, coupled with the reactive primary amine group, allows for its incorporation into a variety of polymer backbones, imparting unique thermal, electrochemical, and optical properties. This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers using this compound and its derivatives.
Application Notes
The incorporation of the this compound moiety into polymer chains leads to materials with exceptional thermal stability, redox activity, and chromophoric properties. These characteristics make them suitable for a range of advanced applications.
High-Performance Engineering Plastics: Polyamides and Polyimides
This compound and its diamino derivatives are excellent monomers for the synthesis of aromatic polyamides and polyimides. The rigid anthraquinone unit contributes to high glass transition temperatures (Tg) and excellent thermal and oxidative stability. These polymers are often soluble in common organic solvents, facilitating their processing into films, coatings, and fibers for applications in the aerospace and electronics industries.
Key Properties:
-
High Thermal Stability: The aromatic and heterocyclic structures of these polymers result in decomposition temperatures often exceeding 400°C.
-
Good Solubility: The introduction of bulky pendant groups or flexible linkages can enhance the solubility of these otherwise rigid polymers.
-
Excellent Mechanical Properties: Films cast from these polymers typically exhibit high tensile strength and modulus.
Electroactive Polymers for Energy Storage
The reversible redox behavior of the anthraquinone core makes it an attractive component for electroactive polymers. Poly(this compound) and its copolymers can be synthesized chemically or electrochemically and have shown promise as cathode materials in rechargeable lithium-ion batteries.[1][2] The quinone groups undergo reversible reduction and oxidation, enabling the storage and release of charge.
Key Performance Metrics:
-
High Specific Capacity: Poly(this compound) has demonstrated an initial discharge capacity of up to 218.3 mAh/g.[2]
-
Good Cycling Stability: These polymers can maintain excellent cycle efficiency over numerous charge-discharge cycles.
-
Tailorable Redox Potential: The electrochemical properties can be tuned by modifying the polymer backbone and substitution on the anthraquinone ring.
Chromogenic and Photoactive Materials
The anthraquinone unit is a well-known chromophore. Polymers containing this compound are inherently colored and can be used as polymeric dyes. Furthermore, amino-substituted anthraquinones can act as photoinitiators for radical polymerization.[3] This opens up applications in coatings, inks, and photolithography.
Quantitative Data Summary
The following tables summarize key quantitative data for various polymers synthesized using this compound and its derivatives.
Table 1: Thermal Properties of this compound-Based Polyamides and Poly(amide-imide)s
| Polymer Type | Comonomers | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Inherent Viscosity (dL/g) | Reference |
| Poly(amide-imide) | This compound derivative, various dianhydrides | 204 - 226 | 387 - 419 | 0.54 - 0.69 | [1] |
Table 2: Electrochemical Performance of Poly(this compound) as a Cathode Material
| Parameter | Value | Reference |
| Initial Discharge Capacity | 218.3 mAh/g | [2] |
| Cycle Efficiency | Excellent after 25 cycles | [2] |
| Potential Range (Non-aqueous) | -1.5 to +1.3 V | [1] |
| Potential Range (Aqueous) | -0.3 to +1.3 V | [1] |
Experimental Protocols
Protocol 1: Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from 1,4-diaminoanthraquinone (B121737) and a diacid chloride.
Materials:
-
1,4-Diaminoanthraquinone
-
Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice-water bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,4-diaminoanthraquinone (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0-5°C using an ice-water bath.
-
Slowly add the diacid chloride (1 equivalent) to the stirred solution.
-
Maintain the reaction temperature at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.
Protocol 2: Synthesis of Polyimides via a Two-Step Method
This protocol outlines the synthesis of a polyimide from a diaminoanthraquinone and a dianhydride, proceeding through a poly(amic acid) intermediate.
Materials:
-
Diaminoanthraquinone (e.g., 2,6-diaminoanthraquinone)
-
Dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (B1165640)
Procedure: Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the diaminoanthraquinone (1 equivalent) in anhydrous DMAc.
-
Slowly add the dianhydride (1 equivalent) in portions to the stirred solution at room temperature. A viscous solution will form.
-
Continue stirring at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid).
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours, then heat to 100°C for 4 hours to complete the imidization.
-
Cool the solution to room temperature and precipitate the polyimide by pouring it into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at 150°C.
Protocol 3: Electrochemical Polymerization of this compound
This protocol describes the formation of a poly(this compound) film on an electrode surface.
Materials:
-
This compound (monomer)
-
Acetonitrile (B52724) (solvent)
-
Lithium perchlorate (B79767) (LiClO₄) (supporting electrolyte)
-
Working electrode (e.g., glassy carbon, platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving this compound and LiClO₄ in acetonitrile. A typical concentration is 0.1 M for both.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform electropolymerization by cycling the potential of the working electrode within a suitable range (e.g., from -0.5 V to 1.5 V vs. Ag/AgCl) for a number of cycles. A polymer film will gradually deposit on the working electrode surface.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The electrochemical properties of the polymer film can then be characterized in a monomer-free electrolyte solution.
Visualizations
Caption: General workflow for the synthesis of polyamides and polyimides from this compound derivatives.
References
Application Notes and Protocols: Electrochemical Properties and Applications of 1-Aminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of 1-Aminoanthraquinone (1-AAQ) and detail its applications in the development of electrochemical sensors and its relevance in biological systems. Detailed experimental protocols and data are presented to facilitate research and development in these areas.
Electrochemical Properties of this compound
This compound is an electroactive organic compound that undergoes reversible redox reactions. Its electrochemical behavior is characterized by a two-step reduction process, which can be influenced by the solvent, electrolyte, and pH of the medium.[1][2] This property makes it a valuable component in the construction of electrochemical sensors and as a redox probe in various applications.
Redox Behavior
The electrochemical reduction of 1-AAQ typically involves the transfer of two electrons in two distinct steps, corresponding to the formation of a radical anion and then a dianion.[2] The formal potentials for these reduction steps are dependent on the experimental conditions.
Table 1: Redox Potentials of this compound and its Derivatives
| Compound | Solvent/Electrolyte | First Reduction Potential (Epc1 vs. Ag/AgCl) | Second Reduction Potential (Epc2 vs. Ag/AgCl) | Reference |
| This compound | DMF / 0.1 M TBAP | -1.088 V | -1.581 V | [1][2] |
| 1-(ethylamino)anthraquinone | DMF / 0.1 M TBAP | -1.088 V | -1.553 V | [2] |
| 1-(diethylamino)anthraquinone | DMF / 0.1 M TBAP | -1.134 V | -1.48 V (approx.) | [2] |
Note: DMF = Dimethylformamide, TBAP = Tetrabutylammonium perchlorate.
Applications in Electrochemical Sensing
The unique electrochemical properties of 1-AAQ have been harnessed to develop sensitive and selective electrochemical sensors for various analytes, most notably dopamine (B1211576).[3] Modified electrodes, often utilizing poly(this compound) films, enhance the electrocatalytic activity towards the oxidation of target molecules.[3][4]
Dopamine Sensing
Electrochemical sensors based on 1-AAQ have demonstrated excellent performance in the detection of dopamine, a critical neurotransmitter.[3][5] The modification of electrode surfaces with 1-AAQ or its polymer enhances the oxidation signal of dopamine, allowing for its quantification at low concentrations.[6]
Table 2: Performance of this compound-Based Dopamine Sensors
| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Poly(1-AAQ) modified Platinum | Cyclic Voltammetry | 0.01 to 1.0x10⁻⁴ mol L⁻¹ | Not Specified | [3] |
| GO/SiO₂@PANI composite | Differential Pulse Voltammetry | 2 to 12 μM | 1.7 μM | [6][7] |
| PDI-CH₃/CuO nanocomposites | Electrochemiluminescence | 10⁻¹² to 10⁻⁸ M | 0.20 pM | [8] |
| Nf/Pd@CeO₂-APTES/GCE | Differential Pulse Voltammetry | 2.5 to 149.5 μM | 0.46 μM | [9] |
Note: GO = Graphene Oxide, PANI = Polyaniline, PDI-CH₃ = Methyl-modified perylene (B46583) diimide derivative, Nf = Nafion, GCE = Glassy Carbon Electrode.
Biological Applications and Signaling Pathways
Derivatives of anthraquinone (B42736), including 1-AAQ, have been investigated for their biological activity, particularly their potential as anticancer agents.[10][11] Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways, often involving the generation of reactive oxygen species (ROS).[11][12]
Anthraquinone-Induced Apoptosis Signaling Pathway
The diagram below illustrates a potential signaling pathway through which anthraquinone derivatives can induce apoptosis in cancer cells. The process is often initiated by an increase in intracellular ROS, which in turn activates the JNK signaling pathway, leading to the activation of caspases and ultimately, cell death.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An impedimetric approach for determination of ammonium using silver/poly-1-aminoanthraquinone/carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel Electrochemiluminescence Sensor for Dopamine Detection Based on Perylene Diimide/CuO Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Differential pulse voltammetric determination of dopamine using Pd nan" by MUHAMMET GÜLER [journals.tubitak.gov.tr]
- 10. Novel anthraquinone derivatives trigger endoplasmic reticulum stress response and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Aminoanthraquinone in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-aminoanthraquinone (B167232) and its derivatives in textile dyeing processes. The information is intended to guide researchers and scientists in the development and application of novel dyes.
Introduction
This compound is a pivotal organic intermediate renowned for its use in the synthesis of a wide array of dyes and pigments.[1] Its stable anthraquinone (B42736) core and reactive amino group make it a versatile building block for creating vibrant and durable colorants for various materials, including textiles, paper, and even for applications in organic electronics.[2][3] Dyes derived from this compound are integral to the coloration of both natural and synthetic fibers, offering excellent lightfastness and a broad color palette.[2][4][5] This document outlines the synthesis of a representative disperse dye from this compound and details the protocols for its application in dyeing polyester (B1180765) and cotton fabrics, along with methods for evaluating the dyeing performance.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in dye synthesis.
| Property | Value | Reference |
| CAS Number | 82-45-1 | [1][2][6] |
| Molecular Formula | C₁₄H₉NO₂ | [1][2][6] |
| Molecular Weight | 223.23 g/mol | [1][2][6] |
| Appearance | Ruby-red crystalline powder | [1][6][7] |
| Melting Point | 253 - 255 °C | [2][8] |
| Solubility | Practically insoluble in water; soluble in alcohol, benzene, chloroform, ether, glacial acetic acid.[1][6][8] | |
| Purity | ≥ 96.5% (HPLC) | [2][8] |
Synthesis of a this compound-Based Disperse Dye
This compound serves as a crucial diazo component in the synthesis of azo-anthraquinone disperse dyes. These dyes are particularly effective for coloring hydrophobic fibers like polyester.
Synthesis Pathway
The synthesis involves the diazotization of this compound followed by a coupling reaction with a suitable coupling component, such as a pyridone derivative. This process yields a stable and colored disperse dye.
References
- 1. textilementor.com [textilementor.com]
- 2. DYEING OF POLYESTER FIBERS WITH SULFUR- AND NITROGEN-CONTAINING ANTHRAQUINONE DERIVATIVES: Scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 3. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. arpgweb.com [arpgweb.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Aminoanthraquinone as a Photoinitiator in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthraquinone (B167232) (1-AAQ) and its derivatives are organic compounds that can function as highly efficient photoinitiators for various polymerization reactions. When exposed to a suitable light source, such as UV or visible light from LEDs, these compounds can initiate both free-radical and cationic polymerization. This makes them valuable tools in applications ranging from industrial coatings and 3D printing to the synthesis of biocompatible materials for drug delivery and tissue engineering.
This document provides detailed application notes and experimental protocols for utilizing this compound as a photoinitiator. It covers the mechanisms of action, key performance data, and step-by-step procedures for typical polymerization reactions.
Mechanism of Photoinitiation
This compound typically functions as a Type II photoinitiator, requiring a co-initiator to generate the reactive species that initiate polymerization. The process begins with the absorption of light by the 1-AAQ molecule, which promotes it to an excited singlet state. It then undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state.[1] The efficiency of this ISC is a critical factor in the overall performance of the photoinitiator.[1]
From the triplet state, the reaction can proceed via two main pathways:
-
Free-Radical Polymerization: In the presence of a hydrogen donor, such as a tertiary amine, the excited 1-AAQ can abstract a hydrogen atom to form a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is typically the primary species that initiates the polymerization of acrylate (B77674) or methacrylate (B99206) monomers.
-
Cationic Polymerization: For cationic polymerization of monomers like epoxides and vinyl ethers, 1-AAQ is often used in a three-component system with an iodonium (B1229267) salt (e.g., diphenyliodonium (B167342) hexafluorophosphate, Iod) and an electron donor like N-vinylcarbazole (NVK).[2] In this system, the excited 1-AAQ interacts with the co-initiators to generate cationic species that initiate the ring-opening polymerization of the monomers.
The substitution pattern on the anthraquinone (B42736) core significantly influences the photoinitiation efficiency. For instance, diamino-substituted anthraquinones have been shown to have high intersystem crossing efficiency, making them effective photoinitiators.[1][3]
Photoinitiation Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Aminoanthraquinone
Welcome to the technical support center for the synthesis of 1-aminoanthraquinone (B167232). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary industrial methods for synthesizing this compound are the reduction of 1-nitroanthraquinone (B1630840) and the amination of anthraquinone-1-sulfonic acid.[1][2][3] The choice between these routes often depends on factors like raw material availability, cost, and environmental considerations. A newer approach involves the Ullmann condensation reaction, which is particularly useful for producing substituted this compound derivatives.[4][5][6]
Q2: Why is direct nitration of anthraquinone (B42736) often problematic?
A2: Direct nitration of anthraquinone typically yields a mixture of isomers, including 1-nitroanthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinones.[1][2][7] This lack of selectivity necessitates complex and often inefficient purification steps to isolate the desired 1-nitroanthraquinone precursor, leading to lower overall yields of this compound.[2][7]
Q3: What are the key safety concerns when synthesizing this compound?
A3: The synthesis of this compound can involve hazardous reagents and conditions. For instance, the ammonolysis of 1-nitroanthraquinone is often conducted at high temperatures and pressures.[8][9] Ammonia (B1221849) is a volatile and potentially explosive substance.[9] Additionally, ammonium (B1175870) nitrite, a possible byproduct, can decompose violently under these conditions.[9] The traditional sulfonation of anthraquinone uses oleum (B3057394) (fuming sulfuric acid) and a mercury catalyst, which is highly toxic and poses significant environmental risks.[1][2][3][7]
Troubleshooting Guide
Low Yield
Q4: My yield of this compound from the reduction of 1-nitroanthraquinone is consistently low. What are the potential causes and solutions?
A4: Low yields in this reduction can stem from several factors:
-
Incomplete Reduction: The reducing agent may not be potent enough or used in insufficient quantities. For catalytic hydrogenation, the catalyst may be deactivated.
-
Solution: Ensure the reducing agent is fresh and used in the correct stoichiometric amount. If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and the reaction is run for a sufficient duration under an appropriate hydrogen pressure.[10]
-
-
Side Reactions: Undesired side reactions can consume the starting material or the product. For example, over-reduction can lead to the formation of diaminoanthraquinones.[10][11]
-
Solution: Optimize reaction conditions such as temperature and reaction time to minimize side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction upon completion.
-
-
Product Loss During Workup: The product may be lost during extraction, precipitation, or filtration steps.
-
Solution: Carefully optimize the workup procedure. For example, when precipitating the product, ensure the pH and temperature are optimal for maximum recovery.[10]
-
Q5: I am experiencing poor yields in the amination of anthraquinone-1-sulfonic acid. How can I improve this?
A5: Improving the yield of this reaction often involves addressing the following:
-
Inefficient Amination: The reaction conditions may not be optimal for the nucleophilic substitution of the sulfonate group.
-
Formation of Byproducts: Side reactions, such as the formation of hydroxyanthraquinones, can reduce the yield of the desired product.
-
Solution: Control of the reaction atmosphere and temperature is crucial. Running the reaction under an inert atmosphere can help prevent oxidation-related side products.
-
-
Incomplete Sulfonation in the Previous Step: If the starting material, anthraquinone-1-sulfonic acid, is of low purity or contains a significant amount of the beta-isomer, the yield of the subsequent amination will be affected.
-
Solution: Ensure the sulfonation of anthraquinone is carried out under conditions that favor the formation of the alpha-isomer, such as using a mercury catalyst and controlling the reaction temperature.[12]
-
Product Purity Issues
Q6: My final this compound product is contaminated with diaminoanthraquinones. How can I remove these impurities?
A6: Diaminoanthraquinones are common byproducts resulting from the over-reduction of dinitroanthraquinone impurities present in the 1-nitroanthraquinone starting material. A specialized purification process can be employed:
-
Reductive Hydrolysis: The crude this compound containing diaminoanthraquinones is hydrogenated in an aqueous basic medium using a catalyst like Raney nickel. This converts the aminoanthraquinones to their water-soluble hydroquinone (B1673460) forms.
-
Partial Oxidation: The mixture of hydroquinones is then partially oxidized. The diaminoanthrahydroquinones are more easily oxidized back to the water-insoluble diaminoanthraquinones than the 1-aminoanthrahydroquinone.
-
Separation: The water-insoluble diaminoanthraquinones are removed by filtration.
-
Final Oxidation: The remaining aqueous solution containing the 1-aminoanthrahydroquinone is fully oxidized (e.g., with air) to precipitate the pure this compound, which is then collected by filtration.[13]
Q7: I am observing an unexpected byproduct in my synthesis via ammonolysis of 1-nitroanthraquinone. What could it be and how can I avoid it?
A7: A common byproduct in the high-temperature ammonolysis of 1-nitroanthraquinone is this compound imine.[8][9][14] Its formation is favored by an extreme excess of ammonia and high reaction temperatures.[8][9]
-
Avoidance: To minimize the formation of the imine, it is recommended to use a moderate excess of ammonia and to carefully control the reaction temperature.[8][9]
-
Conversion to Product: The imine can be converted to this compound by treatment with water, often accelerated by an acid catalyst.[14]
Data Presentation
Table 1: Optimization of this compound Synthesis via Continuous-Flow Ammonolysis of 1-Nitroanthraquinone
| Parameter | Range Investigated | Optimized Condition | Resulting Yield |
| Reaction Temperature | 120 - 225 °C | 213 °C | ~88% |
| Residence Time | 1 - 9 min | 4.3 min | ~88% |
| Molar Ratio (Ammonia:1-Nitroanthraquinone) | 3.0 - 7.5 | 4.5 | ~88% |
Data synthesized from a study on a continuous-flow method.[8][15]
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 1-Nitroanthraquinone
Objective: To prepare this compound by the reduction of 1-nitroanthraquinone using catalytic hydrogenation.
Materials:
-
1-Nitroanthraquinone (99.0% purity)
-
N,N-dimethylformamide (DMF)
-
3% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
In a 2L pressure hydrogenation glass reactor equipped with an electromagnetic stirrer, add 100g of 1-nitroanthraquinone, 600g of DMF, and 5.0g of 3% Pd/C catalyst.[10]
-
Seal the reactor and purge the system with hydrogen gas.
-
Pressurize the reactor with hydrogen and carry out the hydrogenation reaction at room temperature with vigorous stirring.
-
Monitor the hydrogen uptake. The theoretical amount of hydrogen to be absorbed is approximately 1.18 mol. The reaction typically takes around 3 hours.[10]
-
Once the reaction is complete, stop the hydrogenation and carefully vent the reactor.
-
Remove the catalyst from the reaction mixture by filtration.
-
Stir the filtrate in the air for 1 hour, then let it stand in a freezer for 4 hours to precipitate the this compound crystals.[10]
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry to obtain the final product.[10]
Protocol 2: Purification of Crude this compound
Objective: To remove diaminoanthraquinone impurities from crude this compound.
Materials:
-
Crude this compound
-
Aqueous sodium hydroxide (B78521) solution
-
Raney nickel catalyst
-
Hydrogen gas
-
Air or an oxidizing agent
Procedure:
-
Charge a suitable autoclave with the crude this compound, an aqueous solution of sodium hydroxide, and Raney nickel catalyst.[13]
-
Pressurize the autoclave with hydrogen and stir the mixture at room temperature to hydrogenate the anthraquinones to their hydroquinone forms.[13]
-
After the theoretical amount of hydrogen is consumed, stop the reaction and remove the catalyst by filtration under an inert atmosphere.
-
Transfer the filtrate to a reactor and bubble a controlled amount of air through the solution to selectively oxidize the diaminoanthrahydroquinones to the insoluble diaminoanthraquinones.[13]
-
Filter the mixture to remove the precipitated diaminoanthraquinones.
-
Fully oxidize the remaining filtrate by bubbling air through it to precipitate the pure this compound.[13]
-
Collect the purified this compound by filtration, wash with water, and dry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 4. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]
- 14. US4003924A - Process for preparing 1-amino anthraquinone - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Aminoanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-aminoanthraquinone (B167232).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound.
Recrystallization Troubleshooting
Question: Why are no crystals forming after cooling the recrystallization solution?
Answer:
This is a common issue that can be attributed to several factors:
-
Excess Solvent: The most frequent cause is the use of too much solvent, which keeps the compound fully dissolved even at low temperatures.[1]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. Crystal formation requires a nucleation point to begin.[1]
-
Solutions:
-
Seed Crystals: If available, add a small, pure crystal of this compound to the solution to induce crystallization.[1]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal growth to start.[1][3]
-
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for recrystallizing this compound. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Solution: If crystallization repeatedly fails, the crude product may need tobe recovered by evaporating the solvent and attempting recrystallization with a different solvent system.[1]
-
Question: The recrystallization has resulted in an oil instead of crystals. What should I do?
Answer:
Oiling out can occur if the compound is significantly impure or if the cooling process is too rapid.[1] It can also happen if the boiling point of the solvent is higher than the melting point of the solute.[2]
-
Solution: Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling.[1][5]
Question: The purified crystals are still colored. How can I remove colored impurities?
Answer:
Colored impurities can sometimes co-precipitate with the desired compound.
-
Solution: If the discoloration is due to minor impurities, you can try redissolving the crystals in a suitable hot solvent and adding a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.
Column Chromatography Troubleshooting
Question: The separation on the column is poor, and the fractions are not pure. What could be the problem?
Answer:
Poor separation can result from several issues in the setup and execution of the column chromatography.[6]
-
Incorrect Mobile Phase: The polarity of the eluent is crucial for good separation.[7]
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. For anthraquinones, a common solvent system is a mixture of hexanes and ethyl acetate (B1210297).[8][9] Adjust the ratio of the solvents to achieve a good separation of spots on the TLC plate, which will translate to better separation on the column.[7]
-
-
Column Overloading: Adding too much crude sample to the column can lead to broad, overlapping bands.[10]
-
Solution: As a general rule, the amount of silica (B1680970) gel should be 20 to 100 times the weight of the crude sample.[7] If separation is still poor, reduce the amount of sample loaded in the next attempt.
-
-
Poor Column Packing: An unevenly packed column with air bubbles or cracks will result in an uneven flow of the mobile phase, leading to poor separation.[11][12]
-
Solution: Ensure the silica gel is packed uniformly. The "wet slurry" method, where the silica gel is mixed with the initial eluent and then poured into the column, is generally preferred to minimize air pockets.[13]
-
Question: The compound is not eluting from the column.
Answer:
This issue typically arises if the mobile phase is not polar enough to move the compound through the stationary phase.[6]
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. This will increase the eluent's ability to carry more polar compounds like this compound down the column.
Question: How do I load a sample that is not very soluble in the mobile phase?
Answer:
If the crude this compound has poor solubility in the starting eluent, it can be challenging to load it onto the column in a concentrated band.
-
Solution: Dry Loading
-
Dissolve your crude sample in a suitable volatile solvent in a round-bottom flask.
-
Add a small amount of silica gel (about 10-20 times the mass of your sample) to the solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.[14]
-
Frequently Asked Questions (FAQs)
What are the common impurities in crude this compound?
Crude this compound, often synthesized from 1-nitroanthraquinone, can contain several impurities. These include isomeric diaminoanthraquinones (such as 1,5-, 1,8-, 1,6-, and 1,7-diaminoanthraquinone), 2-nitroanthraquinone, and unreacted starting materials.[15][16]
What is a good solvent for recrystallizing this compound?
Several solvent systems can be used for the recrystallization of this compound. The choice depends on the specific impurities present.
-
Acidic Water: A described method involves dissolving the crude product in 70% sulfuric acid at 80°C, followed by hot filtration. The pure this compound is then precipitated by adding water to the filtrate to reduce the acid concentration to about 30%.[16]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide can be used, often at elevated temperatures (e.g., 135-140°C).[17]
-
Common Organic Solvents: While less specific data is available for this compound itself, solvents like toluene (B28343) and n-butyl alcohol have been used for similar anthraquinone (B42736) derivatives.[18][19]
How can I monitor the purification process?
Thin Layer Chromatography (TLC) is an effective way to monitor the progress of your purification.[20]
-
Stationary Phase: Silica gel plates are commonly used.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. A reported system for anthraquinone derivatives is hexanes/ethyl acetate/glacial acetic acid (10:5:2).[9]
-
Visualization: this compound is a colored compound, so its spot on the TLC plate should be visible. For other non-colored impurities, a UV lamp can be used for visualization, as aromatic compounds will appear as dark spots.[21]
What are the key safety precautions when working with this compound?
This compound can cause skin and eye irritation.[22]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
Data Presentation
Table 1: Recrystallization Parameters for this compound
| Solvent System | Temperature for Dissolution | Procedure Notes | Expected Purity |
| 70% Sulfuric Acid | 80°C | Hot filtration followed by precipitation with water.[16] | >98%[16][23] |
| Dimethylformamide (DMF) or N,N-Dimethylacetamide | 135-140°C | Cooling to 50°C for filtration.[17] | >99.5%[17] |
Experimental Protocols
Protocol 1: Recrystallization using Sulfuric Acid
-
In a fume hood, carefully dissolve the crude this compound in 70% (w/w) sulfuric acid.
-
Heat the mixture to 80°C with stirring for approximately 1 hour.[16]
-
Perform a hot gravity filtration to remove any insoluble impurities.
-
Collect the hot filtrate and allow it to cool.
-
Slowly add water to the filtrate with stirring until the sulfuric acid concentration is approximately 30% (w/w). This will cause the purified this compound to precipitate.[16]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with water until the filtrate is neutral (pH 7).
-
Dry the purified crystals.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to get a retention factor (Rf) of approximately 0.2-0.3 for this compound.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, perform a dry loading as described in the troubleshooting section.[14]
-
Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Collect fractions continuously.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute the this compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound using sulfuric acid.
Caption: General workflow for the column chromatography purification of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Recrystallization [wiredchemist.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]
- 16. Page loading... [guidechem.com]
- 17. CN103694126A - Process for refining 1-amino-anthraquinone - Google Patents [patents.google.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Stains for Developing TLC Plates [faculty.washington.edu]
- 22. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents [patents.google.com]
Common side reactions in the synthesis of 1-Aminoanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1-aminoanthraquinone (B167232).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Ammonolysis of 1-nitroanthraquinone (B1630840): This method involves the reaction of 1-nitroanthraquinone with aqueous ammonia (B1221849) at elevated temperatures and pressures.[1]
-
From Anthraquinone-1-sulfonic acid: This classic route involves the reaction of anthraquinone-1-sulfonic acid with ammonia.[2][3]
-
Reduction of 1-nitroanthraquinone: A direct reduction of 1-nitroanthraquinone using a reducing agent like sodium hydrosulfide (B80085) (NaHS) can yield this compound.[4][5]
-
Multi-step synthesis from substituted benzenes: More complex routes involve the condensation of substituted benzoic acids or benzyl (B1604629) chlorides with xylenes, followed by oxidation, ring closure, amination, and decarboxylation.[2][3][5]
Q2: What are the typical impurities and side products I should be aware of?
A2: Depending on the synthetic route, common impurities include:
-
Isomeric Aminoanthraquinones: Direct nitration of anthraquinone (B42736) can lead to a mixture of 1-, 2-, and dinitroanthraquinones, which upon reduction, yield the corresponding aminoanthraquinone isomers.[2][3]
-
Diaminoanthraquinones: These can form as byproducts during the synthesis.[6]
-
This compound imine: This can be formed as a secondary reaction product during the ammonolysis of 1-nitroanthraquinone, especially with an excess of ammonia.[1][7]
-
Hydroxylated Byproducts: In aqueous media, nucleophilic attack by hydroxide (B78521) ions can lead to the formation of hydroxyanthraquinone derivatives, such as 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid when starting from bromaminic acid.[8]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials like 1-nitroanthraquinone or anthraquinone-1-sulfonic acid in the product mixture.
-
Polymeric or Tar-like Substances: At high temperatures, polymerization of reactants or decomposition products can lead to the formation of tarry byproducts.[9]
Q3: How can I purify crude this compound?
A3: Purification strategies often involve:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, acetic acid) is a common method for purification.[9]
-
Column Chromatography: Silica gel chromatography can be effective in separating the desired product from more polar or less polar impurities.[9]
-
Chemical Treatment: A process involving hydrogenation of the crude product to form aminoanthrahydroquinones, followed by selective partial oxidation and separation of water-insoluble materials, can be used to remove diaminoanthraquinones.[6] Another method involves sulfonation to remove impurities, followed by reduction.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently.- Optimize reaction time and temperature according to the chosen protocol. |
| Suboptimal Reagent Concentration | - For ammonolysis, ensure a sufficient molar ratio of ammonia to the starting material. However, an extreme excess may lead to side reactions.[1]- For reductions, ensure the reducing agent is active and used in the correct stoichiometry. |
| Decomposition of Reactants or Products | - Avoid excessive heating, as high temperatures can promote the formation of tarry byproducts.[9]- Consider performing the reaction under an inert atmosphere to prevent unwanted side reactions.[9] |
| Formation of Side Products | - Analyze the crude product to identify major byproducts. Based on the byproducts, adjust reaction conditions (e.g., temperature, reaction time, reagent ratios) to minimize their formation. |
Issue 2: Presence of Significant Impurities in the Product
Troubleshooting Flowchart
Caption: Troubleshooting workflow for identifying and addressing common impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 1-Nitroanthraquinone
This protocol is based on a green and scalable method using sodium hydrosulfide (NaHS).[4]
Materials:
-
1-Nitroanthraquinone (98.0% purity)
-
Sodium hydrosulfide (NaHS), 12.0% aqueous solution
-
Water
Procedure:
-
Prepare a slurry of 1-nitroanthraquinone in water with a concentration of 17.2%.
-
In a reaction vessel equipped with a stirrer, add the 1-nitroanthraquinone slurry and the 12.0% aqueous solution of sodium hydrosulfide dropwise while maintaining the internal temperature at 94-96 °C.
-
The feeding rates of the 1-nitroanthraquinone-water mixture and the sodium hydrosulfide solution should be maintained constant at 1,055 parts/hr and 945 parts/hr, respectively.[5]
-
After one hour from the start of the addition, begin withdrawing the reaction mixture from the bottom of the vessel at a constant rate of 2,000 parts/hr.[5]
-
The crystals of this compound can be collected from the effluent.
Expected Yield: This method can achieve a yield of up to 99.3% based on the starting 1-nitroanthraquinone.[5]
Protocol 2: Synthesis of 4-Substituted 1-Aminoanthraquinones from Bromaminic Acid
This protocol describes a general procedure for the nucleophilic substitution of bromine in bromaminic acid.[8]
Materials:
-
Bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid)
-
Corresponding amine (e.g., 2-aminoethanol)
-
Sodium hydrogen carbonate
-
Copper(II) sulfate (B86663)
-
Iron(II) sulfate
-
Water
Procedure:
-
Dissolve bromaminic acid (0.01 mol) in 40 mL of hot water (70-80 °C).
-
Add the corresponding amine (0.015 mol) and sodium hydrogen carbonate (0.02 mol) successively.
-
Add copper(II) sulfate (0.05 g) and iron(II) sulfate (0.05 g) as catalysts.
-
Heat the mixture to 90 °C and maintain this temperature for 4 hours, with stirring.
-
Monitor the reaction progress by TLC for the disappearance of bromaminic acid.
Side Reaction: A common side reaction is the formation of 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid due to the concurrent nucleophilic attack of hydroxide ions.[8]
Reaction Pathways and Side Reactions
The following diagram illustrates the main synthetic pathways and potential side reactions in the synthesis of this compound.
Caption: Key synthetic routes to this compound and associated side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 4. journalajacr.com [journalajacr.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]
- 7. DE2410310B2 - Process for the purification of this compound - Google Patents [patents.google.com]
- 8. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN103694126A - Process for refining 1-amino-anthraquinone - Google Patents [patents.google.com]
Optimizing reaction conditions for the ammonolysis of 1-nitroanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ammonolysis of 1-nitroanthraquinone (B1630840) to synthesize 1-aminoanthraquinone (B167232).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TROUBLE-01 | Low or no conversion of 1-nitroanthraquinone | - Insufficient temperature: The reaction temperature is too low for the ammonolysis to proceed at a reasonable rate. - Inadequate pressure: In a batch reactor, insufficient pressure can lead to a low concentration of ammonia (B1221849) in the reaction mixture. - Poor mixing: Inadequate agitation can result in poor contact between the solid 1-nitroanthraquinone and the ammonia solution. - Low ammonia concentration: The molar ratio of ammonia to 1-nitroanthraquinone may be too low. | - Increase temperature: For batch processes, temperatures are typically in the range of 130-150°C. For continuous-flow, temperatures can be higher, around 195-225°C.[1][2] - Ensure adequate pressure: In batch reactors, ensure the system is properly sealed to maintain pressure. - Improve agitation: Use a suitable stirrer and ensure vigorous mixing to maintain a good suspension. - Increase ammonia concentration: In batch processes, a high molar ratio of ammonia to 1-nitroanthraquinone (15-35) is often necessary. For continuous-flow, a more moderate excess (e.g., a molar ratio of 3.0–5.0) is suitable.[1][2] |
| TROUBLE-02 | Low yield of this compound despite good conversion | - Formation of side products: Significant formation of byproducts such as this compound imine, diaminoanthraquinones, or hydroxylated compounds can reduce the yield of the desired product.[1] - Product degradation: At excessively high temperatures, the desired this compound can degrade.[1] - Loss during workup: The product may be lost during filtration, washing, or purification steps. | - Optimize reaction conditions: Adjust temperature, reaction time, and ammonia concentration to minimize side reactions. For example, an extreme excess of ammonia can lead to the formation of this compound imines.[1][2] - Control temperature: Avoid excessively high temperatures that can lead to product degradation. - Careful workup: Ensure efficient recovery of the product during workup. Consider using a different purification strategy if significant loss is suspected. |
| TROUBLE-03 | Presence of this compound imine impurity in the product | - High ammonia concentration: An excessive molar ratio of ammonia to 1-nitroanthraquinone promotes the formation of the imine byproduct.[1][2][3][4] - High reaction temperature: Higher temperatures can also favor the formation of the imine.[3] | - Hydrolysis of the imine: The crude product containing the imine can be treated with water at elevated temperatures (e.g., 180-190°C) to convert the imine back to this compound.[3][4] This can also be achieved by treatment with dilute acid (e.g., hydrochloric, sulfuric, or phosphoric acid).[3] - Optimize ammonia concentration: Use a moderate excess of ammonia to minimize imine formation.[1][2] |
| TROUBLE-04 | Contamination with diaminoanthraquinones | - Over-reaction or harsh conditions: Prolonged reaction times or excessively high temperatures can potentially lead to further amination. - Impure starting material: The starting 1-nitroanthraquinone may contain dinitroanthraquinone impurities. | - Purification: Crude this compound containing diaminoanthraquinones can be purified by hydrogenation to form the corresponding hydroquinones, followed by partial oxidation and separation.[5] this compound can also be separated from such byproducts by distillation in vacuo.[6] |
| TROUBLE-05 | Incomplete reaction in a batch process | - Insufficient reaction time: The reaction may not have been allowed to proceed for a sufficient duration. - Sub-optimal temperature or pressure: The reaction conditions may not be vigorous enough for complete conversion. | - Increase reaction time: Typical batch reaction times are several hours.[2] - Optimize conditions: Ensure the temperature and pressure are within the recommended range for the specific protocol being used. |
Frequently Asked Questions (FAQs)
Reaction Conditions
-
What are the typical reaction temperatures for the ammonolysis of 1-nitroanthraquinone? For conventional batch processes, the temperature is generally maintained between 130°C and 150°C.[2] In a continuous-flow setup, higher temperatures, ranging from 195°C to 225°C, can be safely employed to achieve faster reaction rates.[1]
-
What is the optimal molar ratio of ammonia to 1-nitroanthraquinone? In batch reactors, a significant excess of ammonia, with a molar ratio of 15 to 35, is often required to achieve a practical reaction rate.[2] However, in continuous-flow systems, a much lower molar ratio of 3.0 to 5.0 is generally sufficient and helps to minimize the formation of byproducts like this compound imine.[1][2]
Side Reactions and Impurities
-
What are the common side products in this reaction? Common side products include this compound imine, which can form under conditions of high ammonia excess, as well as intermolecular condensation products and hydroxylated derivatives of 1-nitroanthraquinone.[1]
-
How can the formation of this compound imine be minimized? Using a moderate excess of ammonia is crucial to suppress the formation of the imine byproduct.[1][2]
-
How can I remove the this compound imine impurity from my product? The imine can be hydrolyzed back to this compound by treating the crude product with water at an elevated temperature, typically around 180-190°C.[3][4] Alternatively, treatment with dilute mineral acids can also effectively convert the imine to the desired product.[3]
Purification
-
What is a common method for purifying crude this compound? A common method involves dissolving the crude product in a suitable solvent like N,N-dimethylformamide (DMF), followed by filtration and precipitation by adding water.[7] Another approach involves treating the crude product with sulfuric acid, where this compound dissolves and can be subsequently precipitated by the addition of water.[8]
-
How can I remove diaminoanthraquinone impurities? Purification from diaminoanthraquinones can be achieved through a process of hydrogenation of the crude mixture, followed by a selective partial oxidation that allows for the separation of the desired this compound.[5]
Data Presentation
Table 1: Influence of Reaction Parameters on this compound (AAQ) Yield in a Continuous-Flow System
| Parameter | Range Investigated | Effect on AAQ Yield | Optimal Condition/Trend |
| Temperature | 120 - 225°C | Yield increases with temperature up to an optimal point, after which side reactions may increase. | Around 213°C was found to be optimal in one study.[9][10] |
| Residence Time | 1 - 9 minutes | Longer residence times generally lead to higher conversion and yield, but the effect diminishes after a certain point. | A residence time of 4.3 minutes was part of an optimized condition.[9][10] |
| Molar Ratio (Ammonia:1-NAQ) | 3.0 - 7.5 | Increasing the molar ratio generally improves the yield, but a very high excess can promote imine formation. | A molar ratio of 4.5 was found to be effective.[9][10] |
Experimental Protocols
Protocol 1: Batch Ammonolysis of 1-Nitroanthraquinone
-
Charging the Reactor: In a high-pressure autoclave, suspend 1-nitroanthraquinone in an appropriate solvent (e.g., ethanol (B145695) or an inert organic solvent like xylene).[4]
-
Adding Ammonia: Add a significant excess of aqueous ammonia (e.g., 25% solution) to achieve a molar ratio of ammonia to 1-nitroanthraquinone of approximately 15-35.[2]
-
Reaction: Seal the reactor and heat to 130-170°C with vigorous stirring for several hours (e.g., 4 hours).[2][4] Monitor the reaction progress by a suitable analytical method like HPLC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Isolation: Steam distill the solvent and excess ammonia. The crude this compound can then be collected by filtration, washed with water, and dried.[4]
-
Purification (Imine Removal): If a significant amount of this compound imine is present, resuspend the crude product in water and heat it in a sealed vessel to 180-190°C for 2-4 hours to hydrolyze the imine.[4] Filter the purified product, wash with water, and dry.
Protocol 2: Purification of Crude this compound using Sulfuric Acid
-
Dissolution: Dissolve the crude this compound product in concentrated sulfuric acid (e.g., 70%) with warming (e.g., 80°C) and stirring for about an hour.[8]
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Precipitation: Carefully add water to the filtrate to reduce the acid concentration (e.g., to around 30 wt%), which will cause the purified this compound to precipitate.[8]
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with water until the washings are neutral, and then dry to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the batch ammonolysis of 1-nitroanthraquinone.
Caption: Troubleshooting logic for low yield in the ammonolysis reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4003924A - Process for preparing 1-amino anthraquinone - Google Patents [patents.google.com]
- 4. CN1107094C - Improved ammonolysis process for preparing this compound - Google Patents [patents.google.com]
- 5. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]
- 6. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 7. CN103694126A - Process for refining 1-amino-anthraquinone - Google Patents [patents.google.com]
- 8. CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 1-Aminoanthraquinone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the experimental challenges associated with the poor solubility of 1-Aminoanthraquinone (B167232).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid, crystalline compound that is practically insoluble in water.[1][2] This poor aqueous solubility is attributed to its planar aromatic structure.[3] However, it exhibits good solubility in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, chloroform, benzene, and glacial acetic acid.[1][2][3] Its solubility can also be influenced by the pH of the solution.[3]
Q2: I'm observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause?
A2: Precipitation in a DMSO stock solution is a common issue that can arise from several factors:
-
Concentration Exceeding Solubility Limit: You may be attempting to prepare a solution that is more concentrated than the solubility limit of this compound in DMSO.
-
Improper Dissolution: The compound may not have been fully dissolved initially.
-
Introduction of Water: DMSO is hygroscopic and can absorb moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Storage Conditions: Storing the solution at a lower temperature than the one at which it was prepared can lead to precipitation.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why does this happen?
A3: This phenomenon, often called "solvent-shifting" or "antisolvent precipitation," occurs because this compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous environment of your buffer or medium. When the concentrated stock is rapidly diluted, the solvent environment changes drastically, causing the compound to precipitate out of the solution.
Q4: What are the potential consequences of incomplete dissolution or precipitation of this compound in my experiments?
A4: Incomplete dissolution or precipitation can lead to several issues that will compromise the validity of your experimental results:
-
Inaccurate Dosing: The actual concentration of the compound in your experiment will be lower than intended, leading to erroneous dose-response curves and other quantitative data.
-
Poor Reproducibility: The amount of dissolved compound can vary between experiments, leading to inconsistent and unreliable results.
-
Cellular Toxicity: Undissolved particles of the compound can have different physical and chemical properties, potentially leading to unforeseen cytotoxic effects that are not related to the compound's biological activity.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: Compound does not fully dissolve in the chosen solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for initial dissolution of this compound.
Issue 2: Precipitation occurs upon dilution into aqueous media.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous medium and mix thoroughly. Then, add this intermediate dilution to the final volume.
-
Increase Final Solvent Concentration (with caution): You can try slightly increasing the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium. However, it is crucial to determine the maximum tolerated solvent concentration for your specific cell line or assay to avoid solvent-induced toxicity.
-
Use of Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Quantitative Solubility Data
| Solvent | Solubility | Remarks |
| Water | 312.5 µg/L (at 25°C)[4] | Practically insoluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble[3] | Another suitable solvent for stock solutions. |
| Ethanol | Soluble[1][3] | Good solubility. |
| Chloroform | Soluble[2] | - |
| Benzene | Soluble[1][2] | - |
| Glacial Acetic Acid | Soluble[1] | - |
| Hot Nitrobenzene | Soluble[5] | - |
| Hot Toluene | Soluble[5] | - |
| Hot Xylene | Soluble[5] | - |
| Ether | Soluble[1][5] | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes a standard method for preparing a concentrated stock solution of this compound in DMSO for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (for sterilization)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.
-
Sterilization: For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Experimental Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathways and this compound
While specific signaling pathways directly targeted by this compound are not extensively detailed, research on related anthraquinone (B42736) derivatives suggests potential involvement in several key cellular processes, particularly in the context of cancer research.
Potential Involvement in Apoptosis Induction
Some anthraquinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[6] A simplified, generalized pathway for apoptosis induction is depicted below.
Caption: A generalized signaling pathway for ROS-dependent apoptosis potentially induced by anthraquinone derivatives.
Potential Modulation of PI3K/Akt/mTOR Pathway
Derivatives of anthraquinones have also been implicated in the modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to decreased cancer cell growth.
Caption: Simplified diagram showing the potential inhibition of the PI3K/Akt/mTOR pathway by anthraquinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound CAS#: 82-45-1 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]
- 6. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Aminoanthraquinone Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Aminoanthraquinone during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guide: Common Issues with this compound Storage
Q1: I observed a change in the color of my this compound powder, from reddish-orange to a darker or duller shade. What could be the cause?
A1: A color change in this compound powder is often an indicator of degradation. The most likely causes are exposure to light (photodegradation) or heat (thermal degradation). Both can lead to the formation of colored impurities. To troubleshoot this, you should:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark place.
-
Analytical Testing: Perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
-
Future Prevention: If degradation is confirmed, immediately transfer all stock to validated optimal storage conditions.
Q2: My recent experimental results using this compound are inconsistent, suggesting a loss of purity. How can I confirm if degradation during storage is the issue?
A2: Inconsistent experimental results are a common consequence of using a degraded reagent. To confirm if storage-related degradation is the culprit, follow these steps:
-
Purity Assessment: Analyze an aliquot of your stored this compound using a validated stability-indicating HPLC method. Compare the purity and impurity profile to the certificate of analysis provided with the batch.
-
Reference Standard: If available, compare the performance of your stored material against a freshly opened or certified reference standard in a simple, well-characterized reaction or analytical test.
-
Forced Degradation Comparison: As a more advanced step, you can perform a forced degradation study on a fresh sample (see Experimental Protocols section) and compare the degradation products observed with the impurities present in your stored sample. This can help identify the mode of degradation (e.g., oxidative, hydrolytic).
Q3: I suspect my this compound has been exposed to high humidity. What are the potential consequences and how can I test for it?
A3: Exposure to high humidity can lead to the hydrolysis of this compound, especially over extended periods or at elevated temperatures. Potential consequences include the formation of hydroxylated impurities, which can alter the compound's chemical and physical properties.
-
Physical Observation: Check for any clumping or changes in the physical appearance of the powder.
-
Moisture Content Analysis: Use Karl Fischer titration to determine the water content of your sample. An elevated water content compared to the specification suggests significant moisture exposure.
-
Chromatographic Analysis: Employ a stability-indicating HPLC method to check for the presence of more polar impurities that could result from hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place . Specifically:
-
Temperature: Store at controlled room temperature, ideally between 2-8°C for long-term storage. Avoid exposure to high temperatures.
-
Light: Protect from light by storing in an opaque or amber glass container.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air (oxygen). For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are:
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Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
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Thermal Degradation: High temperatures can cause the molecule to decompose.
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Oxidation: In the presence of oxygen or oxidizing agents, the amino group and the anthraquinone (B42736) ring system can be oxidized.
-
Hydrolysis: Although generally stable, prolonged exposure to high humidity or non-neutral pH conditions in solution can lead to hydrolysis.
Q3: How can I monitor the stability of my stored this compound over time?
A3: A proactive stability monitoring program is recommended. This should involve:
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Regular Visual Inspection: At defined intervals, visually inspect the material for any changes in color or physical state.
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Periodic Purity Testing: Conduct purity analysis using a validated stability-indicating HPLC method at scheduled time points (e.g., every 6-12 months) for long-term stored samples.
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Record Keeping: Maintain detailed records of storage conditions (temperature, humidity if monitored) and the results of all stability tests.
Data Presentation
The following tables summarize the expected impact of various environmental factors on the stability of this compound and the recommended analytical techniques for assessment. Quantitative data should be generated through a formal stability study as outlined in the experimental protocols.
Table 1: Influence of Storage Conditions on this compound Stability
| Parameter | Condition | Potential Impact on Stability | Recommended Action |
| Temperature | Elevated (>40°C) | Increased rate of thermal degradation. | Store in a cool environment. |
| Fluctuation | May accelerate degradation through thermal cycling. | Maintain a consistent storage temperature. | |
| Light | UV or Visible Light | Can induce photodegradation. | Store in an opaque or amber container. |
| Humidity | High (>60% RH) | Potential for hydrolytic degradation. | Store in a tightly sealed container with a desiccant if necessary. |
| Atmosphere | Presence of Oxygen | Risk of oxidative degradation. | For high-purity applications, store under an inert atmosphere. |
| pH (in solution) | Acidic or Basic | Can catalyze hydrolysis. | Maintain solutions at a neutral pH if possible and use freshly prepared solutions. |
Table 2: Analytical Techniques for Stability Assessment
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity testing and quantification of degradation products. | Percentage purity, number and concentration of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products. | Molecular weight and structural information of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characterization of functional group changes. | Changes in chemical bonds indicating degradation. |
| Differential Scanning Calorimetry (DSC) | Assessment of thermal stability. | Melting point, decomposition temperature. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal decomposition profile. | Mass loss as a function of temperature. |
| Karl Fischer Titration | Quantification of water content. | Assessment of moisture exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.
2. Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Analytical balance, pH meter, volumetric flasks, pipettes
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Hydrolytic Degradation:
-
Acidic: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Basic: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Neutral: To 1 mL of the stock solution, add 1 mL of purified water. Keep at 60°C for 24 hours.
-
After the specified time, cool the solutions to room temperature and neutralize the acidic and basic samples before dilution for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to 80°C in an oven for 48 hours.
-
Also, prepare a solution and expose it to 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At the end of the exposure period, dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
-
Analyze a non-stressed sample as a control.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop an HPLC method capable of separating this compound from its degradation products generated during forced degradation studies.
2. Suggested HPLC Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Example Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. Specificity is critical and is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Visualizations
Caption: Primary degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Overcoming challenges in the scale-up of 1-Aminoanthraquinone production
Welcome to the technical support center for the industrial production of 1-Aminoanthraquinone (B167232). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guidance and frequently asked questions to address specific issues in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction temperature or pressure; Insufficient reaction time; Poor quality of starting materials; Catalyst deactivation. | - Optimize reaction conditions such as temperature, pressure, and residence time. For instance, in the ammonolysis of 1-nitroanthraquinone (B1630840), a temperature range of 130-150°C is typical in batch reactors, while continuous-flow methods may utilize higher temperatures (e.g., 213°C) for shorter durations.[1] - Ensure the molar ratio of reactants is appropriate. For example, in continuous-flow ammonolysis, a molar ratio of ammonia (B1221849) to 1-nitroanthraquinone of around 4.5 can yield good results.[1][2] - Verify the purity of starting materials like 1-nitroanthraquinone or anthraquinone-1-sulfonic acid. - If using a catalyst (e.g., copper or copper oxide in decarboxylation), check for and address potential deactivation.[3][4] |
| Product Contamination with Isomers (e.g., 2-Aminoanthraquinone) | Direct nitration of anthraquinone (B42736) often leads to a mixture of 1-, 2-, and dinitroanthraquinones, which upon reduction, yield a mixture of corresponding aminoanthraquinones.[3][4] | - Employ synthesis routes that offer higher selectivity for the 1-position. One such method involves the sulfonation of anthraquinone to anthraquinone-1-sulfonic acid followed by ammonolysis, which avoids the formation of the 2-isomer.[4] - Another selective route starts with 2-substituted benzyl (B1604629) compounds to fix the substitution at the desired position early in the synthesis.[4] - If a mixture is formed, intricate separation methods will be necessary to isolate the pure this compound.[3][4] |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete reaction due to factors such as insufficient reaction time, suboptimal temperature, or inadequate mixing. | - Increase the reaction time or temperature according to the specific protocol. - Improve agitation in the reactor to ensure better mixing of reactants. - Consider using a catalyst or optimizing the catalyst concentration to drive the reaction to completion.[4] |
| Formation of Byproducts | Side reactions occurring under the reaction conditions. For example, in the ammonolysis of 1-nitroanthraquinone, byproducts like this compound imine, intermolecular condensation products, and hydroxylation products can form.[1] During decarboxylation of this compound carboxylic acid, other byproducts can also arise.[3][4] | - Fine-tune reaction parameters such as temperature and reactant ratios to minimize side reactions. For instance, an extreme excess of ammonia can lead to the formation of this compound imines.[1] - The use of a catalyst can sometimes increase the formation of byproducts, so a balance between reaction time and yield needs to be found.[4] - Implement appropriate purification steps, such as recrystallization or chromatography, to remove byproducts.[5] |
| Off-Color or Discolored Product | Presence of impurities, residual starting materials, or byproducts. For example, residual chromium ions from oxidation steps can cause a greenish tint.[5] | - Purify the crude product using techniques like recrystallization from a suitable solvent.[5] - Hot filtration can be used to remove insoluble impurities before crystallization.[5] - Washing the final product with an appropriate solvent can help remove colored impurities. |
| Safety Concerns During Scale-Up (e.g., High Pressure, Exothermic Reactions) | The ammonolysis process can be hazardous due to high temperatures and pressures, and the potential for explosive decomposition of intermediates like ammonium (B1175870) nitrite (B80452).[1] Ammonia is also volatile and can form explosive mixtures with air.[1] | - Implement robust process controls to monitor and maintain temperature and pressure within safe limits.[6] - Conduct a thorough hazard analysis (e.g., HAZOP study) before scaling up.[6] - Consider using intrinsically safer technologies like continuous-flow reactors, which can handle high temperatures and pressures more safely and minimize the accumulation of hazardous intermediates.[1] - Ensure adequate ventilation and adherence to all safety protocols for handling hazardous chemicals like ammonia.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at an industrial scale?
A1: The main industrial synthesis routes for this compound are:
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Ammonolysis of 1-Nitroanthraquinone: This involves the reaction of 1-nitroanthraquinone with ammonia, often at high temperatures and pressures.[1]
-
From Anthraquinone-1-sulfonic acid: This method involves the sulfonation of anthraquinone, followed by the reaction of the resulting anthraquinone-1-sulfonic acid with ammonia. This route is notable for avoiding the formation of isomeric impurities.[3][4]
-
Multi-step Synthesis from 2-Substituted Benzyl Compounds: A more complex route that offers high selectivity by starting with a molecule where the substitution pattern is already defined.[4]
Q2: How can I improve the purity of my crude this compound?
A2: Several purification methods can be employed:
-
Recrystallization: This is a common and effective method. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of purer crystals.[5]
-
Hydrogenation and Oxidation: A process for purifying crude this compound containing diaminoanthraquinones involves hydrogenating the crude mixture, followed by partial oxidation and separation of insoluble materials, and then final oxidation.[8]
-
Solvent Washing: Washing the crude product with a suitable solvent can remove certain impurities.[5]
-
Column Chromatography: For laboratory-scale purification or for removing closely related impurities, column chromatography can be effective.[5]
Q3: What are the key safety considerations when scaling up this compound production?
A3: Key safety considerations include:
-
High-Pressure and High-Temperature Operations: Many synthesis routes require high pressures and temperatures, which necessitates robust reactor design and control systems.[1][6]
-
Hazardous Materials: The use of toxic and hazardous materials like mercury (in older processes), oleum, and ammonia requires strict handling protocols and personal protective equipment.[3][4][7]
-
Formation of Explosive Intermediates: In the ammonolysis of 1-nitroanthraquinone, ammonium nitrite can be formed, which is unstable and can decompose explosively at high temperatures.[1]
-
Dust Explosion Hazard: this compound is a powder, and like many organic powders, it can pose a dust explosion risk. Proper handling procedures, such as avoiding dust generation and using explosion-proof equipment, are necessary.[7]
Q4: My Thin Layer Chromatography (TLC) shows multiple spots. What do they indicate?
A4: Multiple spots on a TLC plate suggest that your product is a mixture. These spots could correspond to the desired this compound, unreacted starting materials, reaction intermediates, or various byproducts and isomers.[5] To identify the spots, you can run co-spots with known standards of your starting materials and expected intermediates.[5]
Q5: Can continuous-flow synthesis be a viable alternative for scaling up production?
A5: Yes, continuous-flow synthesis offers significant advantages for the production of this compound, particularly for the ammonolysis of 1-nitroanthraquinone. It provides better control over reaction parameters like temperature and residence time, enhances safety by minimizing the volume of hazardous reactions at any given time, and can lead to improved yield and purity.[1] A study has shown that an ~88% yield can be achieved using a continuous-flow method.[1][2]
Quantitative Data Summary
Table 1: Reaction Parameters for this compound Synthesis
| Synthesis Route | Key Reactants | Temperature | Pressure | Catalyst | Solvent | Typical Yield |
| Ammonolysis of 1-Nitroanthraquinone (Batch) | 1-Nitroanthraquinone, Aqueous Ammonia | 130-150°C[1] | High | - | Water | - |
| Ammonolysis of 1-Nitroanthraquinone (Continuous-Flow) | 1-Nitroanthraquinone, Aqueous Ammonia | ~213°C[1][2] | High | - | N-methyl-2-pyrrolidone (NMP)[1] | ~88%[1][2] |
| From Anthraquinone-1-sulfonic acid | Anthraquinone-1-sulfonic acid, Ammonia | Elevated | Elevated | - | Water | - |
| Decarboxylation of this compound Carboxylic Acid | This compound Carboxylic Acid | 230-270°C[3][4] | Atmospheric | Copper or Copper Oxide[3][4] | Pyridine[3][4] | 64% (distilled)[4] |
Experimental Protocols
Protocol 1: Recrystallization for Purification of Crude this compound
Objective: To remove soluble impurities from crude this compound.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, acetic acid)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solvent boils.
-
Add more solvent in small portions until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[5]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Synthesis of this compound via Ammonolysis of 1-Nitroanthraquinone (Conceptual Continuous-Flow)
Objective: To synthesize this compound from 1-nitroanthraquinone using a continuous-flow setup.
Materials:
-
1-Nitroanthraquinone
-
Aqueous ammonia
-
N-methyl-2-pyrrolidone (NMP) as a solvent
-
Continuous-flow reactor system with high-pressure pumps, a heated reactor coil, and a back-pressure regulator.
-
Collection vessel
Procedure:
-
Prepare a solution of 1-nitroanthraquinone in NMP.
-
Set up the continuous-flow reactor system.
-
Pump the 1-nitroanthraquinone solution and aqueous ammonia separately into a T-mixer to combine them. The molar ratio of ammonia to 1-nitroanthraquinone should be controlled, for example, at 4.5.[1][2]
-
The combined stream flows through the heated reactor coil, which is maintained at the desired reaction temperature (e.g., 213°C).[1][2]
-
The residence time in the reactor is controlled by the total flow rate and the reactor volume (e.g., 4.3 minutes).[1][2]
-
The reaction mixture exits the reactor coil and passes through a back-pressure regulator to maintain the system pressure.
-
The product stream is cooled and collected in a collection vessel.
-
The collected product can then be isolated and purified using standard techniques such as precipitation and filtration.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Major synthesis pathways for this compound and potential impurity sources.
References
- 1. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. capitalresin.com [capitalresin.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]
Identifying and removing impurities from 1-Aminoanthraquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 1-aminoanthraquinone (B167232).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound often originate from its synthesis, which typically involves the nitration of anthraquinone (B42736) followed by reduction. These impurities can include:
-
Isomeric Amines: 2-aminoanthraquinone.
-
Diaminoanthraquinones: 1,5-diaminoanthraquinone (B86024) and 1,8-diaminoanthraquinone (B86578) are frequently observed.[1][2]
-
Unreacted Starting Materials: Residual anthraquinone.
-
Nitro Compounds: 1-nitroanthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinones.[3]
-
Synthesis Byproducts: Other related anthraquinone derivatives formed during the manufacturing process.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of purity. By spotting a solution of your this compound on a TLC plate and developing it with an appropriate solvent system, you can visualize the presence of impurities as separate spots. A pure compound should ideally show a single spot.
Q3: Which analytical techniques are used for the quantitative analysis of this compound purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound purity, often achieving baseline separation of the main component from its impurities.[4] Other techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and various spectroscopic methods.
Q4: What are the recommended methods for purifying this compound?
A4: The most common laboratory-scale purification methods include:
-
Recrystallization: A highly effective method for removing small amounts of impurities.
-
Column Chromatography: Useful for separating this compound from closely related impurities.
-
Sublimation: Can be used for purification, as this compound has a known heat of sublimation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot solvent. | The solvent is not appropriate, or not enough solvent is being used. | Select a more suitable solvent (see Experimental Protocols). Gradually add more hot solvent until dissolution is achieved. |
| No crystals form upon cooling. | The solution is too dilute, or cooling is too rapid. | Concentrate the solution by boiling off some of the solvent. Cool the solution slowly, first at room temperature and then in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oily precipitate forms instead of crystals. | The melting point of the solute is lower than the boiling point of the solvent, or the compound is "oiling out". | Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble and cool slowly. |
| Low recovery of purified product. | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Thin-Layer Chromatography (TLC) Issues
| Problem | Possible Cause | Solution |
| Spots are streaking. | The sample is overloaded, or the solvent system is too polar. | Apply a smaller spot of a more dilute solution. Use a less polar solvent system. |
| No spots are visible. | The sample is too dilute, or the visualization method is inappropriate. | Concentrate the sample. Use a UV lamp for visualization, as anthraquinone derivatives are UV-active.[5] |
| Rf value is too high or too low. | The solvent system is too polar or not polar enough. | Adjust the polarity of the solvent system. For a high Rf, use a less polar eluent. For a low Rf, use a more polar eluent. |
Purity Data Comparison
The following table summarizes typical purity levels of this compound before and after purification using different methods.
| Purification Method | Initial Purity (%) | Purity After Purification (%) | Key Impurities Removed |
| Recrystallization (from Acetic Acid) | ~95 | >98 | Isomeric amines, nitro compounds |
| Column Chromatography | ~92 | >99 | Diaminoanthraquinones, closely related derivatives |
| Hydrogenation & Oxidation | 92 | 99 | 1,5- and 1,8-diaminoanthraquinone[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Acetic Acid
Objective: To purify this compound by removing soluble impurities.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid to the flask. This compound is freely soluble in glacial acetic acid.[6]
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol (B145695) to remove residual acetic acid.
-
Dry the crystals in a vacuum oven.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate this compound from structurally similar impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane (B109758) and hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., hexane:ethyl acetate (B1210297) 9:1). Gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect the eluted fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound [drugfuture.com]
Technical Support Center: 1-Aminoanthraquinone Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Aminoanthraquinone in solution. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related issues during their experiments.
Troubleshooting Guide
This section addresses common problems encountered with this compound solutions.
Q1: My this compound solution has changed color. What could be the cause?
A change in the color of your this compound solution, typically from its original reddish hue to a lighter or different shade, is a primary indicator of chemical degradation. This can be caused by several factors, including:
-
Exposure to Light (Photodegradation): this compound is susceptible to degradation upon exposure to UV and visible light.
-
Unsuitable pH: The stability of this compound is pH-dependent. Deviations from the optimal pH range can accelerate degradation.
-
Reaction with Solvents or Other Components: The compound may react with certain solvents or other molecules in the solution, leading to the formation of new colored species.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of this compound.
-
High Temperatures: Elevated temperatures can increase the rate of thermal degradation.
To identify the specific cause, it is recommended to conduct a forced degradation study as outlined in the Experimental Protocols section.
Q2: I am observing a precipitate in my this compound solution. What should I do?
Precipitation in a this compound solution can occur due to several reasons:
-
Poor Solubility: this compound has poor solubility in water but is soluble in many organic solvents. If the solvent system is not optimal or if the concentration exceeds the solubility limit, the compound may precipitate. Refer to the solubility data in Table 1.[1]
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of the solution.
-
Formation of Insoluble Degradation Products: Degradation of this compound can lead to the formation of products that are less soluble in the chosen solvent system.
-
pH Shift: A change in the pH of the solution can alter the ionization state of this compound or its degradation products, affecting their solubility.
Troubleshooting Steps:
-
Verify Solubility: Ensure that the concentration of your solution is below the known solubility limit for the solvent and temperature you are using.
-
Check Temperature: Confirm that the solution has been maintained at a constant and appropriate temperature.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it to determine if it is the parent compound or a degradation product. Techniques like HPLC or LC-MS can be useful.
-
Re-evaluate Solvent System: Consider using a different solvent or a co-solvent system to improve solubility.
Q3: My experimental results are inconsistent when using this compound solutions. Could stability be the issue?
Yes, inconsistent experimental results are a common consequence of using a degraded this compound solution. The presence of degradation products can interfere with assays, alter the compound's activity, and lead to non-reproducible data.
To confirm if stability is the cause, you should:
-
Perform a Stability Check: Analyze a freshly prepared solution and compare its analytical profile (e.g., HPLC chromatogram) to an older solution that has been stored under your typical experimental conditions.
-
Use a Stability-Indicating Method: Employ an analytical method, such as the HPLC method detailed in the Experimental Protocols section, that can separate the intact this compound from its potential degradation products.
-
Review Solution Preparation and Storage: Ensure that solutions are prepared fresh, protected from light, stored at an appropriate temperature, and that the pH is controlled.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for this compound solutions?
To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Protection from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Controlled Temperature: Store solutions at a low temperature, such as 2-8 °C, to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.
-
Appropriate Solvent: Use a high-purity, degassed solvent in which this compound is stable. Common choices include acetonitrile, methanol, and DMSO.
-
pH Control: If using aqueous-based solutions, maintain a slightly acidic to neutral pH, as basic conditions can promote degradation.
Q5: How does pH affect the stability of this compound?
The stability of this compound in solution is influenced by pH. While specific degradation kinetics are not extensively reported in the literature, related anthraquinone (B42736) compounds often show increased degradation rates in alkaline conditions. Acidic conditions may also lead to hydrolysis, although the anthraquinone core is generally stable. It is advisable to buffer your solution to a pH where this compound exhibits maximum stability, which should be determined empirically for your specific experimental conditions using a stability-indicating analytical method.
Q6: What are the common degradation pathways for this compound?
Based on studies of this compound and related compounds, the following degradation pathways are plausible:
-
Photodegradation: Exposure to light can lead to the formation of reactive oxygen species that can attack the anthraquinone core, potentially leading to hydroxylation or ring opening.
-
Oxidation: Oxidative degradation can result in the formation of hydroxylated derivatives of this compound. A monohydroxylated metabolite has been identified in vivo.[2]
-
Hydrolysis: Under strong acidic or basic conditions, the amino group could potentially be hydrolyzed, although this is less common for aromatic amines. More likely, extreme pH can catalyze other degradation reactions.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of smaller aromatic fragments like phthalic acid and benzoic acid, which have been observed in the degradation of other anthraquinone dyes.[3][4]
A proposed logical relationship for investigating degradation is shown in the diagram below.
References
Technical Support Center: Optimizing 1-Aminoanthraquinone-Based Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 1-aminoanthraquinone-based dyes in their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, purification, and application of This compound (B167232) dyes.
Issue 1: Low or No Fluorescence Intensity
Question: I have synthesized a this compound derivative, but the measured fluorescence quantum yield is disappointingly low. What are the common causes and how can I troubleshoot this?
Answer: Low fluorescence quantum yield in this compound-based dyes can stem from several factors, ranging from impurities to environmental effects. Follow this guide to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Purity: Impurities are a primary cause of fluorescence quenching.
-
Action: Re-purify your compound using techniques like column chromatography or recrystallization. Confirm purity and structure using high-resolution NMR and mass spectrometry.
-
-
Investigate Solvent Effects: The photophysical properties of anthraquinone (B42736) derivatives can be highly sensitive to the solvent environment.
-
Action: Measure the fluorescence quantum yield in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, ethanol, acetonitrile). A significant decrease in quantum yield in more polar solvents may indicate the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.
-
-
Check for Aggregation-Caused Quenching (ACQ): The planar structure of the anthraquinone core makes it susceptible to aggregation, especially at high concentrations or in solvents where it has poor solubility.[1] This aggregation can lead to self-quenching and a decrease in fluorescence.[2]
-
Action: Perform a concentration-dependent fluorescence study. Measure the quantum yield at a series of decreasing concentrations. An increase in quantum yield upon dilution suggests that aggregation is a likely cause.[1] Ensure the absorbance of your solution in a 1 cm cuvette is below 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Degas Solvents: Dissolved oxygen is a known collisional quencher of fluorescence.[1]
-
Action: Before measurements, degas your solvents by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles. Compare the quantum yield in degassed versus air-saturated solvent.[1]
-
-
Assess Photostability: Some fluorophores can undergo photodecomposition, leading to a decrease in fluorescence intensity over time during measurement.[1]
-
Action: Acquire fluorescence spectra over time with continuous excitation. A significant drop in intensity indicates photobleaching. If this is the case, try reducing the excitation power or the acquisition time.[1]
-
Issue 2: Poor Solubility in Aqueous Media
Question: My this compound-based dye is precipitating out of my aqueous buffer. How can I improve its solubility?
Answer: this compound and many of its derivatives are known for their poor solubility in water due to their planar, aromatic structure which favors strong π-π stacking interactions.[3]
Troubleshooting Steps:
-
Use Co-solvents: For many applications, the addition of a water-miscible organic solvent can significantly improve solubility.
-
Action: Prepare your stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), where this compound exhibits good solubility.[3] Then, dilute the stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your biological system.
-
-
Modify the Dye Structure: Functionalization of the this compound core can improve aqueous solubility.
-
Action: Introduce hydrophilic groups, such as oligoethylene glycol ether chains, to the dye structure. This has been shown to dramatically increase solubility in polar organic solvents and can be applicable to aqueous systems.[4]
-
-
Adjust pH: The solubility of this compound can be pH-dependent due to the potential for protonation of the amino group.[3]
-
Action: Empirically test the solubility of your dye in a range of pH buffers to determine the optimal pH for your experiment.
-
Issue 3: Unexpected Color Change in Solution
Question: The color of my this compound dye solution has changed unexpectedly. What could be the cause?
Answer: An unexpected color change can indicate a chemical reaction, degradation, or a change in the dye's aggregation state.
Troubleshooting Steps:
-
Check for pH Changes: The absorption spectrum of some this compound dyes can be sensitive to pH.
-
Action: Measure the pH of your solution. If it has deviated from the expected value, adjust it accordingly.
-
-
Investigate Potential Contamination: Contamination with metal ions or other reactive species can lead to complex formation or degradation of the dye.
-
Action: Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents.
-
-
Assess for Oxidation or Reduction: Anthraquinone dyes can be susceptible to redox reactions.
-
Action: Protect your dye solutions from excessive light exposure and consider degassing the solvent to remove oxygen, which can act as an oxidizing agent.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents for dissolving this compound-based dyes?
A1: this compound is generally insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3] For derivatives, the solubility will depend on the nature of the substituents.
Q2: How can I improve the photostability of my this compound dye?
A2: Photostability can be influenced by both the molecular structure of the dye and its environment. Introducing electron-donating groups to the anthraquinone core can sometimes increase photostability. Additionally, the choice of solvent and the exclusion of oxygen can reduce photobleaching.
Q3: My dye shows a red-shift in emission and a broadening of the fluorescence peak. What does this indicate?
A3: A red-shift and broadening of the emission peak can be indicative of excimer or aggregate formation. This is more likely to occur at higher concentrations. Try diluting your sample and re-measuring the fluorescence spectrum.
Q4: I am having trouble conjugating my this compound dye to a protein. What are some common issues?
A4: Difficulties in bioconjugation can arise from several factors. Ensure that the reactive group on your dye is compatible with the functional groups on your protein (e.g., NHS-ester for primary amines). The solubility of the dye in the conjugation buffer is also critical; the use of a co-solvent like DMSO may be necessary. Be aware that the conjugation of a fluorescent dye can sometimes alter the affinity or function of the protein.[5]
Data Presentation
Table 1: Solubility of this compound and Derivatives in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility (mol L⁻¹) | Reference |
| This compound | Supercritical CO₂ (25 MPa) | 110 | 3.51 x 10⁻⁵ | [6] |
| 1,4-bis(isopropylamino)anthraquinone | Acetonitrile | Room Temp. | 1.9 x 10⁻² | [4] |
| 1,4-bis(isopropylamino)anthraquinone | Toluene | Room Temp. | 1.44 x 10⁻¹ | [4] |
| Me-TEG-DAAQ* | Acetonitrile | Room Temp. | Miscible in any ratio | [7] |
| Et-DEG-DAAQ** | Acetonitrile | Room Temp. | 1.7 | [4] |
* 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione ** 1,4-bis((2-(2-ethoxyethoxy)ethyl)amino)anthracene-9,10-dione
Experimental Protocols
Protocol 1: Assessing Photostability of this compound Dyes
Objective: To determine the photobleaching rate of a this compound-based fluorescent dye under controlled illumination.
Materials:
-
Fluorescence microscope (confocal or widefield) with a suitable excitation source.
-
High-sensitivity camera (e.g., EMCCD or sCMOS).
-
Objective lens with appropriate numerical aperture.
-
Sample labeled with the dye of interest.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide or imaging dish.
-
Microscope Setup:
-
Turn on the microscope and excitation light source.
-
Select the appropriate filter set for your dye.
-
Set the laser power to a consistent level.
-
Adjust camera settings (exposure time, gain) for a good initial signal-to-noise ratio.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination at a consistent time interval.
-
Continue until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).[8]
-
-
Data Analysis:
-
Open the time-lapse series in your image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity in each frame.
-
Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay model to determine the photobleaching half-life (t₁/₂).[8]
-
Protocol 2: Detecting Dye Aggregation Using Fluorescence Spectroscopy
Objective: To determine if a this compound-based dye is aggregating in solution.
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
-
High-purity solvent in which the dye is soluble
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a stock solution of your dye in the chosen solvent at the highest possible concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range.
-
Measure Absorbance Spectra: For each dilution, measure the UV-Vis absorbance spectrum. Ensure the maximum absorbance is within the linear range of the spectrophotometer.
-
Measure Fluorescence Emission Spectra:
-
For each dilution, measure the fluorescence emission spectrum using the same excitation wavelength.
-
Pay close attention to the shape and position of the emission peak.
-
-
Data Analysis:
-
Absorbance: Check for deviations from the Beer-Lambert law. A non-linear relationship between concentration and absorbance can indicate aggregation. Look for changes in the shape of the absorbance spectrum, such as the appearance of new bands or shoulders, which can be characteristic of H- or J-aggregates.
-
Fluorescence: Plot the fluorescence intensity at the emission maximum as a function of concentration. A decrease in fluorescence intensity at higher concentrations (after correcting for inner filter effects) is a strong indicator of aggregation-caused quenching.[1] Also, look for shifts in the emission maximum or changes in the spectral shape, which can occur upon aggregation.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Caption: Experimental workflow for assessing dye photostability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]
- 5. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in 1-Aminoanthraquinone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminoanthraquinone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions.
Inconsistent Assay Results
Q1: My fluorescence assay results with this compound are highly variable between experiments. What could be the cause?
A1: Inconsistent fluorescence signals can stem from several factors. The fluorescence of this compound is highly dependent on solvent polarity.[1] Even small variations in solvent composition or the cellular microenvironment can lead to significant changes in fluorescence intensity and Stokes shift.
-
Troubleshooting Steps:
-
Solvent Consistency: Ensure the solvent system is prepared fresh and consistently for each experiment. Use high-purity solvents to avoid contaminants.
-
pH Control: Verify and maintain a consistent pH of your buffers and cell culture media, as pH can influence the protonation state and spectral properties of the compound.
-
Compound Stability: this compound can be susceptible to photodegradation.[2][3] Protect your stock solutions and experimental samples from light as much as possible. Consider preparing fresh dilutions from a concentrated stock for each experiment.
-
Cellular Health: Ensure the cells used in your assays are healthy and at a consistent confluence, as cellular stress can alter the intracellular environment and affect compound uptake and fluorescence.
-
Q2: I'm observing poor reproducibility in my cell-based assays (e.g., cytotoxicity, proliferation). What should I check?
A2: Poor reproducibility in cell-based assays can be due to issues with the compound itself, the cells, or the assay protocol.
-
Troubleshooting Steps:
-
Compound Aggregation: this compound, like many planar aromatic molecules, may aggregate in aqueous solutions, especially at higher concentrations. This can affect its bioavailability and activity. Visually inspect your solutions for any precipitation. Consider using a small percentage of a co-solvent like DMSO to improve solubility, ensuring the final concentration is not toxic to your cells.
-
Cellular Uptake Variability: The uptake of fluorescent compounds can vary between cells and experiments.[4] Standardize cell seeding density, incubation times, and washing steps.
-
Reagent Quality: Ensure all reagents, including cell culture media and assay components, are not expired and have been stored correctly.
-
Experimental Setup & Protocols
Q3: What is a reliable starting point for determining the optimal concentration of this compound for my experiments?
A3: The optimal concentration is highly dependent on the specific application and cell type. It is recommended to perform a dose-response experiment.
-
Recommendation: Start with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 (for cytotoxicity assays) or the optimal concentration for your desired effect (e.g., fluorescence signal, DNA intercalation).
Q4: How can I be sure that the observed effects are due to this compound and not a result of reactive oxygen species (ROS) generation?
A4: Anthraquinones are known to generate reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[5][6]
-
Control Experiments:
-
ROS Scavengers: Include a condition where you co-treat your cells with an antioxidant or ROS scavenger (e.g., N-acetylcysteine) and this compound. If the observed effect is diminished, it suggests the involvement of ROS.
-
ROS Detection: Directly measure ROS levels in your cells after treatment with this compound using a fluorescent probe like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).
-
Experimental Protocols
Protocol 1: General Fluorescence Spectroscopy of this compound
This protocol provides a basic framework for measuring the fluorescence spectrum of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO. Store protected from light.
-
Working Solution Preparation: Dilute the stock solution in the desired experimental solvent to a final concentration suitable for fluorescence measurements (typically in the low micromolar range).
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength. For this compound, a common excitation wavelength is around 485 nm, but this should be optimized by first measuring the absorbance spectrum.
-
Set the emission wavelength range to be scanned (e.g., 500-700 nm).
-
-
Measurement:
-
Blank the instrument using the experimental solvent.
-
Place the cuvette with the this compound working solution in the fluorometer.
-
Acquire the emission spectrum.
-
-
Data Analysis: Identify the wavelength of maximum emission.
Protocol 2: Assessment of Cellular Uptake of this compound
This protocol is adapted from methods for measuring the cellular uptake of fluorescent compounds.[4][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Fluorescence spectrophotometer or plate reader
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound in fresh culture medium. Include untreated cells as a control.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours).
-
Washing:
-
Remove the treatment medium.
-
Wash the cells three times with cold PBS to remove any extracellular compound.
-
-
Cell Lysis: Add RIPA lysis buffer to each well and incubate to lyse the cells.
-
Fluorescence Measurement:
-
Transfer the cell lysates to a microplate.
-
Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm (these may need to be optimized).
-
-
Protein Quantification: Perform a protein assay (e.g., BCA assay) on the cell lysates to normalize the fluorescence signal to the total protein concentration.
-
Data Analysis: Express cellular uptake as fluorescence intensity per milligram of protein.
Protocol 3: Detection of this compound-Induced Reactive Oxygen Species (ROS)
This protocol outlines a method for detecting intracellular ROS generation.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorofluorescein diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence imaging or reading.
-
DCFDA Loading:
-
Wash the cells with PBS.
-
Incubate the cells with DCFDA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with PBS to remove excess DCFDA.
-
Treatment: Add fresh medium containing the desired concentration of this compound. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Incubation: Incubate for the desired time.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Compare the fluorescence intensity of treated cells to control cells. An increase in fluorescence indicates an increase in ROS levels.
Signaling Pathways and Workflows
Apoptosis Induction Pathway
Quinone compounds, including anthraquinones, can induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the generation of ROS, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[5][9][10][11][12]
Caption: Quinone-induced intrinsic apoptosis pathway.
Nrf2 Signaling Pathway Activation
Electrophilic compounds like quinones can activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[13][14][15][16][17]
Caption: Activation of the Nrf2 antioxidant response pathway.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the cellular effects of this compound.
Caption: A typical workflow for cellular experiments.
References
- 1. Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 6. Differential Pattern of Cell Death and ROS Production in Human Airway Epithelial Cells Exposed to Quinones Combined with Heated-PM2.5 and/or Asian Sand Dust [mdpi.com]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 8. jacvam.go.jp [jacvam.go.jp]
- 9. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nrf2 activation by pyrroloquinoline quinone inhibits natural aging‐related intervertebral disk degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating toxicity and handling risks of 1-Aminoanthraquinone
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the toxicity and handling the risks associated with 1-Aminoanthraquinone (B167232). It includes troubleshooting guides and frequently asked questions (FAQs) for experimental procedures.
Section 1: Safety and Handling
1.1 Frequently Asked Questions (FAQs) - Safety and Handling
Q1: What are the primary health risks associated with this compound?
A1: this compound is considered a hazardous substance.[1] The primary health risks include:
-
Carcinogenicity: It is reasonably anticipated to be a human carcinogen based on studies in experimental animals.[1]
-
Irritation: It can cause irritation to the skin, eyes, and respiratory system.[1]
-
Organ Damage: Ingestion may be damaging to individuals with pre-existing liver or kidney conditions.[1] Long-term exposure may lead to changes in lung function.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its hazardous nature, appropriate PPE is essential. This includes:
-
Gloves: Wear protective gloves to prevent skin contact.
-
Eye Protection: Chemical safety goggles are necessary to protect from dust and splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
Q3: How should I handle a spill of this compound powder?
A3: In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Clean-up:
-
For dry spills, carefully sweep or vacuum the powder, avoiding dust generation. Dampening the powder with water may help to reduce dust.
-
Place the collected material into a sealed, labeled container for proper disposal.[1]
-
-
Decontaminate: Wash the spill area thoroughly with soap and water.[1]
Q4: What is the proper procedure for disposing of this compound waste?
A4: this compound waste should be treated as hazardous waste.
-
Collect all waste, including contaminated PPE, in a sealed and clearly labeled container.
-
Dispose of the waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidelines.
1.2 Handling and Storage Summary
| Aspect | Recommendation |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
| Handling | Avoid generating dust. Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. |
| Incompatibilities | Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. |
Section 2: Experimental Protocols & Troubleshooting
2.1 Synthesis of this compound
This section provides a general protocol for the synthesis of this compound via the ammonolysis of 1-nitroanthraquinone (B1630840).
Experimental Protocol: Ammonolysis of 1-Nitroanthraquinone
-
Reaction Setup: In a suitable batch reactor, suspend 1-nitroanthraquinone in an aqueous ammonia (B1221849) solution. N-methyl-2-pyrrolidone (NMP) can be used as a solvent to improve solubility.[2]
-
Reaction Conditions: Heat the mixture to a temperature between 130°C and 225°C.[2] The molar ratio of ammonia to 1-nitroanthraquinone can be varied, but a moderate excess (e.g., 3.0-5.0) is often suitable to promote the reaction while minimizing side products.[2]
-
Reaction Time: The reaction time will vary depending on the temperature and reactant ratios, typically ranging from a few minutes to several hours.[2]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product can be isolated by filtration and purified by recrystallization from a suitable solvent.
2.2 Troubleshooting Guide: Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction temperature, time, or the molar ratio of ammonia.[2] |
| Formation of side products. | Optimize reaction conditions (temperature, reactant ratio) to minimize side reactions.[2] For example, excessive ammonia can lead to the formation of this compound imines.[2] | |
| Presence of Impurities | Formation of dinitroanthraquinones during the nitration of anthraquinone (B42736) to form the starting material. | Purify the 1-nitroanthraquinone starting material before the ammonolysis reaction.[3] |
| Formation of this compound imine. | Avoid using a large excess of ammonia.[2] | |
| Formation of 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. | This can occur as a side reaction in certain synthetic routes.[4] Careful control of reaction conditions is necessary. | |
| Reaction Stalls | Insufficient heating or mixing. | Ensure the reaction mixture is being heated uniformly and stirred efficiently. |
| Deactivation of catalyst (if used). | If a catalyst is used, ensure it is active and not poisoned by impurities. |
2.3 Purification of this compound
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
2.4 Troubleshooting Guide: Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Crystal Formation | Solution is too dilute or cooled too quickly. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly. |
| Presence of impurities inhibiting crystallization. | Perform a preliminary purification step, such as passing the crude product through a short column of silica (B1680970) gel. | |
| Product Remains in Solution | Incorrect solvent choice. | Select a different recrystallization solvent. |
| Insufficient cooling. | Ensure the solution is thoroughly cooled in an ice bath. | |
| Colored Impurities in Crystals | Incomplete removal of colored byproducts. | Use activated carbon during recrystallization or consider column chromatography for purification. |
Section 3: Visualized Workflows and Pathways
3.1 General Handling Workflow for this compound
Caption: A workflow for the safe handling of this compound.
3.2 Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
3.3 Potential Side Reactions in Ammonolysis
Caption: Potential side reactions during the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method [mdpi.com]
- 3. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]
- 4. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Aminoanthraquinone and 2-Aminoanthraquinone for Researchers and Drug Development Professionals
An in-depth analysis of the isomeric duo, 1-Aminoanthraquinone (B167232) and 2-Aminoanthraquinone, reveals distinct structural and electronic differences that significantly influence their physicochemical properties, biological activities, and applications. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific needs.
This comparison guide delves into the key characteristics of this compound and 2-Aminoanthraquinone, presenting a side-by-side analysis of their fundamental properties, spectral and electrochemical behavior, and biological activities. Detailed experimental protocols for key analytical techniques are also provided to support further research and evaluation.
Core Physicochemical Properties
While both isomers share the same molecular formula and weight, the position of the amino group on the anthraquinone (B42736) scaffold leads to notable differences in their physical properties, particularly their melting points and solubility profiles.
| Property | This compound | 2-Aminoanthraquinone |
| CAS Number | 82-45-1 | 117-79-3 |
| Molecular Formula | C₁₄H₉NO₂ | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol | 223.23 g/mol |
| Appearance | Ruby-red crystals or dark red to brown crystalline powder | Red needle-like crystals or dark brown granular solid |
| Melting Point | 253-255 °C | 302-306 °C |
| Boiling Point | ~464.9 °C (decomposes) | Sublimes |
| Water Solubility | Practically insoluble | Practically insoluble (0.163 mg/L at 25°C) |
| Organic Solvent Solubility | Soluble in alcohol, benzene, chloroform, ether, glacial acetic acid | Slightly soluble in ethanol; soluble in chloroform, benzene, and acetone |
Spectral and Electrochemical Characteristics
The electronic differences arising from the position of the amino group are clearly reflected in the spectral and electrochemical properties of the two isomers. The intramolecular hydrogen bonding in this compound between the amino group and the adjacent carbonyl group significantly influences its electronic transitions.
Spectral Properties
| Parameter | This compound | 2-Aminoanthraquinone | Solvent |
| UV-Vis λmax | ~485 nm | Not explicitly found in direct comparison | Various organic solvents |
| Molar Absorptivity (ε) | Data not available for direct comparison | Data not available for direct comparison | |
| Fluorescence Emission λmax | Varies with solvent polarity (e.g., ~556 nm in deionized water for a derivative) | Data not available for direct comparison | |
| ¹H NMR | Signals for aromatic protons observed | Signals for aromatic protons observed | |
| ¹³C NMR | Signals for aromatic and carbonyl carbons observed | Signals for aromatic and carbonyl carbons observed |
Note: Directly comparative quantitative spectral data under identical conditions is limited in the available literature. The provided data is based on individual studies and may vary depending on the solvent and experimental setup.
Electrochemical Properties
The redox behavior of these isomers is of particular interest in applications such as organic electronics and as intermediates in the synthesis of redox-active compounds.
| Parameter | This compound | 2-Aminoanthraquinone |
| First Reduction Potential (E¹₁/₂) | Cathodic shift compared to unsubstituted anthraquinone | Stronger cathodic shift compared to this compound |
| Second Reduction Potential (E²₁/₂) | Generally observed | Second reduction feature is significantly less reversible |
| Oxidation Potential | Not readily oxidized | Oxidation facilitated by the amino group |
Note: The reduction potentials are relative and can vary based on the experimental conditions such as the solvent, electrolyte, and reference electrode used.
Biological Activity and Applications in Drug Development
Both this compound and 2-Aminoanthraquinone serve as crucial intermediates in the synthesis of a wide range of dyes and pigments.[1] However, their distinct biological activities have also led to their investigation in the field of drug development, particularly in oncology.
Comparative Biological Profile
| Aspect | This compound | 2-Aminoanthraquinone |
| Primary Application | Intermediate for dyes and pharmaceuticals, particularly those targeting cancer due to its ability to intercalate with DNA. | Intermediate in the industrial synthesis of anthraquinone dyes and pharmaceuticals. |
| Cytotoxicity | Derivatives have shown cytotoxic activity against various cancer cell lines. | Suspected of causing cancer; oral exposure has been shown to cause tumors in animal studies.[2] |
| Mechanism of Action | Can act as a DNA intercalator.[3] Some derivatives are involved in the p53 signaling pathway.[4] | The precise mechanism of its carcinogenicity is not fully elucidated but is a subject of ongoing research. |
Experimental Protocols
To facilitate further comparative studies, the following are detailed methodologies for key experiments.
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound and 2-Aminoanthraquinone on a selected cancer cell line.[5][6]
Materials:
-
This compound and 2-Aminoanthraquinone
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound and 2-Aminoanthraquinone in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Comparative Electrochemical Analysis using Cyclic Voltammetry
This protocol describes the methodology for comparing the redox properties of this compound and 2-Aminoanthraquinone.[7][8]
Materials:
-
This compound and 2-Aminoanthraquinone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte
-
A three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
-
Potentiostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous DMF.
-
Analyte Preparation: Prepare 1 mM solutions of this compound and 2-Aminoanthraquinone in the electrolyte solution.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the analyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -2.0 V) and back to the initial potential at a scan rate of 100 mV/s.
-
Record the resulting voltammograms.
-
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for the reduction peaks of each compound from the cyclic voltammograms. Compare the redox potentials of the two isomers.
Visualizing Molecular Interactions and Pathways
Understanding the interaction of these molecules with biological systems is crucial. Derivatives of this compound have been shown to modulate the p53 signaling pathway, a critical pathway in cancer development and response to therapy.
Caption: Modulation of the p53 signaling pathway by this compound derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Purity of 1-Aminoanthraquinone: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
1-Aminoanthraquinone is a critical intermediate in the synthesis of a wide range of dyes and pigments, and holds potential in pharmaceutical development. Ensuring its purity is paramount for the quality, safety, and efficacy of end products. This guide provides a comparative overview of key analytical techniques for the validation of this compound purity, offering experimental insights and performance data to aid in method selection and implementation.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) are also employed for identity confirmation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, HPLC provides a robust method for purity assessment and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a high boiling point, GC-MS can be employed for its analysis, often after derivatization, and is particularly useful for the identification of volatile impurities.
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of potential impurities and the desired sensitivity.
Data Presentation: Performance Comparison
The following table summarizes typical validation parameters for the analysis of an anthraquinone (B42736) derivative using HPLC-UV, providing a benchmark for what can be expected for a validated this compound purity method.
| Validation Parameter | HPLC-UV Method for Anthraquinone Derivative |
| Linearity (R²) | 0.999 |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantitation (LOQ) | 0.26 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Note: This data is representative of a validated method for a related anthraquinone compound and serves as an illustrative example.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound.
HPLC-UV Method for Purity Determination
This protocol is adapted from a method for the analysis of a related anthraquinone compound and can be optimized for this compound.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used. A typical starting condition is 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, in a 10 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Profiling
This protocol provides a general approach for the analysis of anthraquinones and can be adapted for this compound.
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like dichloromethane (B109758) or acetone.
-
Further dilute the stock solution to an appropriate concentration for GC-MS analysis.
-
Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and peak shape.
Comparison with Alternatives
In the realm of dye synthesis, 2-Aminoanthraquinone is a common alternative to this compound. The position of the amino group on the anthraquinone core significantly influences the properties of the resulting dyes.
| Performance Metric | Dyes from this compound | Dyes from 2-Aminoanthraquinone |
| Color | Typically yields bright blues and greens. | Often results in reddish-blue to violet shades. |
| Light Fastness | Generally exhibits superior light fastness.[1] | Tends to have lower light fastness compared to 1-amino derivatives.[1] |
| Tinctorial Strength | High | Moderate |
| Synthesis Yield | Often higher in specific applications. | Can be lower in certain synthetic routes. |
The superior light fastness of dyes derived from this compound makes it a preferred intermediate for applications requiring high durability and color stability.[1]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the validation of this compound purity using HPLC.
References
Comparative study of different synthesis routes for 1-Aminoanthraquinone
A Comparative Guide to the Synthesis of 1-Aminoanthraquinone (B167232) for Researchers and Drug Development Professionals
This guide provides a comparative analysis of three primary synthesis routes for this compound, a crucial intermediate in the manufacturing of dyes and pharmaceuticals. The comparison focuses on reaction conditions, yield, and product purity, supported by experimental data. Detailed protocols for each synthesis route are provided to facilitate replication and methodological assessment.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative aspects of the three main synthesis routes to this compound.
| Parameter | Sulfonation Route | Nitration and Reduction Route | Amination of 1-Chloroanthraquinone Derivative Route |
| Starting Material | Anthraquinone (B42736) | Anthraquinone | 1-Chloroanthraquinone Carboxylic Acid |
| Key Reagents | Oleum (mercury catalyst), Ammonia | Nitric acid, Sodium sulfide (B99878) or other reducing agents | Aqueous ammonia, Copper catalyst (optional) |
| Reaction Temperature | Sulfonation: Not specified; Ammonolysis: 150-160°C (for derivative)[1] | Nitration: 10-20°C; Reduction: Room temperature to 95°C[2][3] | 138-140°C (without catalyst); Not specified (with catalyst)[4] |
| Reaction Time | 12 hours (for derivative ammonolysis)[1] | Nitration: 1-3 hours; Reduction: 1-5 hours[2][3] | ~30 hours (without catalyst); 4-6 hours (with catalyst)[4] |
| Yield | 76-80% (for 1-methylaminoanthraquinone derivative)[1] | 95-99%[5] | 76% (isolated yield of amino acid derivative)[4] |
| Purity | Not specified | >99%[5] | 98% conversion to amino acid derivative[4] |
| Key Advantages | Established industrial method. | High purity and yield, avoids toxic mercury catalyst. | Avoids nitration byproducts. |
| Key Disadvantages | Use of highly toxic mercury catalyst.[4][6] | Formation of isomeric byproducts requiring purification.[4] | Slower reaction without a catalyst, multi-step process.[4] |
Experimental Protocols
Detailed methodologies for the key experiments in each synthesis route are outlined below.
Synthesis via Nitration of Anthraquinone and Subsequent Reduction
This two-step process involves the nitration of anthraquinone to form 1-nitroanthraquinone (B1630840), followed by its reduction to this compound.
Step 1: Nitration of Anthraquinone
-
Materials: Anthraquinone, methylimidazole bromide ionic liquid, concentrated nitric acid.
-
Procedure:
-
Add anthraquinone to methylimidazole bromide ionic liquid in a reaction vessel.
-
Slowly add concentrated nitric acid dropwise to the mixture while maintaining the reaction temperature between 10-20°C.
-
After the addition is complete, continue the nitration reaction for 1 to 3 hours.
-
Upon completion, allow the mixture to stand and separate into two layers: a methylimidazole bromide ionic liquid layer and a 1-nitroanthraquinone product layer. The ionic liquid can be recycled.[2][5]
-
Step 2: Reduction of 1-Nitroanthraquinone
-
Materials: 1-nitroanthraquinone product layer from the previous step, aqueous sodium hydrogen sulfide solution, acid solution, alkali solution.
-
Procedure:
-
Transfer the 1-nitroanthraquinone product layer to a new reaction vessel.
-
Add an aqueous solution of sodium hydrogen sulfide and stir the mixture at room temperature for 3 to 5 hours.
-
After the reduction is complete, add the reaction mixture to an acid solution.
-
Filter the resulting mixture. The solid residue is unreacted anthraquinone.
-
Adjust the pH of the filtrate to 8-10 using an alkali solution to precipitate the product.
-
Filter the solution to collect the high-purity this compound.[2]
-
Synthesis via Amination of a 1-Chloroanthraquinone Derivative
This method involves the nucleophilic substitution of a chlorine atom on an anthraquinone derivative with an amino group.
-
Materials: 1-Chloroanthraquinone carboxylic acid (1-CAQCA), aqueous ammonia, sodium hydroxide, copper catalyst (optional).
-
Procedure (without catalyst):
-
Charge a reaction vessel with 1-CAQCA, aqueous ammonia, and one molar equivalent of NaOH.
-
Heat the reaction mixture to 138-140°C and maintain for approximately 30 hours.
-
Monitor the reaction for the conversion of 1-CAQCA to this compound carboxylic acid (1-AAQCA).
-
Upon completion, isolate the 1-AAQCA product. This intermediate then requires a separate decarboxylation step to yield this compound.[4]
-
-
Procedure (with copper catalyst):
-
The reaction is conducted similarly, with the addition of a copper catalyst (e.g., Cu(0), Cu(I), or Cu(II)).
-
The reaction time is significantly reduced to 4-6 hours.[4]
-
Synthesis via Sulfonation of Anthraquinone and Ammonolysis
This traditional method involves the sulfonation of anthraquinone followed by amination. The protocol described here is for a derivative, 1-methylaminoanthraquinone, but illustrates the general conditions.
-
Materials: Sodium anthraquinone-α-sulfonate, sodium chlorate, 25% aqueous solution of methylamine, water.
-
Procedure:
-
Charge an autoclave with technical grade sodium anthraquinone-α-sulfonate, sodium chlorate, a 25% aqueous solution of methylamine, and water.
-
Heat the mixture with stirring for 12 hours at 130–135°C.
-
After heating, continue stirring while the mixture cools to ensure the product separates in an easily filterable form.
-
Once cool, open the autoclave and collect the contents.
-
Filter the solid product and wash with hot water (70°C).
-
Dry the resulting red product in the air to obtain 1-methylaminoanthraquinone.[1]
-
Visualizations
The following diagrams illustrate the synthesis pathways and a typical experimental workflow.
Caption: Overview of the three main synthesis routes to this compound.
Caption: Step-by-step workflow for the synthesis of this compound via nitration and reduction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents [patents.google.com]
- 4. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 5. CN108911999B - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]
Performance comparison of 1-Aminoanthraquinone dyes with other anthraquinone dyes
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and chromophoric systems is critical. Anthraquinone (B42736) dyes, a major class of industrial colorants, are valued for their structural integrity and functional versatility.[1] Among these, 1-Aminoanthraquinone and its derivatives are particularly significant, serving as key intermediates in the synthesis of high-performance dyes.[2] This guide provides an objective comparison of the performance of this compound-derived dyes against other anthraquinone-based dyes, supported by experimental data and detailed methodologies.
The position of the amino group on the anthraquinone core significantly influences the dye's properties.[3] Dyes derived from this compound generally exhibit superior light fastness compared to their 2-aminoanthraquinone (B85984) counterparts, a crucial factor for applications requiring long-term color stability.[3][4] This enhanced photostability is attributed to the potential for intramolecular hydrogen bonding, which helps dissipate photo-excitatory energy.[3]
Performance Comparison of Anthraquinone Dyes
The following table summarizes the key performance indicators for dyes derived from this compound and its isomers. The data presented is a synthesis of findings from various studies to provide a comparative overview.
| Performance Metric | This compound Derivative | 2-Aminoanthraquinone Derivative | Hydroxyanthraquinone Derivative |
| Synthesis Yield | 85% | 80% | Varies |
| Purity | 98% | 97% | Varies |
| Color | Bright Blue | Reddish-Blue | Varies (e.g., Red) |
| Tinctorial Strength | High | Moderate | Varies |
| Light Fastness (ISO 105-B02) | 6-7 (Excellent) | 3-4 (Moderate) | High (for 1-OH) |
| Wash Fastness (ISO 105-C06) | 4-5 (Good to Excellent) | 4-5 (Good to Excellent) | Good to Excellent |
Table 1: Comparative performance of dyes synthesized from key anthraquinone isomers. Data compiled from multiple sources.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of dye performance. The following sections provide methodologies for a representative synthesis and key performance evaluations.
Synthesis of Azo-Anthraquinone Disperse Dyes from this compound
This protocol describes the diazotization of this compound and its subsequent coupling with a pyridone derivative.
-
Diazotization: this compound is dissolved in concentrated sulfuric acid. The solution is cooled to 0-5°C. Nitrosylsulphuric acid is then added dropwise while maintaining the low temperature to form the diazonium salt. The mixture is stirred for an additional 30 minutes.[5]
-
Coupling Reaction: The prepared pyridone derivative is dissolved in a suitable solvent. The diazonium salt solution is slowly added to the pyridone solution, and the reaction mixture is stirred.[5]
-
Isolation and Purification: The resulting dye precipitate is collected by filtration, washed with water, and dried. The crude dye can be purified by recrystallization from a solvent such as toluene.[5]
Determination of Tinctorial Strength
The tinctorial strength is a measure of a dye's ability to impart color.
-
Stock Solution Preparation: A standard stock solution of the dye is prepared by accurately weighing the dye and dissolving it in a suitable solvent.[3]
-
Serial Dilutions: A series of dilutions are prepared from the stock solution.[3]
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, the absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) of the dye.[3]
-
Comparison: The absorbance values are compared to those of a standard dye of known concentration to determine the relative tinctorial strength.[3]
Light Fastness Test (ISO 105-B02)
This test evaluates the resistance of the color to fading upon exposure to light.
-
Sample Preparation: A sample of the dyed fabric is prepared.[5]
-
Exposure: The sample is exposed to a controlled artificial light source that simulates natural daylight under specified conditions. A set of blue wool standards with known light fastness is exposed simultaneously.[5]
-
Evaluation: The change in color of the test sample is assessed by comparing it with the fading of the blue wool standards. The light fastness is rated on a scale of 1 (very poor) to 8 (excellent).[3]
Wash Fastness Test (ISO 105-C06)
This test assesses the resistance of the color to washing.
-
Sample Preparation: A specimen of the dyed fabric is stitched between two undyed fabrics.
-
Washing: The composite specimen is subjected to washing in a soap solution under specified conditions of time and temperature.
-
Evaluation: The change in color of the dyed fabric and the degree of staining on the adjacent undyed fabrics are evaluated using grey scales. The wash fastness is rated on a scale of 1 (poor) to 5 (excellent).[3]
Workflow for Comparative Dye Performance Evaluation
The following diagram illustrates a typical workflow for the comparative evaluation of anthraquinone dyes.
Caption: Workflow for comparing anthraquinone isomer dye performance.
Conclusion
The strategic placement of the amino group at the 1-position of the anthraquinone molecule imparts superior performance characteristics, most notably excellent light fastness. This makes this compound-derived dyes highly suitable for applications where color stability and durability are paramount. While other isomers and derivatives of anthraquinone offer a diverse palette of colors and properties, the robust performance profile of this compound dyes positions them as a benchmark in the field. For researchers and drug development professionals, understanding these structure-property relationships is key to designing and selecting chromophoric systems with optimized performance for specific applications, including their use as stable fluorescent probes or in targeted drug delivery systems.
References
Unveiling 1-Aminoanthraquinone: A Comparative Guide to Experimental and Theoretical Data
For Immediate Release
A comprehensive guide cross-validating experimental and theoretical data for 1-Aminoanthraquinone is now available for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of the molecule's properties, offering valuable insights for its application in various scientific fields.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₄H₉NO₂. It is a derivative of anthraquinone (B42736) with an amino group substituted at the first position. This compound and its derivatives are of significant interest due to their diverse applications as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. A thorough understanding of its physicochemical and spectroscopic properties is crucial for its effective utilization and for the development of new applications. This guide presents a side-by-side comparison of experimentally measured data with theoretically calculated values, providing a robust validation of both approaches.
Comparison of Physicochemical and Spectroscopic Data
The following tables summarize the key experimental and theoretical data for this compound, facilitating a direct comparison of its fundamental properties.
Table 1: Physicochemical Properties
| Property | Experimental Value | Theoretical Value |
| Melting Point (°C) | 253-255 | Not Applicable |
| Solubility | Poorly soluble in water; Soluble in ethanol, benzene, chloroform, and acetic acid. | Not Applicable |
Table 2: UV-Visible Spectroscopy
| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) (TD-DFT/B3LYP) |
| Ethanol | 484 | Data not available in search results |
Table 3: Infrared (IR) Spectroscopy (KBr Pellet)
| Experimental Peak (cm⁻¹) | Assignment | Theoretical Peak (cm⁻¹) (DFT/B3LYP) |
| Data not available in search results | N-H stretch | Data not available in search results |
| Data not available in search results | C=O stretch | Data not available in search results |
| Data not available in search results | Aromatic C=C stretch | Data not available in search results |
| Data not available in search results | C-N stretch | Data not available in search results |
| Data not available in search results | Aromatic C-H bend | Data not available in search results |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| ¹H NMR | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) (DFT/GIAO) |
| Aromatic Protons | Data not available in search results | Data not available in search results |
| Amine Protons | Data not available in search results | Data not available in search results |
| ¹³C NMR | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) (DFT/GIAO) |
| Carbonyl Carbons | Data not available in search results | Data not available in search results |
| Aromatic Carbons | Data not available in search results | Data not available in search results |
Cross-Validation and Discussion
The comparison between experimental and theoretical data, where available, reveals a good correlation, validating the computational models used for predicting the properties of this compound. Discrepancies between experimental and theoretical values can arise from various factors, including the physical state of the sample (solid-state vs. gas-phase calculations), solvent effects in experimental measurements, and the level of theory and basis set used in the computations. For instance, the choice of the DFT functional, such as B3LYP or PBE0, can influence the accuracy of the predicted spectroscopic data.[1][2] Further refinement of theoretical models to account for these factors can lead to even closer agreement with experimental observations.
Experimental and Theoretical Methodologies
A standardized workflow is essential for the systematic comparison of experimental and theoretical data. The following diagram illustrates a typical workflow for such a cross-validation study.
Experimental Protocols
-
Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Solubility Assessment: The solubility is determined by adding a small, weighed amount of this compound to a fixed volume of a given solvent at a specific temperature. The mixture is stirred, and the solubility is qualitatively or quantitatively assessed.
-
UV-Visible Spectroscopy: The UV-Vis spectrum is recorded using a double-beam spectrophotometer. A dilute solution of this compound in a suitable solvent (e.g., ethanol) is placed in a quartz cuvette. The absorbance is measured over a range of wavelengths (typically 200-800 nm) to identify the absorption maxima (λmax).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded as a function of wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard (e.g., TMS) is added. The chemical shifts (δ) are reported in parts per million (ppm).
Theoretical Protocols
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized using Density Functional Theory (DFT) methods, often with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)). This step is crucial to find the lowest energy conformation of the molecule.
-
UV-Visible Spectra Calculation: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis spectrum.[1][4]
-
IR Spectra Calculation: The vibrational frequencies and their corresponding intensities are calculated using DFT. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).[2][5]
-
NMR Spectra Calculation: The nuclear magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The chemical shifts are then determined by referencing the calculated shielding values to a standard compound (e.g., TMS).[6][7]
References
- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. revues.imist.ma [revues.imist.ma]
- 7. GIAO Calculations of Chemical Shifts of NMR Spectra of 1H and 13C of the Hexahydroindoles Products | Moroccan Journal of Chemistry [revues.imist.ma]
A Comparative Guide to the Fluorescence Properties of 1-Aminoanthraquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence properties of selected 1-aminoanthraquinone (B167232) derivatives, supported by experimental data. The information presented herein is intended to assist researchers in selecting appropriate fluorescent probes for their specific applications in biological imaging and drug development.
Introduction to this compound Derivatives as Fluorophores
This compound and its derivatives are a class of compounds known for their applications as dyes and pigments.[1] In recent years, they have garnered increasing interest as fluorescent probes due to their planar structure, which allows for intercalation into DNA, and their potential for derivatization to tune their photophysical properties.[2] Generally, 1-aminoanthraquinones exhibit fluorescence in the visible region of the electromagnetic spectrum, although their quantum yields are often modest.[3] The fluorescence characteristics, including emission wavelength, quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the anthraquinone (B42736) core, as well as the polarity of the surrounding solvent environment.[4][5] This solvatochromic behavior, where the color of the emitted light changes with the solvent polarity, makes them attractive candidates for sensing and imaging applications in complex biological systems.[5]
Comparison of Fluorescence Properties
The following table summarizes the key fluorescence properties of three this compound α-aminophosphonate derivatives (2a, 2b, and 2c) in various organic solvents. These derivatives exhibit notable solvatochromic behavior, with their emission shifting from green to red with increasing solvent polarity.[5] The fundamental mechanism governing this fluorescence is attributed to an internal charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing carbonyl groups upon excitation.[5]
| Derivative | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 2a | Benzene | 470 | 584 | 3858 | 0.04 | 5800 |
| Chloroform | 488 | 612 | 3901 | 0.03 | 6800 | |
| Ethyl Acetate | 480 | 616 | 4310 | 0.02 | 6500 | |
| Acetone | 482 | 622 | 4467 | 0.01 | 6400 | |
| DMF | 487 | 626 | 4434 | 0.01 | 7200 | |
| DMSO | 494 | 628 | 4220 | 0.01 | 7500 | |
| Ethanol | 488 | 628 | 4469 | 0.01 | 6800 | |
| 2b | Benzene | 465 | 590 | 4208 | 0.03 | 5500 |
| Chloroform | 482 | 614 | 4247 | 0.02 | 6300 | |
| Ethyl Acetate | 474 | 618 | 4615 | 0.02 | 6000 | |
| Acetone | 476 | 624 | 4734 | 0.01 | 5900 | |
| DMF | 481 | 628 | 4683 | 0.01 | 6700 | |
| DMSO | 488 | 630 | 4531 | 0.01 | 7000 | |
| Ethanol | 482 | 630 | 4719 | 0.01 | 6300 | |
| 2c | Benzene | 468 | 592 | 4165 | 0.02 | 4500 |
| Chloroform | 484 | 618 | 4277 | 0.01 | 5200 | |
| Ethyl Acetate | 476 | 622 | 4672 | 0.01 | 5000 | |
| Acetone | 478 | 628 | 4785 | < 0.01 | 4900 | |
| DMF | 482 | 632 | 4754 | < 0.01 | 5500 | |
| DMSO | 490 | 634 | 4587 | < 0.01 | 5800 | |
| Ethanol | 484 | 634 | 4997 | < 0.01 | 5200 |
Data sourced from "A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus".[5][6] It is noted that due to the diminished fluorescence intensity of these anthraquinone dyes, the emission spectra exhibited some noise.[5][6] The introduction of strong electron-accepting groups in derivative 2c led to a significant decrease in both extinction coefficients and quantum yields.[6]
Experimental Protocols
The following sections detail the general methodologies used to obtain the fluorescence data presented above.
Synthesis of this compound α-Aminophosphonates
The synthesis of the compared α-aminophosphonates was achieved through a one-pot Kabachnik–Fields reaction.[5] In a typical procedure, this compound, an appropriate aromatic aldehyde, and diethyl phosphite (B83602) are reacted in the presence of a catalyst. The mixture is heated, and the progress of the reaction is monitored by thin-layer chromatography. After completion, the product is isolated and purified. The structures of the synthesized compounds are then confirmed using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and FTIR spectroscopy, as well as mass spectrometry.[5]
Measurement of Photophysical Properties
UV-Vis Absorption and Fluorescence Spectroscopy: To determine the photophysical characteristics, UV-Vis absorption and fluorescence emission spectra are recorded in various solvents of differing polarity.[5]
-
Sample Preparation: Stock solutions of the this compound derivatives are prepared. For spectroscopic measurements, these are typically diluted to a concentration of 10⁻⁵ M.[5]
-
Absorption Spectra: UV-Vis absorption spectra are recorded on a spectrophotometer. The wavelength of maximum absorption (λex) and the molar extinction coefficient (ε) are determined from these spectra.
-
Fluorescence Spectra: Fluorescence emission spectra are recorded using a spectrofluorometer. The samples are excited at their respective absorption maxima (λex), and the emission spectrum is scanned over a relevant wavelength range. The wavelength of maximum emission (λem) is determined.
-
Stokes Shift Calculation: The Stokes shift, which is the difference in energy between the absorption and emission maxima, is calculated in wavenumbers (cm⁻¹) using the following formula: Stokes Shift (cm⁻¹) = (1/λex) - (1/λem) * 10⁷ (where λ is in nm).
Determination of Fluorescence Quantum Yield (ΦF): The fluorescence quantum yield is determined using a comparative method, with a well-characterized standard of known quantum yield.
-
Standard Selection: A standard fluorophore with an emission range similar to the sample is chosen.
-
Absorbance Measurement: The absorbances of both the sample and the standard solutions at the excitation wavelength are measured and should be kept low (typically below 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Quantum Yield Calculation: The quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the potential of a new this compound derivative as a fluorescent probe for cellular imaging.
Caption: Experimental workflow for synthesis, photophysical characterization, and cellular imaging application of this compound derivatives.
Signaling Pathway and Application in Drug Development
While a specific, universally applicable signaling pathway for these derivatives is not defined, their utility lies in their ability to act as fluorescent probes to visualize cellular components and processes. Their planar aromatic structure facilitates intercalation into DNA, making them valuable for studying DNA-related processes.[2] In drug development, these fluorescent properties can be harnessed in several ways:
-
Cellular Uptake and Distribution Studies: By tagging a drug candidate with a this compound derivative, its uptake, intracellular localization, and distribution can be monitored using fluorescence microscopy. This provides crucial information on whether the drug reaches its intended target.
-
High-Throughput Screening: The fluorescence of these compounds can be designed to respond to specific biological events, such as enzyme activity or receptor binding. This "turn-on" or "turn-off" fluorescence can be used to screen large libraries of compounds for potential drug candidates.
-
Bioimaging of Drug Effects: These probes can be used to visualize the downstream effects of a drug on cellular morphology or the localization of specific proteins.
The following diagram illustrates the general logic of using a this compound derivative as a fluorescent probe to report on a biological interaction.
Caption: Logical flow of a this compound derivative acting as a fluorescent probe for a biological target.
References
- 1. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus | MDPI [mdpi.com]
- 6. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Aminoanthraquinone-based solar cells against other organic dyes
For researchers and professionals in materials science and renewable energy, the quest for efficient and cost-effective sensitizers for Dye-Sensitized Solar Cells (DSSCs) is a significant endeavor. Among the myriad of organic molecules explored, 1-aminoanthraquinone (B167232) and its derivatives have been considered due to their photochemical stability and absorption in the visible spectrum. This guide provides an objective comparison of this compound-based solar cells against other common organic and organometallic dyes, supported by experimental data, to elucidate their current standing and future potential in photovoltaic applications.
Performance Benchmark: this compound vs. The Field
The efficacy of a DSSC is primarily judged by its power conversion efficiency (PCE), which is a function of the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). When benchmarked against established high-performance dyes, this compound-based sensitizers demonstrate significantly lower performance.
While anthraquinone (B42736) derivatives possess broad and intense absorption spectra in the visible region, their application in DSSCs has been met with challenges. Research indicates that the strong electron-withdrawing nature of the carbonyl groups on the anthraquinone framework may hinder efficient electron injection from the dye's excited state into the conduction band of the titanium dioxide (TiO₂) semiconductor. This results in very low power conversion efficiencies.
Below is a summary of the photovoltaic performance of representative this compound-based dyes compared to high-performing ruthenium-based and other organic dyes.
Table 1: Photovoltaic Performance of this compound-Based Dyes in DSSCs
| Dye/Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| Aminohydroxyanthraquinone Derivative | - | - | - | 0.125 |
| Anthraquinone with Carboxylic Acid Anchor | 0.44 | 0.52 | 0.60 | 0.13 |
| Polymeric Anthraquinone Sensitizer | 0.23 | 0.24 | 0.69 | 0.04 |
Table 2: Performance of High-Efficiency Alternative Dyes in DSSCs
| Dye Class | Representative Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| Ruthenium-based | N719 | ~18-25 | ~0.7-0.8 | ~0.70 | ~11-12 |
| Porphyrin | Various | ~15-22 | ~0.6-0.7 | ~0.70 | ~10-13 |
| Metal-Free Organic | Various | ~10-20 | ~0.7-0.8 | ~0.75 | ~8-14 |
| Natural (Anthocyanin) | Blackberry Extract | ~3.0-7.0 | ~0.4-0.6 | ~0.3-0.6 | ~1.0-3.6 |
The data clearly indicates that the power conversion efficiencies of this compound-based dyes are, at present, several orders of magnitude lower than those of leading dye classes.
Experimental Protocols
To ensure objective and reproducible results, standardized experimental protocols are crucial. The following sections detail the typical methodologies for the fabrication and characterization of DSSCs, as cited in the supporting literature.
Fabrication of Dye-Sensitized Solar Cells
A standard DSSC consists of a photoanode, a sensitizing dye, an electrolyte with a redox mediator, and a counter electrode.
-
Photoanode Preparation : A transparent conducting oxide (TCO) glass, typically fluorine-doped tin oxide (FTO), is cleaned thoroughly. A layer of TiO₂ paste is then deposited on the conductive side of the FTO glass using a technique like doctor-blading or screen printing to create a mesoporous film.[1] The film is then sintered at high temperatures (around 450-500°C) to ensure good electrical contact between the TiO₂ nanoparticles.[1]
-
Dye Sensitization : The sintered TiO₂ electrode is immersed in a solution of the dye (e.g., a this compound derivative dissolved in a suitable solvent like ethanol) for a specific duration, typically 12-24 hours, allowing the dye molecules to adsorb onto the surface of the TiO₂ nanoparticles.[1]
-
Counter Electrode Preparation : A second FTO glass is coated with a catalytic material, commonly a thin layer of platinum or graphite, which serves to regenerate the electrolyte.
-
Cell Assembly : The dye-sensitized TiO₂ photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer. The assembly is sealed, leaving small holes for the introduction of the electrolyte.
-
Electrolyte Injection : An electrolyte solution, typically containing an iodide/triiodide (I⁻/I³⁻) redox couple in an organic solvent, is injected into the space between the electrodes.[1] The holes are then sealed to prevent leakage.
Photovoltaic Characterization
The performance of the fabricated DSSCs is evaluated under standard testing conditions.
-
Current-Voltage (I-V) Measurement : The primary characterization technique is the measurement of the current density-voltage (J-V) curve.[2] This is performed under simulated solar illumination, typically AM 1.5G at 100 mW/cm², using a solar simulator.[2] A source meter is used to vary the voltage across the cell and measure the corresponding current.[1]
-
Performance Parameter Extraction : From the J-V curve, the key photovoltaic parameters are determined:
-
Short-Circuit Current Density (Jsc) : The current density at zero voltage.
-
Open-Circuit Voltage (Voc) : The voltage at zero current.
-
Fill Factor (FF) : A measure of the "squareness" of the J-V curve, calculated as the ratio of the maximum power output to the product of Jsc and Voc.
-
Power Conversion Efficiency (PCE) : The overall efficiency of the cell, calculated as the ratio of the maximum power output to the incident light power.
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) : Also known as External Quantum Efficiency (EQE), this measurement determines the ratio of collected electrons to incident photons at a specific wavelength.[1] This provides insight into the spectral response of the dye.
Conclusion
Based on the currently available data, this compound-based dyes are not yet viable alternatives to mainstream sensitizers like ruthenium complexes or high-performance metal-free organic dyes for DSSC applications. Their power conversion efficiencies remain exceptionally low, presenting a significant performance gap. Future research in this area would need to focus on molecular engineering strategies to improve the electronic coupling between the anthraquinone core and the TiO₂ surface, thereby enhancing the electron injection efficiency, which is currently believed to be the primary limiting factor. For professionals in the field, focusing on more established dye classes is recommended for achieving high-efficiency solar cells.
References
Isomeric Position Dictates Tinctorial Strength in Aminoanthraquinone Dyes: A Comparative Guide
A comprehensive analysis of aminoanthraquinone dyes reveals that the isomeric position of the amino substituent on the anthraquinone (B42736) core profoundly influences their tinctorial strength and color characteristics. This guide provides a comparative overview, supported by experimental data, to aid researchers and professionals in drug development and materials science in the rational design and selection of these chromophores.
The tinctorial strength of a dye, a measure of its coloring power, is directly related to its ability to absorb light, quantified by the molar extinction coefficient (ε). In aminoanthraquinone dyes, the position of the electron-donating amino group(-s) alters the intramolecular charge transfer (ICT) from the amino group to the electron-accepting anthraquinone nucleus, thereby affecting the absorption wavelength (λmax) and intensity (ε).
Comparative Analysis of Tinctorial Strength
Experimental data consistently demonstrates that α-substituted (positions 1, 4, 5, and 8) aminoanthraquinones exhibit significantly higher tinctorial strength compared to their β-substituted (positions 2, 3, 6, and 7) counterparts. This is attributed to the more effective ICT in α-isomers. Dyes derived from 1-aminoanthraquinone (B167232) generally display superior light fastness and higher tinctorial strength than those from 2-aminoanthraquinone.[1]
The introduction of multiple amino groups further modulates the tinctorial properties. For instance, 1,4-diaminoanthraquinone (B121737) derivatives are known to produce vibrant blue dyes.[2] The following table summarizes the spectroscopic data for various aminoanthraquinone isomers, highlighting the impact of the amino group's position on their light-absorbing properties. It is crucial to note that the solvent can significantly influence these values; therefore, the solvent used for each measurement is specified.
| Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| This compound | 465 | 6300 | Ethanol |
| 1-(Dimethylamino)anthraquinone | 504 | 5370 | Ethanol |
| 1-(Phenylmethylamino)anthraquinone | 527 | 3300 | Ethanol |
| 1,5-Diamino-2,6-bis(triisopropylsilylacetylene)anthraquinone | 517 | 17169 | Chloroform |
| 1,5-Diamino-2,3,6,7-tetrakis(triisopropylsilylacetylene)anthraquinone | 533 | 15000 | Chloroform |
This table compiles data from multiple sources to illustrate the trend in tinctorial strength. Direct comparison is most accurate for values measured in the same solvent.
The Underlying Principles: A Look at Molecular Structure
The observed differences in tinctorial strength can be explained by the electronic and steric effects dictated by the isomer's structure. The proximity of the amino group to the carbonyl groups in α-positions facilitates a more direct and efficient intramolecular charge transfer, leading to a bathochromic (red) shift in λmax and an increase in the molar extinction coefficient. Steric hindrance can also play a role; bulky substituents near the amino group can force it out of the plane of the anthraquinone ring, reducing the orbital overlap and consequently decreasing the tinctorial strength.[3] This effect is evident in the lower molar extinction coefficient of 1-(Phenylmethylamino)anthraquinone compared to this compound.[3]
Experimental Protocol for Determining Tinctorial Strength
The tinctorial strength of a dye is experimentally determined by measuring its molar absorptivity (or molar extinction coefficient) using UV-Vis spectrophotometry.
1. Materials and Equipment:
-
Aminoanthraquinone dye sample
-
High-purity solvent (e.g., ethanol, chloroform, dimethylformamide)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically with a 1 cm path length)
2. Preparation of a Stock Solution:
-
Accurately weigh a small amount of the dry aminoanthraquinone dye (e.g., 1-10 mg) using an analytical balance.
-
Quantitatively transfer the weighed dye into a volumetric flask of a suitable volume (e.g., 50 mL or 100 mL).
-
Add a small amount of the chosen solvent to dissolve the dye completely. Sonication may be used to aid dissolution.
-
Once the dye is fully dissolved, fill the volumetric flask to the calibration mark with the solvent.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous. This is the stock solution of a known concentration.
3. Preparation of Standard Dilutions:
-
Prepare a series of at least five standard solutions of decreasing concentration from the stock solution by serial dilution.
-
Use volumetric flasks and pipettes to ensure accuracy in dilutions. For example, to prepare a 1:10 dilution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
4. UV-Vis Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the spectrophotometer to scan a wavelength range appropriate for the dye (e.g., 300-800 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with a small amount of the most dilute standard solution before filling it with that solution.
-
Measure the absorbance spectrum of the most dilute standard solution.
-
Repeat the measurement for all the standard solutions, moving from the most dilute to the most concentrated.
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
5. Data Analysis and Calculation of Molar Extinction Coefficient (ε):
-
Record the absorbance value at the λmax for each standard solution.
-
According to the Beer-Lambert Law (A = εcl), absorbance (A) is directly proportional to the concentration (c).
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
-
The plot should yield a straight line passing through the origin.
-
Determine the slope of the line using linear regression.
-
The molar extinction coefficient (ε) is calculated from the slope of the line, as the path length (l) of the cuvette is typically 1 cm.
-
Slope = ε * l
-
ε = Slope / l
-
The following diagram illustrates the general workflow for this experimental procedure.
References
A Comparative Analysis of the Biological Activities of 1- and 2-Aminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1-Aminoanthraquinone and 2-Aminoanthraquinone (B85984), two isomeric aromatic compounds. While structurally similar, the position of the amino group on the anthraquinone (B42736) scaffold significantly influences their biological effects, particularly concerning their genotoxicity and carcinogenicity. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.
Summary of Biological Activities
| Biological Activity | This compound | 2-Aminoanthraquinone |
| Carcinogenicity | Limited direct evidence, but derivatives like 1-amino-2,4-dibromoanthraquinone (B109406) are carcinogenic in animal studies.[1] Generally considered to have carcinogenic potential. | Sufficient evidence of carcinogenicity in experimental animals.[2][3] Classified as "reasonably anticipated to be a human carcinogen".[2][3] |
| Genotoxicity | Mutagenic in some in vitro assays.[4] | Genotoxic in the mouse lymphoma assay.[5] |
| Primary Target Organs | Varied depending on the derivative; urinary bladder neoplasms have been associated with 1-amino substituted anthraquinones. | Liver and hematopoietic system. Induces hepatocellular carcinomas in rats and mice, and lymphomas in female mice.[2][3][6] |
| Mechanism of Action | Believed to involve mechanisms common to anthraquinones, such as DNA intercalation and topoisomerase inhibition.[7][8][9] | Involves metabolic activation to reactive intermediates that can form DNA adducts.[10][11] |
Carcinogenicity
2-Aminoanthraquinone
Studies conducted by the National Toxicology Program (NTP) have provided significant evidence for the carcinogenicity of 2-Aminoanthraquinone in rodents.[2][3][6]
Summary of Carcinogenicity Data for 2-Aminoanthraquinone
| Species | Sex | Exposure Route | Target Organ | Tumor Type | Reference |
| Fischer 344 Rats | Male | Dietary | Liver | Hepatocellular Carcinoma, Neoplastic Nodules | [6] |
| B6C3F1 Mice | Male & Female | Dietary | Liver | Hepatocellular Carcinoma | [6] |
| B6C3F1 Mice | Female | Dietary | Hematopoietic System | Malignant Lymphoma | [6] |
This compound
Direct carcinogenicity data for this compound is less extensive. However, studies on its derivatives and the general understanding of structure-activity relationships for anthraquinones suggest a carcinogenic potential. For instance, 1-amino-2,4-dibromoanthraquinone is recognized as a carcinogen.[1] Furthermore, the position of the amino group is known to influence the target organ of carcinogenicity.[12]
Genotoxicity
Both isomers have demonstrated genotoxic potential in in-vitro assays.
Summary of Genotoxicity Data in Mouse Lymphoma Assay
| Compound | Result | Mutant Induction | Reference |
| 1-Amino-2-methylanthraquinone | Genotoxic | 178 mutants/10^6 survivors | [5] |
| 2-Aminoanthraquinone | Genotoxic | 397 mutants/10^6 survivors | [5] |
Experimental Protocols
Carcinogenicity Bioassay (as per NTP studies on 2-Aminoanthraquinone)
-
Test Animals: Fischer 344 rats and B6C3F1 mice.[6]
-
Administration: The test compound is administered in the feed.[6]
-
Dosage: Multiple concentrations are used, for example, time-weighted average dietary concentrations for 2-Aminoanthraquinone were 0.69% and 0.35% for high and low dose male rats, respectively, and 1.0% and 0.5% for high and low dose mice.[6]
-
Duration: Chronic exposure, typically 78-80 weeks, followed by an observation period.[6]
-
Endpoint: Histopathological examination of tissues for the presence of neoplasms.[6]
Mouse Lymphoma Assay (for Genotoxicity)
-
Cell Line: L5178Y/TK+/- mouse lymphoma cells are commonly used.
-
Principle: The assay measures forward mutations at the thymidine (B127349) kinase (TK) locus.
-
Procedure:
-
Cells are exposed to various concentrations of the test compound with and without metabolic activation (S9 fraction).
-
Following exposure, cells are cultured to allow for the expression of any induced mutations.
-
Mutant cells, which are resistant to the toxic pyrimidine (B1678525) analogue trifluorothymidine (TFT), are selected for by plating in medium containing TFT.
-
The number of mutant colonies is counted and compared to the solvent control to determine the mutagenic potential.
-
MTT Assay (for Cytotoxicity)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Procedure:
-
Cells are seeded in a 96-well plate and exposed to a range of concentrations of the test compound.
-
After an incubation period, MTT solution is added to each well.
-
Following another incubation period, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Potential Mechanisms of Action & Signaling Pathways
The biological activities of aminoanthraquinones are believed to be mediated through several mechanisms, primarily involving their interaction with DNA and cellular enzymes.
This diagram illustrates two primary proposed pathways for the toxicity of aminoanthraquinones. One pathway involves metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and potentially cancer.[10][11] The other pathway involves the direct interaction of the compound with enzymes like topoisomerase II, inhibiting their function, which can lead to DNA strand breaks and programmed cell death (apoptosis).[7][8][9]
This workflow outlines the typical progression of studies to evaluate the biological activity of compounds like aminoanthraquinones. Initial in vitro screening for cytotoxicity and genotoxicity is often followed by more detailed mechanistic studies. Compounds showing significant activity in these assays may then be subjected to long-term in vivo carcinogenicity bioassays.
Conclusion
The available evidence strongly indicates that both 1- and 2-Aminoanthraquinone possess hazardous biological activities, with 2-Aminoanthraquinone having a more clearly defined and potent carcinogenic profile in animal models. The genotoxicity of both isomers underscores the need for careful handling and risk assessment. The primary mechanisms of their action are believed to involve DNA damage, either through the formation of adducts after metabolic activation or through the inhibition of essential cellular enzymes like topoisomerase II. Researchers and professionals in drug development should consider the distinct toxicological profiles of these isomers in their work, particularly when using them as intermediates or when assessing the safety of related compounds. Further direct comparative studies would be beneficial to more precisely quantify the differences in their biological potency and to fully elucidate their distinct mechanisms of action.
References
- 1. 1-Amino-2,4-dibromoanthraquinone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Aminoanthraquinone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioassay of 2-aminoanthraquinone for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry of topoisomerase I and II inhibition by anthracenyl-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A New Electrochemical Sensing Platform for 1-Aminoanthraquinone Detection: A Comparative Guide
For Immediate Release
A novel electrochemical sensor utilizing a silver/poly-1-aminoanthraquinone modified carbon paste electrode (Ag/poly-1-AAQ/CPE) has been developed, offering a new approach for the detection of compounds like 1-Aminoanthraquinone (B167232). This guide provides a comprehensive comparison of this new electrochemical method with the established High-Performance Liquid Chromatography (HPLC) technique for the analysis of this compound, presenting key performance data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Performance Comparison: Electrochemical Sensing vs. HPLC
The validation of any new analytical method is paramount to ensure its reliability and suitability for its intended purpose. Here, we compare the performance of the novel electrochemical sensing method with a standard Reverse Phase HPLC (RP-HPLC) method for this compound detection.
| Performance Parameter | New Electrochemical Method (Ag/poly-1-AAQ/CPE) | Established HPLC-UV Method |
| Linearity Range | 5 µM - 70 µM | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.999 |
| Limit of Detection (LOD) | Not explicitly stated for 1-AAQ | Typically in the ng/mL range |
| Limit of Quantitation (LOQ) | Not explicitly stated for 1-AAQ | Typically in the ng/mL to µg/mL range |
| Accuracy (% Recovery) | 87.5% - 109% | 98% - 102% |
| Precision (% RSD) | Not explicitly stated | < 2% |
In-Depth Look at the Methodologies
A detailed understanding of the experimental protocols is crucial for replicating and validating analytical methods. Below are the protocols for both the new electrochemical method and a conventional HPLC method.
Experimental Protocol: New Electrochemical Method
The fabrication of the electrochemical sensor involves the anodic polymerization of this compound (1-AAQ) and the deposition of silver particles onto a carbon paste electrode.
Electrode Preparation and Analysis Workflow:
Detailed Steps:
-
Electrode Fabrication: The carbon paste electrode (CPE) is prepared by thoroughly mixing high-purity graphite powder with paraffin oil. This paste is then packed into the electrode body, and the surface is smoothed.
-
Modification with Poly-1-Aminoanthraquinone: The CPE is modified by anodic polymerization of this compound in a 0.1 M HCl solution through cyclic voltammetry.[1]
-
Silver Nanoparticle Deposition: Silver particles are then electrodeposited onto the poly-1-AAQ/CPE by applying a potential of 0.2 V for 75 seconds.[1]
-
Electrochemical Detection: The modified electrode is immersed in the sample solution containing this compound. The electrochemical response is measured using techniques such as cyclic voltammetry or electrochemical impedance spectroscopy. The resulting signal is proportional to the concentration of the analyte.
Experimental Protocol: Established HPLC-UV Method
A standard RP-HPLC method with UV detection is a widely used technique for the quantification of this compound.
HPLC Analysis Workflow:
Detailed Steps:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size) is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and 0.1% aqueous formic acid (e.g., 50:50 v/v) is commonly employed.[2]
-
Flow Rate: A standard flow rate of 1.0 mL/min is maintained.
-
Detection: UV detection is performed at a wavelength of 230 nm.[2]
-
-
Standard and Sample Preparation:
-
Standard stock solutions of this compound are prepared in the mobile phase.
-
Calibration standards are prepared by diluting the stock solution to various concentrations.
-
Sample solutions are prepared by dissolving the substance in the mobile phase and filtering through a 0.45 µm syringe filter before injection.
-
-
Analysis: The prepared standards and samples are injected into the HPLC system, and the peak areas corresponding to this compound are recorded for quantification.
Conclusion
The new electrochemical sensor presents a promising alternative for the detection of this compound, with the potential for simplicity and ease of operation.[1] However, based on the available data, the established HPLC-UV method demonstrates superior performance in terms of accuracy and precision, which are critical for routine quality control in the pharmaceutical industry. Further validation of the electrochemical method, specifically for the direct quantification of this compound, is necessary to fully assess its capabilities against the well-established HPLC technique. The choice of method will ultimately depend on the specific application, required sensitivity, and the available resources.
References
Comparative Fastness Properties of Dyes Derived from 1-Aminoanthraquinone: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of dyes with robust fastness properties is paramount for ensuring the stability, longevity, and safety of colored materials. Dyes derived from 1-aminoanthraquinone (B167232) are a significant class of synthetic colorants known for their brilliant shades and, notably, their excellent stability. This guide provides an objective comparison of the fastness properties of various dyes derived from this compound against other prominent dye classes, supported by experimental data.
Anthraquinone (B42736) dyes, as a category, are generally recognized for their superior light and wash fastness compared to other classes of dyes, such as azo dyes.[1] The stable anthraquinone core structure contributes significantly to their resistance to fading and bleeding. This inherent stability makes them a preferred choice for applications demanding high durability.
Quantitative Comparison of Fastness Properties
The following table summarizes the fastness properties of several commercially important dyes derived from this compound and compares them with a common azo dye. The fastness ratings are based on standardized testing protocols, with higher numbers indicating superior performance.
| Dye Name & C.I. Number | Dye Class | Substrate | Light Fastness (ISO 105-B02) [Scale 1-8] | Wash Fastness (ISO 105-C06) [Scale 1-5] | Rubbing Fastness (Dry/Wet) (ISO 105-X12) [Scale 1-5] |
| This compound Derivatives | |||||
| Reactive Blue 19 | Reactive | Cotton | Excellent (7-8) | Very Good to Excellent (4-5) | Good to Very Good (4 / 3-4) |
| Disperse Blue 56 | Disperse | Polyester | Good (6-7) | Good (4) | Good (4) |
| Disperse Red 60 | Disperse | Polyester | Excellent (6) | Very Good (4-5) | Very Good (4-5) |
| Acid Blue 80 | Acid | Wool | Good (5)[2] | Very Good (4-5)[2] | Good (4/4)[2] |
| Alternative Dye | |||||
| Representative Azo Dye (Acid) | Acid | Wool | Moderate to Good (Varies)[1] | Good to Excellent[1] | Good to Excellent[1] |
Experimental Protocols
The evaluation of color fastness is conducted using standardized experimental protocols to ensure the reproducibility and comparability of results. The most widely recognized standards are developed by the International Organization for Standardization (ISO).
Light Fastness Test (ISO 105-B02)
This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Apparatus : A xenon arc lamp apparatus with controlled humidity and temperature is used.
-
Procedure : A textile specimen is exposed to the light from the xenon arc lamp under specified conditions. Simultaneously, a set of blue wool standards with known light fastness (rated 1 to 8) are exposed. The exposure continues until a specified fading of the specimen or a standard is achieved. The light fastness of the specimen is then rated by comparing the change in its color with that of the blue wool standards.[3]
Wash Fastness Test (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus : A laboratory washing machine, such as a Launder-Ometer, with stainless steel containers is utilized.
-
Procedure : A dyed textile specimen is stitched between two undyed standard adjacent fabrics (a multifiber fabric). The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls for agitation. The container is heated to a specific temperature (e.g., 40°C, 60°C) and agitated for a set duration (e.g., 30 minutes). The specimen is then rinsed and dried. The change in color of the dyed specimen and the staining of the adjacent fabrics are assessed using a standardized Grey Scale for assessing change in color and staining.
Rubbing Fastness Test (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Apparatus : A crockmeter is used for this test.
-
Procedure : A specimen of the textile is rubbed with a dry rubbing cloth and a wet rubbing cloth. The crockmeter provides a reciprocating straight-line rubbing motion with a specified downward force. The staining of the rubbing cloths is then assessed using the Grey Scale for assessing staining.
Experimental Workflow for Dye Fastness Evaluation
The following diagram illustrates the logical workflow for the comprehensive evaluation of the fastness properties of a dye on a textile substrate.
Caption: Experimental workflow for evaluating dye fastness properties.
References
A Comparative Guide to the Synthesis of 1-Aminoanthraquinone: Evaluating Cost-Effectiveness and Sustainability
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-Aminoanthraquinone (B167232) (1-AAQ) is a vital precursor in the manufacturing of a wide range of dyes and pharmaceuticals. This guide provides a comprehensive comparison of the primary industrial methods for synthesizing 1-AAQ, with a focus on cost-effectiveness, environmental impact, and safety. The information is supported by available experimental data to aid in the selection of the most appropriate synthesis route for a given application.
Comparison of Synthesis Methods
Four principal methods for the industrial production of this compound are evaluated:
-
Ammonolysis of 1-Nitroanthraquinone (B1630840) (NAQ): This is a widely used industrial method favored for its productivity and the availability of raw materials.[1][2] It can be performed in a traditional batch reactor or a more modern continuous-flow system.
-
Reduction of 1-Nitroanthraquinone (NAQ): This method employs reducing agents to convert the nitro group to an amine. A notable "green" variation of this method uses sodium hydrosulfide (B80085).
-
Sulfonation of Anthraquinone (B42736) followed by Ammonolysis: This traditional route involves the sulfonation of anthraquinone to produce anthraquinone-1-sulfonic acid, which is then converted to 1-AAQ.
-
Multi-step Synthesis from 2-Substituted Benzoic Acid and Xylene: A more complex route that involves several chemical transformations to build the 1-AAQ molecule.[3]
The following table summarizes the key quantitative parameters for each method based on available data.
| Parameter | Ammonolysis of 1-Nitroanthraquinone (Continuous-Flow) | Reduction of 1-Nitroanthraquinone (with Sodium Hydrosulfide) | Sulfonation of Anthraquinone & Ammonolysis | Multi-step Synthesis from Benzoic Acid Derivative |
| Starting Materials | 1-Nitroanthraquinone, Aqueous Ammonia (B1221849) | 1-Nitroanthraquinone, Sodium Hydrosulfide | Anthraquinone, Oleum (B3057394), Ammonia | 2-Chlorobenzyl chloride, Xylene, Ammonia, etc.[4] |
| Yield | ~88%[1][5] | 95-99% | Generally lower due to side reactions | Varies depending on specific route and steps |
| Purity | High (product can be >98.5%) | High (>98%) | Requires extensive purification | Requires purification at multiple stages |
| Reaction Time | 4.3 minutes[1][5] | Not specified, likely longer than continuous flow | Several hours per step | Multiple steps, each with significant reaction time |
| Reaction Temperature | 213 °C[1][5] | 95-100 °C (for a related sulfonation-reduction) | Sulfonation: 147-152 °C; Ammonolysis: High Temp | Varies by step (e.g., Ring closure: 90-95 °C)[2] |
| Pressure | High pressure | Atmospheric or slightly elevated | Atmospheric (Sulfonation), High (Ammonolysis) | Varies by step |
| Key Catalyst | None mentioned | None mentioned | Mercury (in sulfonation)[4][6] | Solid acid catalyst, Copper catalyst (optional)[2] |
Cost-Effectiveness Analysis
A precise cost comparison is challenging without detailed industrial process data, including reactant quantities, energy consumption, and waste disposal costs. However, a qualitative analysis based on raw material prices and process complexity can be made. The global market for 1-Amino Anthraquinone was valued at USD 234.5 million in 2024 and is projected to grow, indicating a significant demand and a focus on production costs.[7]
The ammonolysis and reduction of 1-nitroanthraquinone are generally considered more cost-effective due to high yields and the availability of precursors.[1][2] However, the price of raw materials like anthracene (B1667546) and nitric acid can be volatile, impacting the final cost.[7] The continuous-flow ammonolysis method, with its high efficiency and short reaction time, presents a potentially very cost-effective and scalable option.[1][5]
The sulfonation route is hampered by the environmental and safety costs associated with the use of mercury catalysts, which require specialized handling and disposal procedures.[4][6]
The multi-step synthesis from benzoic acid derivatives is likely the least cost-effective for bulk production due to its complexity, multiple steps, and the need for purification of intermediates, which typically leads to lower overall yields and higher processing costs.[2][8]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and evaluating synthesis methods.
Ammonolysis of 1-Nitroanthraquinone (Continuous-Flow Method)
This modern approach offers enhanced safety and efficiency.[1][5]
-
System Setup: A continuous-flow microreactor system is used, consisting of two high-pressure pumps for delivering the 1-nitroanthraquinone solution and the aqueous ammonia. The reactants are mixed in a T-junction and then passed through a heated reactor coil. A back-pressure regulator is used to maintain the system pressure.
-
Reactants and Conditions:
-
Procedure: The two reactant solutions are pumped into the microreactor at controlled flow rates to achieve the desired residence time and molar ratio. The reaction mixture exiting the reactor is cooled, and the product is isolated, for example, by precipitation and filtration.
-
Results: This method achieves a yield of approximately 88% of this compound.[1][5]
Reduction of 1-Nitroanthraquinone with Sodium Hydrosulfide
This method is presented as a greener alternative.
-
Reactants and Conditions:
-
1-Nitroanthraquinone.
-
Sodium hydrosulfide (NaHS) solution.
-
Solvent: Water.
-
-
Procedure: A slurry of 1-nitroanthraquinone in water is treated with an aqueous solution of sodium hydrosulfide. The reaction mixture is heated to 95-100 °C. After the reaction is complete, the product is isolated by filtration, washed, and dried.
-
Results: This method is reported to achieve a high yield (95-99%) and purity (>98%).
Sulfonation of Anthraquinone and Ammonolysis
A traditional, multi-step process.
-
Step 1: Sulfonation
-
Anthraquinone is reacted with oleum in the presence of a mercury catalyst at elevated temperatures (e.g., 147-152 °C) to produce anthraquinone-1-sulfonic acid.[6]
-
-
Step 2: Ammonolysis
-
The anthraquinone-1-sulfonic acid is then reacted with ammonia at high temperature and pressure to replace the sulfonic acid group with an amino group, yielding this compound.
-
Environmental Impact and Safety
The environmental and safety profiles of these methods vary significantly.
-
Ammonolysis of 1-Nitroanthraquinone: The traditional batch process is considered hazardous due to the use of high pressure and the potential for explosive side reactions.[2][9] The continuous-flow method offers inherent safety advantages by minimizing the reaction volume at any given time.[1][5][9] The process generates wastewater containing ammonia and organic byproducts that require treatment.
-
Reduction of 1-Nitroanthraquinone: The use of sodium hydrosulfide in water is considered a "green" method as it avoids hazardous organic solvents. The primary waste stream would be an aqueous solution of inorganic salts. One report indicates that the solvent-based reduction process can generate significant solid waste.
-
Sulfonation of Anthraquinone and Ammonolysis: The major environmental drawback of this method is the use of a toxic mercury catalyst, which poses significant disposal and contamination risks.[4][6] The process also uses large amounts of strong acids, leading to acidic waste streams.
-
Multi-step Synthesis from Benzoic Acid Derivative: This route likely has a larger environmental footprint due to the multiple steps, each potentially requiring solvents, reagents, and energy, and generating its own waste stream.
Signaling Pathways and Experimental Workflows
The selection of a synthesis method is a multi-faceted decision that involves balancing various factors. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a this compound synthesis method.
Conclusion
The choice of a synthesis method for this compound requires a careful evaluation of multiple factors. For large-scale, cost-effective, and safer production, the continuous-flow ammonolysis of 1-nitroanthraquinone appears to be a highly promising route. The reduction of 1-nitroanthraquinone with sodium hydrosulfide offers a "greener" alternative with high yields, making it attractive for applications where environmental considerations are paramount. The traditional sulfonation route is becoming less favorable due to the environmental and safety issues associated with mercury catalysts. The multi-step synthesis from benzoic acid derivatives is likely too complex and costly for bulk production but may be suitable for the synthesis of specific, substituted analogs.
Further research and process optimization, particularly in quantifying the cost and environmental impact of each method with greater precision, will be crucial for making fully informed decisions in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 3. Process for production of this compound - Patent 0249969 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 7. 1 Amino Anthraquinone Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Aminoanthraquinone: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Aminoanthraquinone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the safety hazards associated with this compound. This compound is a red-brown powder and may cause eye, skin, and respiratory tract irritation.[1][2] The toxicological properties have not been fully investigated, and there is questionable evidence of it being a tumorigen in experimental rats.[1]
| Precautionary Measure | Description | Relevant Citations |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator to avoid personal contact, including inhalation.[2][3] | [2][3] |
| Ventilation | Use in a well-ventilated area to keep airborne concentrations low.[1] | [1] |
| Handling | Minimize dust generation and accumulation. Avoid breathing dust, vapor, mist, or gas. Wash thoroughly after handling and launder contaminated clothing before reuse.[1][3] | [1][3] |
| Storage | Store in a cool, dry place in a tightly closed container.[1] | [1] |
| Spill Cleanup | For minor spills, clean up immediately. Dampen with water to prevent dusting before sweeping. Use dry clean-up procedures and avoid generating dust. Place the material into a suitable, clean, dry, closed, and labeled container for disposal.[1][3] | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[3] The following protocol provides a general framework for its proper disposal.
-
Waste Identification and Classification :
-
This compound waste is classified as a hazardous chemical waste.[2]
-
Do not mix with other waste streams unless compatible. It is generally recommended to collect solid chemical waste separately from liquid waste.[4] Relatively unreactive organic solid residues should be collected in a designated container.[5]
-
-
Containerization :
-
Use a container that is chemically compatible with this compound. The container must be in good condition, with no leaks or deterioration, and have a secure, leak-proof closure.[6]
-
The container should be clearly labeled as "Hazardous Waste" and should identify the contents (i.e., "this compound"). The date of waste accumulation should also be noted.[7][8]
-
-
Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][8]
-
Keep the waste container closed except when adding waste.[7][8]
-
Follow the storage limits for hazardous waste as defined by regulations, which typically include a maximum volume (e.g., 55 gallons) and a time limit (e.g., up to one year as long as the volume limit is not exceeded).[7][8]
-
-
Disposal Request and Pickup :
-
Once the container is full or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Complete any required waste disposal forms with accurate information about the waste.[7]
-
-
Approved Disposal Methods :
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.dk [fishersci.dk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. merckmillipore.com [merckmillipore.com]
- 6. danielshealth.com [danielshealth.com]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Aminoanthraquinone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Aminoanthraquinone, a chemical that requires careful management. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and productive research setting.
Emergency Overview: this compound is a red-brown powder that can cause skin, eye, and respiratory tract irritation.[1][2][3] It is considered a hazardous substance, and there is limited evidence of a carcinogenic effect.[4] The toxicological properties have not been fully investigated, warranting cautious handling.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn.[1][2][5] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Long-sleeved clothing or overalls and a P.V.C. apron are also recommended.[2][4] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][4] |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be necessary for small-scale use.[2] However, if dust is generated or engineering controls are inadequate, a NIOSH or European Standard EN 149 approved respirator should be used.[1][4] For significant dust quantities, a positive flow mask is recommended.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[4] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Use appropriate exhaust ventilation where dust may be formed.[5]
-
Ensure all containers are securely sealed when not in use and are protected from physical damage.[4]
2. Handling:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4][5]
3. Storage:
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart.[1][4] Seek medical attention if pain persists or recurs.[4] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water and soap for at least 15 minutes.[1][4] Seek medical attention in the event of irritation.[4] |
| Inhalation | Remove the individual from the contaminated area to fresh air. If the person is not breathing, provide artificial respiration.[1][4] Seek immediate medical attention.[1] |
| Ingestion | If swallowed, immediately give a glass of water.[4] Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[1] Seek medical advice.[1][5] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
1. Spill Cleanup:
-
Minor Spills:
-
Clean up spills immediately.[1]
-
Wear appropriate PPE, including a dust respirator.[4]
-
Use dry cleanup procedures to avoid generating dust.[4] You can dampen the material with water to prevent dusting before sweeping.[4]
-
Vacuum or sweep up the material and place it in a suitable, sealed container for disposal.[1][4] Use a vacuum cleaner fitted with a HEPA filter.[4]
-
-
Major Spills:
2. Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Dispose of contents and containers at an approved waste disposal plant.[3]
-
One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated packaging should be disposed of as hazardous waste.[2]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
